SNX-5422
Description
Properties
IUPAC Name |
[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F3N5O4/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDSOVJPJZVBTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F3N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238270 | |
| Record name | SNX 5422 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908115-27-5 | |
| Record name | SNX 5422 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908115275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SNX-5422 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06070 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SNX 5422 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SNX-5422 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF52J69Q8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SNX-5422: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of SNX-5422, a potent and selective second-generation, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Developed by Serenex, Inc. (later acquired by Pfizer), this compound has been investigated in numerous preclinical and clinical studies for its potential as an anti-cancer therapeutic. This document details the scientific journey of this compound, from its initial discovery using a novel chemoproteomic platform to its intricate interactions with key cellular signaling pathways.
Discovery and Development
This compound was discovered through a proprietary chemoproteomics-based affinity screening platform developed by Serenex, Inc.[1]. This innovative approach utilized an immobilized ATP-sepharose matrix to identify compounds that bind to ATP-binding proteins, such as Hsp90, from complex cellular lysates[1]. This unbiased screen led to the identification of a novel indoline (B122111) scaffold, which was structurally distinct from other known Hsp90 inhibitors[1].
Through structure-guided synthesis and optimization, this initial scaffold was developed into the potent Hsp90 inhibitor, SNX-2112[2]. However, to improve its oral bioavailability, a simple prodrug, this compound, was developed[2]. Upon oral administration, this compound is rapidly and consistently converted to the active compound, SNX-2112, in the body[2][3]. This strategic prodrug approach enhanced the pharmacokinetic properties of the inhibitor, making it suitable for clinical development[2]. Phase I clinical trials for this compound in patients with solid tumors and lymphomas were initiated to evaluate its safety, tolerability, and pharmacokinetic profile[4][5]. Although development was later discontinued (B1498344) due to ocular toxicities observed in preclinical and some clinical studies, the discovery and development of this compound provided valuable insights into the therapeutic potential and challenges of Hsp90 inhibition[6][7].
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A general outline of the synthetic scheme is presented below, based on available information. It is important to note that this is a high-level overview and does not encompass the detailed experimental conditions, purification, and characterization steps.
Simplified Synthetic Scheme:
A key step in the synthesis of this compound involves the coupling of a substituted indazole intermediate with a benzamide (B126) moiety, followed by the addition of the solubilizing glycine (B1666218) ester group to form the final prodrug. The process can be broadly summarized as follows:
-
Formation of the Indazole Core: The synthesis begins with the construction of the 4,5,6,7-tetrahydro-6,6-dimethyl-4-oxo-3-(trifluoromethyl)-1H-indazole core structure.
-
Coupling Reaction: The indazole core is then coupled with a 2-aminobenzamide (B116534) derivative.
-
Prodrug Moiety Addition: Finally, the glycine ester prodrug moiety is attached to the cyclohexylamino group to yield this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its active metabolite, SNX-2112, from various preclinical studies.
Table 1: In Vitro Potency of this compound and SNX-2112
| Compound | Parameter | Value | Cell Line/Assay | Reference |
| This compound | Kd | 41 nM | Hsp90 binding assay | [8] |
| This compound | IC50 (Her-2 degradation) | 37 nM | AU565 cells | [8] |
| This compound | IC50 (p-ERK stability) | 11 ± 3 nM | AU565 cells | [8] |
| This compound | IC50 (p-S6 stability) | 61 ± 22 nM | A375 cells | [8] |
| This compound | IC50 (Hsp70 induction) | 13 ± 3 nM | A375 cells | [8] |
| SNX-2112 | IC50 (Cell proliferation) | 0.9 - 114 nM | >20 solid and hematological tumor cell lines | [2] |
| SNX-2112 | Average IC50 | 4 nM | Hematological tumor cell lines | [2] |
| SNX-2112 | EC50 (Her2 degradation) | 21 nM | BT474 cells | [2] |
| SNX-2112 | EC50 (p-ERK degradation) | 38 nM | BT474 cells | [2] |
| SNX-2112 | EC50 (Apoptosis induction) | 11 nM | BT474 cells | [2] |
Table 2: Pharmacokinetic Properties of this compound (administered orally)
| Species | Bioavailability of SNX-2112 | Half-life of SNX-2112 | Reference |
| Rat | 56% | 5 hours | [2] |
| Dog | 65% | 11 hours | [2] |
Mechanism of Action and Signaling Pathways
This compound, through its active form SNX-2112, exerts its anti-cancer effects by potently and selectively inhibiting Hsp90. Hsp90 is a molecular chaperone that is essential for the stability and function of numerous "client" proteins, many of which are critical for cancer cell growth, survival, and proliferation. By binding to the ATP-binding pocket in the N-terminus of Hsp90, SNX-2112 competitively inhibits its chaperone function. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.
Key client proteins affected by this compound include:
-
Transcription Factors: Mutant p53[9]
The degradation of these client proteins disrupts major oncogenic signaling pathways, including the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Akt is a key client protein of Hsp90. Inhibition of Hsp90 by this compound leads to the degradation of Akt, thereby blocking downstream signaling through mTOR and its effectors, ultimately inhibiting protein synthesis and cell growth.
Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK pathway (also known as the MAPK pathway) is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Raf-1 is a key client protein of Hsp90. By inducing the degradation of Raf-1, this compound disrupts this pathway, leading to decreased cell proliferation.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are proprietary and not fully available in the public domain. However, based on published literature, the following provides an overview of the types of methodologies employed in its preclinical assessment.
Cell-Based Assays
-
Cell Viability Assays: To determine the anti-proliferative activity of this compound, various cancer cell lines are treated with a range of drug concentrations. Cell viability is typically measured using assays such as MTT or CellTiter-Glo®, which quantify metabolic activity or ATP levels, respectively.
-
Western Blot Analysis: To assess the degradation of Hsp90 client proteins, cancer cells are treated with this compound for various time points. Cell lysates are then prepared, and protein levels of interest (e.g., HER2, Akt, p-ERK) and a loading control (e.g., β-actin) are determined by Western blotting using specific antibodies.
-
Apoptosis Assays: The induction of apoptosis can be evaluated using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by detecting the cleavage of caspase-3 and PARP via Western blotting.
In Vivo Xenograft Studies
-
Tumor Growth Inhibition Studies: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, mice are treated with this compound (administered orally) or a vehicle control. Tumor volume is measured regularly to assess the anti-tumor efficacy of the compound.
-
Pharmacodynamic Studies: Tumor-bearing mice are treated with this compound. At various time points after treatment, tumors and other tissues are harvested. The levels of Hsp90 client proteins and downstream signaling molecules are analyzed by Western blotting or immunohistochemistry to confirm target engagement and pathway inhibition in vivo.
The following diagram illustrates a general workflow for preclinical evaluation of an Hsp90 inhibitor like this compound.
Conclusion
This compound is a testament to the power of innovative drug discovery platforms and rational drug design. As a potent and orally bioavailable Hsp90 inhibitor, it effectively targets key oncogenic signaling pathways, demonstrating significant anti-tumor activity in preclinical models. While its clinical development was halted, the extensive research on this compound has profoundly contributed to our understanding of Hsp90 biology and its role in cancer, paving the way for the development of future generations of Hsp90 inhibitors with improved therapeutic windows. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the science behind this compound and the broader field of Hsp90-targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. HSP90 Inhibitor SNX5422/2112 Targets the Dysregulated Signal and Transcription Factor Network and Malignant Phenotype of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Target Client Proteins of SNX-5422
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNX-5422 is a second-generation, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). It is a prodrug that rapidly converts to its active form, SNX-2112, in the body. SNX-2112 exhibits potent and selective inhibition of Hsp90 by binding to the N-terminal ATP pocket, leading to the destabilization and subsequent proteasomal degradation of a wide array of Hsp90 client proteins. Many of these client proteins are key oncogenic drivers and signaling molecules implicated in cancer cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the target and client proteins of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.
Mechanism of Action
This compound functions as a prodrug, designed to improve oral bioavailability.[1] Following administration, it is rapidly and completely converted to its active metabolite, SNX-2112.[1] SNX-2112 competitively inhibits the ATPase activity of Hsp90 by binding to its N-terminal ATP-binding pocket.[2][3] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent degradation of Hsp90-dependent client proteins by the proteasome. The degradation of these client proteins, many of which are crucial for tumor growth and survival, results in the anti-tumor activity of this compound.[3][4]
Target Profile of SNX-2112
SNX-2112 demonstrates high-affinity binding to multiple isoforms of the Hsp90 chaperone protein. The primary target is the N-terminal domain of Hsp90. Quantitative binding data for SNX-2112 is summarized in the table below.
| Target Isoform | Binding Affinity (Kd) | Reference |
| Hsp90α | 4 nM | MedChemExpress |
| Hsp90β | 6 nM | MedChemExpress |
| Grp94 (Hsp90b1) | 484 nM | MedChemExpress |
| TRAP-1 | 862 nM | [2] |
This compound Client Protein Degradation
The inhibition of Hsp90 by SNX-2112 leads to the degradation of a broad spectrum of client proteins that are critical for oncogenesis. The half-maximal inhibitory concentration (IC50) values for the degradation of several key client proteins are presented below.
| Client Protein | Cell Line | IC50 for Degradation | Reference |
| Her2 | AU565 | 5 ± 1 nM | [5] |
| Her2 | BT474 | 21 nM | [1] |
| p-ERK | AU565 | 11 ± 3 nM | [5] |
| p-ERK | BT474 | 38 nM | [1] |
| p-S6 | A375 | 61 ± 22 nM | [5] |
A number of studies have identified a wider range of Hsp90 client proteins that are degraded upon treatment with SNX-2112, including:
-
Transcription Factors and Regulators: p53 (mutant), HIF-1α, c-fos, PU.1[7]
In Vitro Anti-Proliferative Activity
The degradation of key oncogenic client proteins by this compound translates to potent anti-proliferative activity across a wide range of cancer cell lines.
| Cell Line | Cancer Type | IC50 for Proliferation | Reference |
| BT474 | Breast Cancer | 37 nM | [1] |
| A375 | Melanoma | 1.25 µM (48h) | N/A |
| GTL-16 | Gastric Cancer | 50 nM (induces G1 arrest) | N/A |
| MKN-45 | Gastric Cancer | 50 nM (induces G1 arrest) | N/A |
| EBC-1 | Lung Cancer | 50 nM (induces G1 arrest) | N/A |
| A549 | Non-Small Cell Lung Cancer | 0.50 ± 0.01 μM | N/A |
| H1299 | Non-Small Cell Lung Cancer | 1.14 ± 1.11 μM | N/A |
| H1975 | Non-Small Cell Lung Cancer | 2.36 ± 0.82 μM | N/A |
| K562 | Chronic Myeloid Leukemia | 0.92 µM (72h) | N/A |
| Hematological Tumor Lines (average) | Various | 4 nM | [1] |
Signaling Pathways Affected by this compound
By promoting the degradation of multiple client proteins, this compound concurrently impacts several critical oncogenic signaling pathways. The two primary pathways affected are the PI3K/Akt/mTOR and MAPK/ERK pathways.
Figure 1. this compound mediated inhibition of Hsp90 and downstream signaling.
Experimental Protocols
Western Blot Analysis for Client Protein Degradation
This protocol outlines the general steps to assess the degradation of Hsp90 client proteins in cancer cells following treatment with this compound.
Figure 2. Workflow for Western Blot analysis of client protein degradation.
Detailed Steps:
-
Cell Culture and Treatment:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0-1000 nM) for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control.
-
Cell Viability Assay
This protocol describes a general method to determine the effect of this compound on the proliferation and viability of cancer cells.
Figure 3. Workflow for a cell viability assay.
Detailed Steps:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
After the cells have adhered (typically 24 hours), remove the medium and add the medium containing the different concentrations of this compound.
-
Include wells with vehicle control (e.g., DMSO) and wells with medium only (no cells) for background subtraction.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Viability Measurement:
-
Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)), or a luminescent-based assay like CellTiter-Glo®.
-
Incubate for the time recommended by the manufacturer (typically 1-4 hours for colorimetric assays, 10 minutes for luminescent assays).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Subtract the background reading (medium only).
-
Normalize the results to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion
This compound is a potent, orally bioavailable Hsp90 inhibitor that targets a wide range of oncogenic client proteins. Its ability to simultaneously disrupt multiple key signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, underscores its potential as a broad-spectrum anti-cancer agent. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other Hsp90 inhibitors. Further global proteomic studies will undoubtedly continue to expand our understanding of the full repertoire of this compound's client proteins and its complex mechanism of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. SNX-2112, an Hsp90 inhibitor, induces apoptosis and autophagy via degradation of Hsp90 client proteins in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiproliferative Activity of SNX-5422: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNX-5422 is a second-generation, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). It is a prodrug that rapidly converts to its active form, SNX-2112, in the body.[1][2] Hsp90 is a molecular chaperone crucial for the conformational stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis.[3][4] By inhibiting Hsp90, this compound disrupts the function of these client proteins, leading to their degradation and subsequent inhibition of tumor growth. This technical guide provides an in-depth overview of the in vitro antiproliferative activity of this compound, detailing its mechanism of action, summarizing its efficacy across various cancer cell lines, and outlining the experimental protocols used for its evaluation.
Mechanism of Action
This compound, through its active metabolite SNX-2112, competitively binds to the N-terminal ATP-binding pocket of Hsp90.[5][6] This binding event inhibits the ATPase activity of Hsp90, a critical step in its chaperone cycle. The inhibition of Hsp90 function leads to the misfolding and subsequent proteasomal degradation of its client proteins. Key oncogenic client proteins affected by this compound include HER2, AKT, ERK, RAF1, and mutant p53.[1][2][4] The degradation of these proteins disrupts multiple critical signaling pathways involved in cancer, ultimately leading to cell cycle arrest, apoptosis, and the inhibition of proliferation.[3][7]
Figure 1: Mechanism of action of this compound.
In Vitro Antiproliferative Activity
This compound, primarily through its active form SNX-2112, has demonstrated potent antiproliferative activity across a broad spectrum of human cancer cell lines, including those derived from solid tumors and hematological malignancies. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range, highlighting its significant potency.
Table 1: Antiproliferative Activity (IC50) of SNX-2112 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Solid Tumors | ||
| MCF-7 | Breast Cancer | 16 |
| SW620 | Colorectal Cancer | 19 |
| K562 | Chronic Myeloid Leukemia | 23 |
| SK-MEL-5 | Melanoma | 25 |
| A375 | Melanoma | 51 |
| AU565 | Breast Cancer | 5 ± 1 (Her2 degradation) |
| A549 | Non-Small Cell Lung Cancer | 500 |
| H1299 | Non-Small Cell Lung Cancer | 1140 |
| H1975 | Non-Small Cell Lung Cancer | 2360 |
| SAS | Tongue Squamous Cell Carcinoma | 1152 |
| SCC-9 | Tongue Squamous Cell Carcinoma | 982 |
| SCC-25 | Tongue Squamous Cell Carcinoma | 856 |
| Hematological Malignancies | ||
| MM.1S | Multiple Myeloma | 52 |
| U266 | Multiple Myeloma | 55 |
| INA-6 | Multiple Myeloma | 19 |
| RPMI8226 | Multiple Myeloma | 186 |
| OPM1 | Multiple Myeloma | 89 |
| OPM2 | Multiple Myeloma | 67 |
| MM.1R | Multiple Myeloma | 93 |
| Dox40 | Multiple Myeloma | 53 |
Note: Data compiled from multiple sources.[3][8][9][10][11][12][13] IC50 values can vary depending on the specific assay conditions and duration of exposure.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the in vitro antiproliferative activity of this compound.
Cell Proliferation Assay (MTT/CCK-8)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound or SNX-2112 (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization buffer (e.g., DMSO or Sorenson's glycine (B1666218) buffer for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound or SNX-2112 in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Addition of Reagent:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Hsp90 Client Protein Degradation
This technique is used to detect and quantify the levels of specific Hsp90 client proteins following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound or SNX-2112
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, ERK) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or SNX-2112 for a specified time (e.g., 24, 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Figure 2: Experimental workflow for in vitro evaluation.
Conclusion
This compound is a potent Hsp90 inhibitor with significant in vitro antiproliferative activity against a wide array of cancer cell lines. Its mechanism of action, involving the degradation of key oncoproteins, makes it a compelling candidate for cancer therapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other Hsp90 inhibitors. Further investigation into its synergistic effects with other anticancer agents and its activity in more complex in vitro models, such as 3D spheroids and organoids, is warranted.
References
- 1. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Phase 1 study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antitumorigenic Effect of Hsp90 Inhibitor SNX-2112 on Tongue Squamous Cell Carcinoma is Enhanced by Low-Intensity Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Anti-tumor activity of the HSP90 inhibitor SNX-2112 in pediatric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of SNX-5422: An In-depth Technical Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the preclinical studies of SNX-5422, a potent and orally bioavailable Hsp90 inhibitor, in various cancer models.
This compound is the orally bioavailable prodrug of SNX-2112, a highly selective inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often implicated in cancer cell growth, survival, and proliferation.[2][3] By inhibiting Hsp90, this compound leads to the degradation of these oncoproteins, making it a promising therapeutic strategy across a range of solid and hematologic malignancies.[1][4] This guide synthesizes the key preclinical findings, detailing the mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties of this compound.
Mechanism of Action
This compound's active moiety, SNX-2112, competitively binds to the N-terminal ATP-binding pocket of Hsp90 family members (Hsp90α, Hsp90β, Grp94, and Trap-1).[1][2] This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. Key oncoproteins dependent on Hsp90 for their stability include HER2, BRAF, MET, ALK, and mutated forms of EGFR, such as those with the T790M resistance mutation.[1] The degradation of these proteins disrupts downstream signaling pathways critical for tumor growth and survival, including the PI3K/Akt/mTOR and RAS/MAPK pathways.[5][6] A hallmark of Hsp90 inhibition is the compensatory induction of Hsp70, a pharmacodynamic marker that confirms target engagement.[1][2]
In Vitro Efficacy
The active metabolite of this compound, SNX-2112, has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Effect |
| Various (20+ lines) | Solid and Hematologic Tumors | 0.9 - 114 | Inhibition of cell proliferation |
| Hematologic Tumor Lines | Hematologic Malignancies | ~4 (average) | Inhibition of cell proliferation (10 to 500-fold more potent than 17-AAG)[4] |
| AU565 | Breast Cancer | 5 ± 1 | Her2 degradation[7] |
| AU565 | Breast Cancer | 11 ± 3 | p-ERK stability[7] |
| A375 | Melanoma | 61 ± 22 | p-S6 stability[7] |
| A375 | Melanoma | 13 ± 3 | Hsp70 induction[7] |
| BT474 | Breast Cancer | 37 | Inhibition of cell proliferation[4] |
| BT474 | Breast Cancer | 21 | Her2 degradation[4] |
| BT474 | Breast Cancer | 38 | p-ERK degradation[4] |
| BT474 | Breast Cancer | 11 | Apoptosis induction[4] |
In Vivo Efficacy in Xenograft Models
Oral administration of this compound has shown significant anti-tumor activity in various preclinical xenograft models.
| Cancer Model | Treatment | Key Findings |
| HT-29 Human Colon Tumor Xenograft | This compound (50 mg/kg, p.o., 3 times a week for 3 weeks) | Efficiently inhibited tumor growth.[7] |
| Multiple Myeloma (MM) Xenograft | This compound (20, 40 mg/kg, p.o.) | Markedly inhibited MM tumor growth and angiogenesis. Prolonged survival in a murine model.[6][7] |
| Eμ-TCL1 Mouse Model of CLL | This compound in combination with ibrutinib (B1684441) | Remarkable survival benefit compared to vehicle or single agents (median survival of 100 days vs. 51 days).[8] |
| MV411 Leukemia Xenograft Survival Model | This compound (40 mg/kg, p.o., 3x/week) | 100% survival compared to 30% for the vehicle group 10 days after treatment cessation.[4] |
| MC38 Murine Model | This compound (40 mg/kg) + anti-PD-L1 (10 mg/kg) | 75.2% reduction in tumor volume.[9] |
| MC38 Murine Model | This compound (40 mg/kg) + anti-CTLA4 (10 mg/kg) | 77.5% reduction in tumor volume.[9] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in both preclinical animal models and human clinical trials.
| Species | Administration | Key Parameters |
| Mice, Rats, Dogs | Oral this compound | Rapid and consistent conversion to SNX-2112.[4] |
| Rats | Oral this compound | Bioavailability of SNX-2112: 56%; Half-life: 5 hours.[4] |
| Dogs | Oral this compound | Bioavailability of SNX-2112: 65%; Half-life: 11 hours.[4] |
| Humans | Oral this compound | Rapid conversion to SNX-2112 with no measurable concentrations of the prodrug.[5] Peak plasma concentrations of SNX-2112 between 1.0 and 4.0 hours.[5] Mean terminal half-life of SNX-2112 is approximately 8 hours.[5] |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: A panel of human cancer cell lines (e.g., BT474, A375, AU565).
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of SNX-2112 for a specified duration (e.g., 72 hours).
-
Analysis: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values are calculated from the dose-response curves.
Western Blot Analysis for Client Protein Degradation
-
Cell Lysates: Cancer cells are treated with SNX-2112 for various times and concentrations. Cells are then lysed to extract total protein.
-
Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for Hsp90 client proteins (e.g., HER2, p-ERK) and pharmacodynamic markers (e.g., Hsp70). A loading control (e.g., β-actin) is also used.
-
Detection: Membranes are incubated with secondary antibodies conjugated to horseradish peroxidase and visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally according to a defined schedule (e.g., daily, every other day).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated.
Combination Therapies
Preclinical studies have also explored the potential of this compound in combination with other anti-cancer agents. In chronic lymphocytic leukemia (CLL) models, combining this compound with the BTK inhibitor ibrutinib resulted in a significant survival advantage, particularly in the context of ibrutinib resistance.[8][10] This suggests that Hsp90 inhibition can be an effective strategy to overcome resistance to targeted therapies.[8] Furthermore, in a syngeneic mouse model, this compound combined with checkpoint inhibitors (anti-PD-L1 or anti-CTLA4) led to a greater reduction in tumor volume than either agent alone, indicating a potential synergistic effect with immunotherapy.[9]
Conclusion
The preclinical data for this compound and its active metabolite SNX-2112 demonstrate potent and broad anti-cancer activity. As a selective Hsp90 inhibitor, it effectively induces the degradation of key oncoproteins, leading to cell growth inhibition and apoptosis in a variety of cancer models. Its oral bioavailability and favorable pharmacokinetic profile have supported its advancement into clinical trials. The promising results from combination studies, particularly with targeted therapies and immunotherapy, highlight the potential for this compound to address unmet needs in cancer treatment, including therapeutic resistance. Further research is warranted to fully elucidate its clinical potential and identify patient populations most likely to benefit from this therapeutic approach.
References
- 1. A Phase 1 study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I trial of the HSP90 inhibitor PF-04929113 (SNX5422) in adult patients with recurrent, refractory hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preclinical evaluation of the Hsp90 inhibitor this compound in ibrutinib resistant CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical evaluation of the Hsp90 inhibitor this compound in ibrutinib resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
The HSP90 Inhibitor SNX-5422: A Technical Overview of its Impact on HER2, AKT, and ERK Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNX-5422 is an orally bioavailable synthetic prodrug of the potent and selective Heat Shock Protein 90 (HSP90) inhibitor, SNX-2112.[1][2] HSP90 is a highly conserved molecular chaperone crucial for the conformational stability and function of a wide array of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[1][3] Key clients include the receptor tyrosine kinase HER2, the serine/threonine kinase AKT, and components of the RAF-MEK-ERK signaling cascade.[1][3] By inhibiting HSP90, this compound triggers the proteasomal degradation of these critical oncoproteins, making it a compelling therapeutic strategy for various malignancies, particularly those dependent on these pathways.[1][4] This technical guide provides an in-depth analysis of the mechanism of action of this compound and its specific effects on the HER2, AKT, and ERK signaling pathways, supported by quantitative data and detailed experimental protocols.
Mechanism of Action of this compound
This compound is administered as a water-soluble mesylate salt prodrug, which undergoes rapid in vivo conversion to its active metabolite, SNX-2112.[1][5] SNX-2112 exerts its biological activity by competitively binding to the N-terminal adenosine (B11128) triphosphate (ATP) pocket of HSP90 family members, including HSP90α, HSP90β, GRP94, and TRAP-1.[2][4][5] This binding event inhibits the chaperone's essential ATPase activity.[3] The disruption of the HSP90 chaperone cycle leaves client proteins, such as HER2 and AKT, unable to achieve or maintain their proper conformation, leading to their ubiquitination and subsequent degradation by the proteasome.[1] A secondary, well-established pharmacodynamic marker of HSP90 inhibition is the compensatory upregulation of the heat shock protein HSP70.[4][6]
Effect on HER2 Signaling
Human Epidermal Growth Factor Receptor 2 (HER2, also known as ERBB2) is a receptor tyrosine kinase that is overexpressed in a significant subset of breast and other cancers.[7][8] As a client protein, HER2's stability and function are critically dependent on HSP90.[1][7] Treatment of HER2-positive cancer cells with this compound (or its active form SNX-2112) leads to the potent degradation of the HER2 protein.[7][9] This depletion of HER2 abrogates downstream signaling through two primary axes: the PI3K-AKT-mTOR pathway, which promotes cell survival and growth, and the RAS-RAF-MEK-ERK (MAPK) pathway, which is a key regulator of cell proliferation.[3][10] The degradation of HER2 ultimately results in decreased proliferation and increased apoptosis in HER2-dependent cancer cells.[7]
Effect on AKT Signaling
The serine/threonine kinase AKT (Protein Kinase B) is a central node in the PI3K signaling pathway, regulating fundamental cellular processes including survival, growth, metabolism, and proliferation.[11][12] Activated AKT exerts anti-apoptotic effects and promotes cell cycle progression.[11] AKT is a well-established HSP90 client protein, requiring the chaperone for its stability and activity.[1][3] Treatment with this compound/SNX-2112 results in the degradation of AKT, leading to a significant reduction in both total and phosphorylated AKT (p-AKT) levels.[13][14] This inhibition blocks downstream signaling, overcoming growth advantages conferred by upstream activators like IL-6 and IGF-1, and ultimately promotes apoptosis.[13] In vivo studies have confirmed that this compound treatment significantly inhibits p-AKT in tumor xenograft models.[6][14]
Effect on ERK Signaling
The Extracellular Signal-Regulated Kinase (ERK), part of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a critical pathway that transduces signals from cell surface receptors to regulate gene expression and prevent apoptosis.[15] The stability and function of key upstream components of this pathway, notably the RAF1 kinase, are dependent on HSP90.[1] Inhibition of HSP90 by SNX-2112 disrupts the integrity of this cascade.[13] Studies have demonstrated that treatment with SNX-2112 leads to the abrogation of cytokine-induced ERK activation.[13] A reduction in phosphorylated ERK (p-ERK) levels has been observed both in vitro and in vivo following treatment with this compound, indicating effective blockade of this pro-proliferative pathway.[5][6][16]
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. A Phase 1 study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP90 Inhibitor SNX5422/2112 Targets the Dysregulated Signal and Transcription Factor Network and Malignant Phenotype of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Preclinical research progress in HER2-targeted small-molecule probes for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Targeting the ERK mitogen-activated protein kinase cascade for the treatment of KRAS-mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Pharmacokinetic Profile and Oral Bioavailability of SNX-5422: A Technical Overview
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract
SNX-5422, an orally bioavailable prodrug of the potent and selective Hsp90 inhibitor SNX-2112, has been evaluated in numerous preclinical and clinical studies. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and oral bioavailability of this compound. Following oral administration, this compound is rapidly and extensively converted to its active moiety, SNX-2112. This conversion is so efficient that this compound is often undetectable in plasma shortly after dosing. The active metabolite, SNX-2112, exhibits dose-proportional increases in maximum plasma concentration (Cmax) and area under the curve (AUC), with a terminal half-life of approximately 8 to 10 hours in humans. Preclinical studies in rats and dogs have demonstrated good oral bioavailability of SNX-2112 derived from its prodrug. This document consolidates available quantitative pharmacokinetic data, details the experimental methodologies employed in these critical studies, and visualizes the associated signaling pathways and experimental workflows to provide a thorough resource for researchers in the field of oncology and drug development.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis.[1][2] Inhibition of Hsp90 leads to the proteasomal degradation of these oncoproteins, making it an attractive target for cancer therapy.[1][2] this compound is a water-soluble and orally bioavailable prodrug of SNX-2112, a potent small-molecule inhibitor of Hsp90.[3] SNX-2112 competitively binds to the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of client proteins such as HER2, AKT, and RAF1.[1][4] This guide provides a detailed examination of the pharmacokinetics and oral bioavailability of this compound, focusing on the resulting exposure of its active metabolite, SNX-2112.
Pharmacokinetics
Upon oral administration, this compound is rapidly converted to its active metabolite, SNX-2112.[5] In clinical studies, plasma concentrations of the parent prodrug this compound were not measurable after dosing, indicating a swift and complete conversion process.[5] Consequently, pharmacokinetic assessments have primarily focused on the concentration and behavior of SNX-2112.
Preclinical Pharmacokinetics
Preclinical evaluation of this compound has been conducted in various animal models, including rats and dogs, to establish its pharmacokinetic profile and oral bioavailability.
Table 1: Preclinical Pharmacokinetic Parameters of SNX-2112 Following Oral Administration of this compound
| Species | Dose of this compound (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Oral Bioavailability (%) | Reference |
| Rat | Data not available | Data not available | Data not available | Data not available | ~5 | 56 | [6] |
| Dog | Data not available | Data not available | Data not available | Data not available | ~11 | 65 | [6] |
Detailed Cmax, Tmax, and AUC data from these preclinical oral studies were not available in the reviewed literature.
A separate study in Sprague-Dawley rats investigated the pharmacokinetics of SNX-2112 after a single intravenous injection. The results indicated a two-compartment open model with a terminal elimination half-life (t1/2β) of approximately 10 hours.[6]
Table 2: Pharmacokinetic Parameters of SNX-2112 in Rats Following Intravenous Administration
| Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2β (h) |
| 2.5 | Not Reported | 7.62 ± 1.03 | 9.96 ± 4.32 |
| 5 | Not Reported | 8.10 ± 0.77 | 10.43 ± 4.06 |
| 10 | Not Reported | 15.80 ± 1.00 | 10.41 ± 4.38 |
| (Data from a study investigating intravenous SNX-2112)[6] |
Clinical Pharmacokinetics
Phase I clinical trials in patients with advanced solid tumors and lymphomas have provided valuable insights into the pharmacokinetics of SNX-2112 after oral administration of this compound.[3][7]
In a phase 1 study, this compound was administered orally every other day, with doses ranging from 4 to 133 mg/m².[8] Another study involved twice-weekly administration with dose escalation up to 177 mg/m².[3][7] Across these studies, SNX-2112 demonstrated rapid absorption, with peak plasma concentrations (Tmax) observed between 1.0 and 4.0 hours after dosing.[5] The terminal half-life in plasma was consistently reported to be around 8 to 10 hours.[5][9] Pharmacokinetic data revealed approximately dose-proportional increases in Cmax and AUC for SNX-2112.[5][9]
Table 3: Human Pharmacokinetic Parameters of SNX-2112 Following Oral Administration of this compound
| Dose of this compound (mg/m²) | Dosing Schedule | Tmax (h) | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Half-life (h) | Reference |
| 4 - 133 | Every Other Day | Not specified | Dose-proportional | Greater than dose-proportional | ~8-10 | [8][9] |
| 50 | Every Other Day | 1.0 - 4.0 | Dose-proportional | Slightly greater than dose-proportional | ~8 | [5] |
| 75 | Every Other Day | 1.0 - 4.0 | Dose-proportional | Slightly greater than dose-proportional | ~8 | [5] |
| 100 | Every Other Day | 1.0 - 4.0 | Dose-proportional | Slightly greater than dose-proportional | ~8 | [5] |
| up to 177 | Twice Weekly | Not specified | Almost linear | Almost linear | Not specified | [3][7] |
Specific Cmax and AUC values for each dose cohort were not consistently reported in a tabulated format in the reviewed literature.
Experimental Protocols
Preclinical Oral Bioavailability Studies
Studies to determine the oral bioavailability of this compound were conducted in rats and dogs.[6] While specific details of the study protocols are not extensively published, standard procedures for such studies typically involve:
-
Animals: Male and female rats (e.g., Sprague-Dawley) and dogs (e.g., Beagle).
-
Housing: Controlled environment with respect to temperature, humidity, and light-dark cycles.
-
Fasting: Animals are typically fasted overnight prior to drug administration to minimize variability in gastrointestinal absorption.[10]
-
Administration: this compound is administered orally via gavage for rats and in capsules for dogs. The drug is often formulated in a suitable vehicle (e.g., a solution or suspension).[11][12]
-
Blood Sampling: Serial blood samples are collected from a suitable vessel (e.g., tail vein in rats, cephalic vein in dogs) at predetermined time points post-dosing.
Plasma concentrations of SNX-2112 are determined using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[13]
Clinical Pharmacokinetic Studies
Phase I clinical trials of this compound have employed dose-escalation designs to determine the maximum tolerated dose (MTD) and characterize the pharmacokinetic profile.[4][8]
-
Patient Population: Patients with refractory solid tumors or lymphomas.[3][7]
-
Dosing: this compound was administered orally, with food restrictions such as fasting for 2 hours before and 1 hour after drug intake to ensure consistent absorption.[3]
-
Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at multiple time points, including pre-dose and at various intervals post-dose (e.g., 20, 40 minutes, and 1, 2, 3, 4, 6, 8, 10, 12, 24, 36, and 48 hours) on day 1 and at steady state.[3]
Plasma samples were analyzed for concentrations of this compound and SNX-2112 using a validated LC-MS/MS method.[3] Key validation parameters for such an assay include:
-
Selectivity: Ensuring no interference from endogenous plasma components.
-
Linearity: Establishing a linear relationship between instrument response and known concentrations.
-
Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessing the influence of plasma components on the ionization of the analyte.
-
Stability: Evaluating the stability of the analyte in plasma under various storage conditions.[14][15]
Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis (NCA).[5] This analysis is typically performed using specialized software such as Phoenix® WinNonlin®.[16][17] Key parameters derived from NCA include Cmax, Tmax, AUC, and terminal half-life.[2]
Signaling Pathways and Experimental Workflows
Hsp90 Inhibition and Client Protein Degradation
This compound, through its active metabolite SNX-2112, inhibits the chaperone function of Hsp90. This leads to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins, many of which are key drivers of oncogenesis.
Caption: Hsp90 inhibition by SNX-2112 disrupts the chaperone cycle, leading to client protein degradation.
General Workflow for Pharmacokinetic Analysis
The determination of the pharmacokinetic profile of an orally administered drug like this compound follows a standardized workflow from administration to data analysis.
Caption: Standard workflow for a pharmacokinetic study of an oral drug.
Conclusion
This compound is an orally administered prodrug that is rapidly and efficiently converted to the active Hsp90 inhibitor, SNX-2112. This conversion results in negligible systemic exposure to the prodrug itself. The active metabolite, SNX-2112, exhibits favorable pharmacokinetic properties, including rapid absorption, a half-life conducive to manageable dosing schedules, and dose-proportional exposure in humans. Preclinical studies have confirmed its good oral bioavailability. The data summarized in this guide underscore the successful design of this compound as a prodrug to enable oral delivery of the potent Hsp90 inhibitor SNX-2112, providing a foundation for its further clinical investigation. Further publication of detailed, tabulated pharmacokinetic data from clinical trials would be beneficial for a more granular understanding and for informing future modeling and simulation efforts.
References
- 1. humanpredictions.com [humanpredictions.com]
- 2. Development of R packages: ‘NonCompart’ and ‘ncar’ for noncompartmental analysis (NCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1 study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical pharmacokinetic analysis of SNX-2112, a novel Hsp90 inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I dose-escalation studies of this compound, an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Exposure Variability with Oral Dosing in Preclinical Species - AAPS Newsmagazine [aapsnewsmagazine.org]
- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of SNX-2112, a selective Hsp90 inhibitor, in plasma samples by high-performance liquid chromatography and its application to pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. certara.com [certara.com]
- 17. certara.com [certara.com]
SNX-5422 and Hsp70 Induction: A Technical Guide to a Key Biomarker
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SNX-5422, an orally bioavailable prodrug of the potent Hsp90 inhibitor SNX-2112, has demonstrated significant anti-neoplastic potential in preclinical and clinical studies. A critical aspect of its clinical development is the use of Heat Shock Protein 70 (Hsp70) induction as a pharmacodynamic biomarker. Inhibition of the molecular chaperone Hsp90 by SNX-2112 disrupts the folding and stability of numerous oncogenic client proteins, leading to their degradation. This cellular stress triggers a compensatory upregulation of Hsp70, providing a robust and quantifiable indicator of target engagement and biological activity of this compound. This technical guide provides an in-depth overview of the mechanism of Hsp70 induction by this compound, detailed experimental protocols for its measurement, and a summary of key quantitative data from relevant studies.
Introduction to this compound and Hsp90 Inhibition
This compound is a second-generation, synthetic Hsp90 inhibitor.[1][2] Following oral administration, it is rapidly converted to its active metabolite, SNX-2112.[2][3] SNX-2112 binds with high affinity to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its ATPase activity.[2][3] Hsp90 is a crucial molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins, many of which are critical for cancer cell survival and proliferation, including HER2, AKT, and ERK.[2][3] By inhibiting Hsp90, SNX-2112 leads to the misfolding and subsequent proteasomal degradation of these client proteins, resulting in the disruption of multiple oncogenic signaling pathways.[2]
Hsp70 Induction as a Pharmacodynamic Biomarker
The inhibition of Hsp90 by SNX-2112 induces a cellular stress response, a key component of which is the robust induction of Hsp70.[4] This induction is a direct consequence of the release and activation of Heat Shock Factor 1 (HSF1), a transcription factor that is normally held in an inactive complex with Hsp90. Upon Hsp90 inhibition, HSF1 is released, trimerizes, translocates to the nucleus, and activates the transcription of genes encoding heat shock proteins, most notably Hsp70.[5] This compensatory mechanism serves as a reliable biomarker for the biological activity of Hsp90 inhibitors.[5]
Pharmacodynamic studies have confirmed a linear correlation between pharmacokinetic parameters of this compound and the induction of Hsp70 in patients.[2][6] The measurement of Hsp70 levels in peripheral blood mononuclear cells (PBMCs) and tumor biopsies provides a minimally invasive method to assess target engagement and to guide dose-escalation studies.[1][2]
Quantitative Data on this compound and Hsp70 Induction
The following tables summarize key quantitative data regarding the activity of this compound and its active form, SNX-2112.
| Parameter | Cell Line | Value | Reference |
| IC50 for Hsp70 Induction | A375 | 13 ± 3 nM | [7] |
| Kd for Hsp90 | - | 41 nM | [7] |
| IC50 for Her-2 Degradation | AU565 | 37 nM | [7] |
| IC50 for p-ERK Stability | AU565 | 11 ± 3 nM | [7] |
| IC50 for p-S6 Stability | A375 | 61 ± 22 nM | [7] |
| Dose Level (mg/m²) | Dosing Schedule | Maximum Tolerated Dose (MTD) | Key Observations | Reference |
| Up to 177 | Twice weekly | Not reached in this study, 1 DLT at 177 mg/m² | Dose-dependent increase in Hsp70 induction in PBMCs. | [2] |
| 4 to 133 | Every other day (3 weeks on/1 week off) | 100 mg/m² | Diarrhea was the dose-limiting toxicity. | [8] |
| 50 to 89 | Once daily (3 weeks on/1 week off) | 67 mg/m² | Higher incidence of adverse events compared to QOD schedule. | [8] |
| 50, 75, 100 | Every other day (in combination with carboplatin (B1684641) and paclitaxel) | 100 mg/m² | Combination was well-tolerated. | [9][10] |
Experimental Protocols
Western Blot for Hsp70 in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is adapted from methodologies used in clinical trials of Hsp90 inhibitors.[1]
5.1.1 PBMC Isolation
-
Collect whole blood from patients in heparinized tubes.
-
Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque gradient.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
-
Resuspend the final PBMC pellet in a suitable lysis buffer.
5.1.2 Cell Lysis
-
Resuspend the PBMC pellet in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
5.1.3 Protein Quantification
-
Determine the protein concentration of the lysate using a BCA (Bicinchoninic acid) protein assay kit, following the manufacturer's instructions.
5.1.4 SDS-PAGE and Western Blotting
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Hsp70 (e.g., mouse anti-Hsp70 monoclonal antibody) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
For normalization, probe the same membrane for a loading control protein such as β-actin or GAPDH.
5.1.5 Densitometric Analysis
-
Quantify the band intensities of Hsp70 and the loading control using image analysis software.
-
Calculate the relative Hsp70 expression by normalizing the Hsp70 band intensity to the corresponding loading control band intensity.
-
Express the results as a fold-change relative to the baseline (pre-treatment) sample.
ELISA for Hsp70 in Plasma or Serum
This protocol is based on commercially available human Hsp70 ELISA kits.[3][11]
5.2.1 Sample Collection and Preparation
-
Collect whole blood in either serum separator tubes or tubes containing an anticoagulant (e.g., EDTA, heparin) for plasma.
-
For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 1,000 x g for 15 minutes.
-
For plasma, centrifuge the blood at 1,000 x g for 15 minutes within 30 minutes of collection.
-
Aliquot the collected serum or plasma and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
5.2.2 ELISA Procedure (Sandwich ELISA)
-
Prepare all reagents, standards, and samples as per the manufacturer's instructions.
-
Add 100 µL of standards and samples to the wells of the microplate pre-coated with an anti-human Hsp70 antibody.
-
Incubate for the time and temperature specified in the kit manual (typically 1-2 hours at 37°C or room temperature).
-
Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.
-
Add 100 µL of a biotin-conjugated anti-human Hsp70 detection antibody to each well.
-
Incubate as directed.
-
Wash the plate to remove unbound detection antibody.
-
Add 100 µL of streptavidin-HRP conjugate to each well.
-
Incubate as directed.
-
Wash the plate to remove unbound conjugate.
-
Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark until color develops.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
5.2.3 Data Analysis
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Hsp70 in the samples by interpolating their absorbance values from the standard curve.
-
Account for any sample dilutions in the final concentration calculation.
Visualizations
Signaling Pathway of Hsp90 Inhibition and Hsp70 Induction
Caption: Hsp90 inhibition by this compound leads to Hsp70 induction.
Experimental Workflow for Hsp70 Measurement in PBMCs
Caption: Workflow for Western blot analysis of Hsp70 in PBMCs.
Relationship between this compound Administration and Biomarker Response
Caption: Logical flow from this compound administration to biomarker response.
Conclusion
The induction of Hsp70 is a well-established and clinically validated pharmacodynamic biomarker for the Hsp90 inhibitor this compound. Its measurement in readily accessible patient samples, such as PBMCs, provides a reliable method for assessing target engagement and guiding the clinical development of this and other Hsp90-targeting agents. The standardized protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and clinicians working in the field of targeted cancer therapy. While the development of this compound was discontinued (B1498344) due to ocular toxicity observed in some studies, the principles and methodologies for utilizing Hsp70 as a biomarker remain highly relevant for the ongoing development of other Hsp90 inhibitors.[2][11]
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase 1 study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. A phase I study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I dose-escalation studies of this compound, an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heat shock protein 90 (HSP90) inhibitors in gastrointestinal cancer: where do we currently stand?—A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Uniqueness of SNX-5422: A Comparative Analysis of Hsp90 Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology due to its role in stabilizing a wide array of oncoproteins essential for tumor growth and survival. Inhibition of Hsp90 leads to the degradation of these "client" proteins, offering a promising therapeutic strategy. SNX-5422, a synthetic, orally bioavailable small molecule, represents a novel structural class of Hsp90 inhibitors. This guide provides a detailed comparison of the structural class of this compound with other major classes of Hsp90 inhibitors, supported by quantitative data, experimental protocols, and pathway visualizations.
Structural Classification of Hsp90 Inhibitors
Hsp90 inhibitors are broadly categorized based on their chemical scaffolds. Most of these inhibitors target the N-terminal ATP-binding pocket of Hsp90, preventing the conformational changes required for its chaperone activity.[1] This leads to the ubiquitination and subsequent proteasomal degradation of client proteins.[1]
The primary structural classes of N-terminal Hsp90 inhibitors include:
-
Ansamycins: This class includes the first-discovered Hsp90 inhibitors, such as Geldanamycin and its derivatives 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin).[2] They are natural products with a benzoquinone ansamycin (B12435341) structure.
-
Purine-based Inhibitors: These are fully synthetic compounds designed to mimic the adenine (B156593) moiety of ATP.[3] A notable example is PU-H71.
-
Resorcinol (B1680541) Derivatives: Identified through high-throughput screening, these inhibitors, such as Luminespib (NVP-AUY922) and Ganetespib (STA-9090), feature a resorcinol moiety.[3]
-
Benzamides: this compound falls into this category.[3][4] It is a prodrug that is rapidly converted in the body to its active form, SNX-2112.[5] The benzamide (B126) scaffold of SNX-2112 is structurally distinct from the other major classes of Hsp90 inhibitors.[5] SNX-2112 is based on a 6,7-dihydro-indazol-4-one scaffold.[5]
Quantitative Comparison of Hsp90 Inhibitors
The potency of Hsp90 inhibitors is typically evaluated by their binding affinity (Kd) to Hsp90 and their half-maximal inhibitory concentration (IC50) in various assays, such as cell proliferation and client protein degradation. The following tables summarize key quantitative data for this compound (and its active form SNX-2112) and representative inhibitors from other structural classes.
Table 1: Hsp90 Binding Affinity and Inhibitory Potency
| Inhibitor | Structural Class | Target | Kd (nM) | IC50 (nM) - Hsp90 Inhibition | Reference(s) |
| This compound (prodrug) | Benzamide | Hsp90 | 41 | - | [6] |
| SNX-2112 | Benzamide | Hsp90α | 4 | 30 | [7] |
| Hsp90β | 6 | 30 | [7] | ||
| Grp94 | 484 | 4275 | [7] | ||
| Trap-1 | - | 862 | [7] | ||
| 17-AAG | Ansamycin | Hsp90 | - | 5 | [8] |
| Ganetespib | Resorcinol | Hsp90 | - | 26 | [9] |
| Luminespib | Resorcinol | Hsp90 | - | - | [3] |
| PU-H71 | Purine | Hsp90 | - | - | [3] |
Table 2: Cellular Activity of Hsp90 Inhibitors
| Inhibitor | Cell Line | Assay | IC50 (nM) | Reference(s) |
| This compound | AU565 | Her2 Degradation | 37 | [6] |
| AU565 | p-ERK Stability | 11 ± 3 | [6] | |
| A375 | p-S6 Stability | 61 ± 22 | [6] | |
| A375 | Hsp70 Induction | 13 ± 3 | [6] | |
| SNX-2112 | BT-474 | Her2 Degradation | 10 | [7] |
| A-375 | pS6 Degradation | 1 | [10] | |
| K562 | Proliferation | 23 | [11] | |
| MCF-7 | Proliferation | 16 | [11] | |
| 17-AAG | H3122 | Proliferation | - | [11] |
| Ganetespib | H3122 | Proliferation | - | [11] |
| Luminespib | H3122 | Proliferation | - | [11] |
Experimental Protocols
Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol is used to assess the effect of Hsp90 inhibitors on the protein levels of Hsp90 client proteins (e.g., Her2, Akt, Raf-1) and the induction of Hsp70, a biomarker of Hsp90 inhibition.[12]
Methodology:
-
Cell Culture and Treatment: Plate cancer cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the Hsp90 inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48 hours).[13]
-
Cell Lysis: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well and incubate on ice for 30 minutes.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[13]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies against the target client proteins, Hsp70, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[13]
-
Wash the membrane three times with TBST.[13]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.[13]
-
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.[12]
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic and cytostatic effects of Hsp90 inhibitors on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]
-
Compound Treatment: Prepare serial dilutions of the Hsp90 inhibitor in culture medium. Treat the cells with the diluted inhibitor or vehicle control and incubate for 72 hours.[15]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[15]
-
Solubilization: Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.[15]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the compound concentration to determine the IC50 value.[8]
Hsp90 Binding Assay (Thermal Shift Assay)
This biophysical assay measures the direct binding of an inhibitor to Hsp90 by detecting changes in the protein's thermal stability.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing purified Hsp90 protein, the inhibitor (e.g., SNX-2112), a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and a suitable buffer.[16][17]
-
Thermal Denaturation: Subject the reaction mixtures to a temperature gradient using a real-time PCR instrument.[16][17]
-
Fluorescence Measurement: Monitor the fluorescence intensity as the temperature increases. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.[16][17]
-
Data Analysis: A shift in the Tm in the presence of the inhibitor compared to the control indicates binding. The magnitude of the shift (ΔTm) is proportional to the binding affinity.[16][17]
Visualizing Hsp90 Inhibition and Experimental Workflows
Signaling Pathway of Hsp90 Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. A phase I study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 [frontiersin.org]
- 17. Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to SNX-5422: An Oral HSP90 Inhibitor for Solid and Hematological Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SNX-5422 is an orally bioavailable prodrug of the potent and selective heat shock protein 90 (HSP90) inhibitor, SNX-2112. By targeting the N-terminal ATP-binding pocket of HSP90, this compound disrupts the chaperone's function, leading to the degradation of a multitude of oncogenic client proteins crucial for tumor cell proliferation, survival, and angiogenesis. This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, clinical trial data in solid and hematological malignancies, and detailed experimental protocols for its evaluation. All quantitative data are presented in structured tables for comparative analysis, and key biological and experimental processes are visualized using diagrams.
Core Concepts: Mechanism of Action
This compound is rapidly converted in the body to its active form, SNX-2112.[1][2][3] SNX-2112 competitively binds to the N-terminal ATP pocket of HSP90 family members (Hsp90α, Hsp90β, Grp94, and Trap-1).[3][4] This inhibition disrupts the HSP90 chaperone cycle, preventing the proper folding and stabilization of numerous "client" proteins.[4][5] Many of these client proteins are mutated or overexpressed oncoproteins that drive cancer progression, including HER2, AKT, ERK, BRAF, and BCR-ABL.[1][4][5] The destabilization of these client proteins leads to their ubiquitination and subsequent degradation by the proteasome, resulting in cell cycle arrest and apoptosis in cancer cells.[5][6] A key pharmacodynamic marker of HSP90 inhibition is the induction of heat shock protein 70 (Hsp70), a compensatory response to the cellular stress caused by the loss of HSP90 function.[4]
Preclinical Data Summary
This compound, through its active metabolite SNX-2112, has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines and significant anti-tumor effects in various xenograft models.
In Vitro Efficacy
SNX-2112 exhibits low nanomolar potency in inhibiting cancer cell proliferation and inducing the degradation of key HSP90 client proteins.
| Cell Line | Cancer Type | Endpoint | Value (nM) | Reference |
| Various | Solid & Hematological | IC50 (Proliferation) | 0.9 - 114 | |
| Hematological | Various | IC50 (Proliferation) | Avg. 4 | [7] |
| BT474 | Breast Cancer | EC50 (HER2 Degradation) | 21 | [7] |
| BT474 | Breast Cancer | EC50 (p-ERK Degradation) | 38 | [7] |
| BT474 | Breast Cancer | EC50 (Apoptosis) | 11 | [7] |
| BT474 | Breast Cancer | IC50 (Proliferation) | 37 | [7] |
| AU565 | Breast Cancer | IC50 (HER2 Stability) | 5 ± 1 | [8] |
| AU565 | Breast Cancer | IC50 (p-ERK Stability) | 11 ± 3 | [8] |
| A375 | Melanoma | IC50 (p-S6 Stability) | 61 ± 22 | [8] |
| A375 | Melanoma | IC50 (Hsp70 Induction) | 13 ± 3 | [8] |
| UMSCC Series | Head and Neck Cancer | IC50 (Proliferation) | 25 - 75 |
In Vivo Efficacy
Oral administration of this compound has shown significant single-agent tumor growth inhibition and even regression in multiple preclinical models.
| Model | Cancer Type | Dosing Schedule | Outcome | Reference |
| BT474 Xenograft | Breast Cancer | Oral, various schedules | Tumor Regression | |
| MV4-11 Xenograft | Leukemia | 40 mg/kg, 3x/week (oral) | 100% survival vs. 30% for vehicle | [7] |
| HT-29 Xenograft | Colon Cancer | 50 mg/kg, 3x/week for 3 weeks (oral) | Tumor Growth Inhibition | [8] |
| UMSCC-11A Xenograft | Head and Neck Cancer | 20 mg/kg, 5 days/wk or 50 mg/kg, 3 days/wk for 3 wks | Decreased Tumor Growth | |
| MC38 Murine Model | Colon Cancer | 40 mg/kg (qod x3, 2 days off, 3 wks) | 45.1% reduction in tumor volume | [9] |
| Eμ-TCL1 Mouse Model | Chronic Lymphocytic Leukemia | Combination with Ibrutinib (B1684441) | Median survival of 100 days vs 51 days for single agents | [10][11][12] |
Pharmacokinetics
This compound is a prodrug designed for improved oral bioavailability. It undergoes rapid and consistent conversion to the active drug, SNX-2112.[7]
| Species | Bioavailability of SNX-2112 | Half-life of SNX-2112 | Reference |
| Rats | 56% | 5 hours | [7] |
| Dogs | 65% | 11 hours | [7] |
| Humans (Phase I) | - | ~8-10 hours | [13] |
Clinical Trial Data
This compound has been evaluated in several Phase I clinical trials, establishing its safety profile, maximum tolerated dose (MTD), and preliminary efficacy in heavily pretreated patient populations.
Solid Tumors
| Study ID / Reference | Phase | Patient Population | Dosing Schedule | MTD | Key Outcomes & Adverse Events |
| NCT00644072 / Rajan A, et al.[4][14] | I | Refractory Solid Tumors & Lymphomas (n=33) | Twice weekly, 28-day cycles | Not exceeded at 177 mg/m² | Efficacy: No objective responses; 47% stable disease. AEs (Grade 3): Diarrhea (9%), nonseptic arthritis (3%), AST elevation (3%), thrombocytopenia (3%). Note: Development discontinued (B1498344) by sponsor due to ocular toxicity in other studies. |
| Infante JR, et al.[15] | I | Refractory Solid Tumors | QOD or QD, 3 weeks on/1 week off | 100 mg/m² (QOD, 3 wks on/1 wk off) | Efficacy (QOD): 1 CR (prostate), 1 confirmed PR (HER2+ breast), 1 unconfirmed PR (adrenal); 3 patients with stable disease ≥ 6 months. |
| NCT01611623[16] | I | Refractory Solid Tumors or NHL (n=9) | Dose-escalation | - | Safety and Pharmacokinetics study. |
| Doebele RC, et al.[17][18] | I | Advanced NSCLC (n=20) & SCLC (n=3) | Combination: this compound (qod, 21/28d) + Carboplatin (B1684641)/Paclitaxel (B517696) (q3w) | 100 mg/m² (in combination) | Efficacy (NSCLC): 33% PR, 56% SD. AEs (Grade 3/4): Diarrhea (26%), nausea (9%). Maintenance therapy showed activity in oncogene-driven NSCLC. |
Hematological Malignancies
| Study ID / Reference | Phase | Patient Population | Dosing Schedule | MTD | Key Outcomes & Adverse Events |
| Reddy N, et al.[19] | I | Relapsed/Refractory Hematologic Malignancies (n=25) | Every other day, 21/28-day cycle | Not defined, dose escalation up to 74 mg/m² | Efficacy: 1 PR (transformed lymphoma), prolonged SD (multiple myeloma). AEs (Grade 3/4): Thrombocytopenia (20%), prolonged QTc, diarrhea, pruritus, fatigue, nausea. |
Experimental Protocols & Methodologies
Western Blot Analysis for Client Protein Degradation
This protocol is a standard method to assess the pharmacodynamic effect of an HSP90 inhibitor on its target client proteins.
Objective: To quantify the degradation of HSP90 client proteins (e.g., HER2, AKT) and the induction of Hsp70 in cancer cells following treatment with this compound (or its active form, SNX-2112).
Materials:
-
Cancer cell line of interest (e.g., BT474, UMSCC-11A)[6][20]
-
Complete cell culture medium
-
SNX-2112 (active compound)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors[6][21]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HER2, anti-Akt, anti-p-Akt, anti-Hsp70, and a loading control (e.g., anti-β-actin, anti-GAPDH)[21]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate[6]
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Treat with varying concentrations of SNX-2112 (e.g., 0.1x to 10x IC50) and a DMSO control for a specified time (e.g., 24, 48, 72 hours).[6][20]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6][21]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.[6][21]
-
Immunoblotting:
-
Detection: Detect the signal using an ECL substrate and an imaging system.[6]
-
Analysis: Quantify band intensities and normalize to the loading control to determine the relative change in protein levels.
In Vivo Xenograft Study Protocol
This protocol outlines a typical preclinical efficacy study in an animal model.
Objective: To evaluate the anti-tumor activity of orally administered this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 cells) into the flank of each mouse.[9][22]
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize mice into treatment and control groups.[9]
-
Dosing: Administer this compound by oral gavage according to the specified dose and schedule (e.g., 40 mg/kg, every other day). The control group receives the vehicle.
-
Monitoring: Measure tumor volume (e.g., twice weekly) using calipers and monitor animal body weight as an indicator of toxicity.[9]
-
Endpoint: Continue treatment for a defined period (e.g., 3 weeks) or until tumors in the control group reach a maximum allowed size. Euthanize animals and excise tumors for further analysis (e.g., pharmacodynamics).[20][9]
-
Analysis: Compare the tumor growth curves between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).
Biomarkers and Logical Relationships
The clinical development of this compound relies on pharmacodynamic (PD) biomarkers to confirm target engagement and biomarkers of sensitivity to identify patient populations most likely to benefit.
-
Target Engagement Biomarker: Induction of Hsp70 in peripheral blood mononuclear cells (PBMCs) or tumor tissue confirms that this compound is inhibiting HSP90. A linear correlation has been observed between pharmacokinetic parameters and Hsp70 induction.[4][14]
-
Predictive Biomarkers: Cancers driven by specific oncogenes that are HSP90 client proteins are predicted to be more sensitive. Clinical data suggests enrichment for response in patients with oncogene-driven non-small cell lung cancers (e.g., KRAS, EGFR, HER2 mutations; RET fusion).[17][18] In chronic lymphocytic leukemia (CLL), HSP90 inhibition is a promising strategy to overcome resistance to BTK inhibitors like ibrutinib by targeting both wild-type and mutant BTK for degradation.[10][11]
Conclusion
This compound is a well-characterized oral HSP90 inhibitor with a clear mechanism of action and demonstrated preclinical and early clinical activity in a range of solid and hematological tumors. While its development has faced challenges, including sponsor-related discontinuation, the data supports the therapeutic hypothesis of HSP90 inhibition.[4] The strongest evidence for clinical potential lies in oncogene-addicted tumors and in combination therapies designed to overcome resistance to other targeted agents.[10][17] The methodologies and data presented in this guide provide a robust framework for further research and development of next-generation HSP90 inhibitors.
References
- 1. Snx 5422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. books.rsc.org [books.rsc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical evaluation of the Hsp90 inhibitor this compound in ibrutinib resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of the Hsp90 inhibitor this compound in ibrutinib resistant CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. A phase I study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I dose-escalation studies of this compound, an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase I trial of the HSP90 inhibitor PF-04929113 (SNX5422) in adult patients with recurrent, refractory hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. benchchem.com [benchchem.com]
- 22. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Hsp90 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular proteostasis. In cancer cells, Hsp90 is overexpressed and essential for the stability and function of a wide array of oncoproteins, known as "client proteins," which are integral to the hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and sustained angiogenesis. This dependency, often termed "Hsp90 addiction," makes it a compelling target for cancer therapy. This technical guide provides an in-depth overview of the multifaceted role of Hsp90 in cancer cell proliferation, detailing its client protein network, the signaling pathways it modulates, and the mechanisms of Hsp90 inhibitors. This guide also includes detailed experimental protocols for studying Hsp90 and quantitative data on the effects of its inhibition, intended to serve as a valuable resource for researchers and drug development professionals in oncology.
Introduction to Hsp90 and Its Role in Cancer
Hsp90 is an ATP-dependent molecular chaperone that facilitates the proper folding, maturation, and stability of a diverse set of client proteins.[1][2] In normal cells, Hsp90 is abundant but largely exists in a latent, uncomplexed state. However, in the stressful microenvironment of a tumor, and to buffer the destabilizing effects of oncogenic mutations, cancer cells exhibit a high-affinity Hsp90 conformation that is fully engaged in multichaperone complexes.[1][2] This activated state is crucial for the function of numerous proteins that drive malignant progression.
Hsp90's clientele includes a wide range of proteins critical for cancer cell proliferation and survival, such as protein kinases, transcription factors, and steroid hormone receptors.[3][4] By stabilizing these oncoproteins, Hsp90 enables cancer cells to sustain proliferative signaling, resist cell death, and adapt to the tumor microenvironment.
The Hsp90 Chaperone Cycle and Client Protein Activation
The function of Hsp90 is intrinsically linked to its ATPase cycle, which drives conformational changes necessary for client protein activation. The Hsp90 dimer transitions between an open, ADP-bound state and a closed, ATP-bound state. This cycle is regulated by a cohort of co-chaperones that assist in client protein loading, ATP hydrolysis, and client release.
Hsp90 Client Proteins in Cancer Proliferation
Hsp90's role in cancer is defined by its extensive network of client proteins, many of which are key drivers of oncogenesis. These can be broadly categorized as follows:
-
Protein Kinases: A significant portion of the human kinome relies on Hsp90 for stability and activity.[1] This includes kinases involved in major signaling pathways that promote cell proliferation and survival.
-
Transcription Factors: Hsp90 regulates the function of several transcription factors that control the expression of genes involved in cell growth, survival, and angiogenesis.
-
Other Oncoproteins: This category includes a variety of other proteins that contribute to the malignant phenotype.
Table 1: Key Hsp90 Client Proteins in Cancer Proliferation
| Client Protein Category | Examples | Role in Cancer Proliferation |
| Receptor Tyrosine Kinases | HER2 (ERBB2), EGFR, MET, IGFR | Drive cell growth and proliferation signals.[4][5] |
| Downstream Signaling Kinases | Akt, RAF-1, MEK, ERK, JAK2 | Mediate pro-proliferative and anti-apoptotic signals.[6][7][8] |
| Cell Cycle Regulators | CDK4, CDK6, Wee1 | Control progression through the cell cycle.[9] |
| Transcription Factors | Mutant p53, HIF-1α, STAT3 | Promote survival, angiogenesis, and proliferation.[4][5] |
| Other | Telomerase | Maintains telomere length, enabling replicative immortality.[4] |
Hsp90-Regulated Signaling Pathways in Cancer
Hsp90 sits (B43327) at the crossroads of multiple signaling pathways that are frequently dysregulated in cancer. By stabilizing key components of these pathways, Hsp90 sustains the oncogenic signaling that drives proliferation.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several key components of this pathway, including Akt itself, are Hsp90 client proteins.[6][10] Hsp90 inhibition leads to the degradation of these clients, thereby blocking this critical pro-survival pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade that transmits extracellular signals to the nucleus to promote cell proliferation. Key kinases in this pathway, such as RAF-1 and MEK, are dependent on Hsp90 for their stability and function.[7][11]
JAK/STAT Pathway
The JAK/STAT pathway is crucial for cytokine signaling and is often constitutively active in various cancers, promoting proliferation and survival. The kinase JAK2 is a well-established Hsp90 client protein.[12][13]
Hsp90 Inhibitors in Cancer Therapy
The critical role of Hsp90 in maintaining the stability of numerous oncoproteins makes it an attractive therapeutic target. Hsp90 inhibitors typically act by binding to the N-terminal ATP-binding pocket of Hsp90, thereby competitively inhibiting its ATPase activity. This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.
Quantitative Effects of Hsp90 Inhibitors
The potency of Hsp90 inhibitors varies across different cancer cell lines and is often correlated with the cellular dependency on specific Hsp90 client proteins.
Table 2: IC50 Values of Representative Hsp90 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| Tanespimycin (17-AAG) | Lung Adenocarcinoma | H1975 | 6.555 | [2] |
| Lung Adenocarcinoma | HCC827 | 26.255 | [2] | |
| Glioblastoma | SF268 | ~60 | [14] | |
| Luminespib (NVP-AUY922) | Lung Adenocarcinoma | H2009 | 2.477 | [15] |
| Lung Adenocarcinoma | Calu-3 | 1740.91 | [15] | |
| Gastric Cancer | NCI-N87 | 2-40 | [10] | |
| Ganetespib (STA-9090) | Breast Cancer | MCF-7 | 25 | [16][17] |
| Breast Cancer | T47D | 15 | [16][17] | |
| Non-Small Cell Lung Cancer | H1975 | 2-30 | [18] |
Quantitative Degradation of Hsp90 Client Proteins
A hallmark of Hsp90 inhibition is the degradation of its client proteins. The extent and kinetics of degradation can be quantified by techniques such as Western blotting.
Table 3: Quantitative Degradation of Hsp90 Client Proteins by Hsp90 Inhibitors
| Inhibitor | Cell Line | Client Protein | Treatment Conditions | % Degradation | Reference |
| Ganetespib | NCI-H1975 (Lung) | EGFR | 125 mg/kg, 24h (in vivo) | ~50% | [19] |
| Ganetespib | BT-474 (Breast) | HER2 | 100 nM, 5 min | Sustained suppression for 72h | [17] |
| Tanespimycin (17-AAG) | SF268 (Glioblastoma) | ERBB2 | 60 nM, 8h | >50% | [14] |
| Tanespimycin (17-AAG) | SF268 (Glioblastoma) | Akt | 60 nM, 24h | ~50% | [14] |
| Luminespib (NVP-AUY922) | MUC-1 (Adrenocortical) | p-Akt | 100 nM, 24h | Significant decrease | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of Hsp90 in cancer cell proliferation.
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol allows for the qualitative and quantitative assessment of changes in protein levels following Hsp90 inhibition.
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The HSP-RTK-Akt axis mediates acquired resistance to Ganetespib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synergistic Activity of the HSP90 Inhibitor Ganetespib With Lapatinib Reverses Acquired Lapatinib Resistance in HER2-Positive Breast Cancer Cells [frontiersin.org]
- 6. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heat shock protein 90 indirectly regulates ERK activity by affecting Raf protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hsp90 modulates human sperm capacitation via the Erk1/2 and p38 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Hsp90 Suppresses PI3K/AKT/mTOR Signaling and Has Antitumor Activity in Burkitt Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bipartite Role of Heat Shock Protein 90 (Hsp90) Keeps CRAF Kinase Poised for Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 14. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Potential of SNX-5422 in Non-Cancer Applications: A Technical Guide to its Core Anti-SARS-CoV-2 Activity
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical data supporting the potential use of SNX-5422, an orally bioavailable HSP90 inhibitor, as a therapeutic agent against SARS-CoV-2. This document is intended for researchers, scientists, and drug development professionals interested in the repurposing of oncology drugs for infectious diseases.
Executive Summary
This compound, a compound currently in clinical trials for cancer, has demonstrated significant antiviral activity against SARS-CoV-2 in in-vitro studies.[1][2] Its mechanism of action extends beyond direct viral inhibition, encompassing the modulation of host inflammatory responses and the interruption of host factors essential for viral replication.[1][3] This dual activity presents a compelling case for its further investigation as a post-exposure prophylactic or early-stage therapeutic for COVID-19. This guide summarizes the key quantitative data, details the experimental protocols used in these foundational studies, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action: HSP90 Inhibition
This compound is a prodrug that rapidly converts to its active form, SNX-2112.[4] SNX-2112 is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of a wide range of "client" proteins.[4][5] In the context of viral infections, many viruses, including coronaviruses, hijack the host cell's HSP90 machinery to facilitate the proper folding and function of viral proteins necessary for replication and pathogenesis.[6][7][8] By inhibiting HSP90, this compound disrupts these processes, leading to the degradation of viral and host client proteins, thereby impeding the viral life cycle.[5][8]
Quantitative In-Vitro Efficacy Against SARS-CoV-2
This compound has been shown to inhibit SARS-CoV-2 replication in a dose-dependent manner in various cell lines. The following tables summarize the key quantitative data from in-vitro studies.
| Cell Line | Parameter | IC50 (µM) | Reference |
| Vero E6 | Intracellular Nucleocapsid (NP) Expression | 2.3 | [1] |
| Vero E6 | Viral RNA Shedding | 0.2 | [1] |
| Vero E6 | Infectious Viral Titer | 0.38 | [1] |
| Calu-3 | Viral RNA Shedding | 0.2 | [1] |
| Calu-3 | Infectious Viral Titer | 0.4 | [1] |
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Vero E6 | >100 | >43.5 (based on NP expression IC50) | [9] |
| Calu-3 | ~100 | >500 (based on viral RNA shedding IC50) | [9] |
Modulation of Host Response
A key aspect of this compound's potential in treating COVID-19 is its ability to dampen the hyper-inflammatory response often associated with severe disease.
Downregulation of Pro-inflammatory Pathways
Transcriptomic analysis of human primary airway epithelial cells treated with this compound revealed a significant downregulation of inflammatory pathways associated with poor COVID-19 outcomes.[1] this compound treatment was found to downregulate the expression of several pro-inflammatory genes in SARS-CoV-2-infected human lung epithelial cells.[2]
Interruption of Host Factors for Viral Replication
This compound treatment has been shown to interrupt the expression of host factors that are crucial for the SARS-CoV-2 replication machinery.[1][3] This includes proteins that directly or indirectly interact with viral structural and non-structural proteins, thereby inhibiting crucial steps of the viral life cycle.[1]
Signaling Pathways and Experimental Workflows
Proposed Anti-SARS-CoV-2 Mechanism of this compound
Caption: Proposed mechanism of this compound against SARS-CoV-2.
Experimental Workflow for In-Vitro Antiviral Activity Assessment
Caption: Workflow for assessing this compound's in-vitro antiviral efficacy.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound against SARS-CoV-2.
Cell Culture and Virus Propagation
-
Cell Lines:
-
Vero E6 cells (ATCC CRL-1586): Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Calu-3 cells (ATCC HTB-55): Maintained in Minimum Essential Medium (MEM) supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% L-glutamine.
-
-
Virus Strain:
-
SARS-CoV-2 isolate USA-WA1/2020 (BEI Resources, NR-52281).
-
-
Virus Propagation:
-
Vero E6 cells are seeded in T175 flasks and grown to 90-95% confluency.
-
The growth medium is removed, and cells are washed with phosphate-buffered saline (PBS).
-
The virus stock is diluted in infection medium (DMEM with 2% FBS) to a multiplicity of infection (MOI) of 0.01.
-
The diluted virus is added to the cells and incubated for 1 hour at 37°C with gentle rocking every 15 minutes.
-
After incubation, the inoculum is removed, and fresh infection medium is added.
-
The infected cells are incubated at 37°C and 5% CO2 for 48-72 hours until cytopathic effect (CPE) is observed.
-
The supernatant containing the virus is harvested, centrifuged to remove cell debris, and stored at -80°C. Viral titer is determined by plaque assay.
-
In-Vitro Antiviral and Cytotoxicity Assays
-
Cell Seeding: Seed Vero E6 or Calu-3 cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the respective cell culture medium.
-
Infection: Remove the culture medium from the cells and infect with SARS-CoV-2 at an MOI of 0.01 for 1 hour at 37°C.
-
Treatment: After the 1-hour incubation, remove the viral inoculum, wash the cells with PBS, and add the medium containing the serially diluted this compound.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Endpoint Analysis:
-
Cytotoxicity (CC50): Cell viability is assessed using a CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Antiviral Activity (IC50):
-
Immunofluorescence for Nucleocapsid Protein: Cells are fixed, permeabilized, and stained with an anti-SARS-CoV-2 nucleocapsid antibody. The percentage of infected cells is determined by automated microscopy.
-
qRT-PCR for Viral RNA Shedding: RNA is extracted from the cell culture supernatant and viral RNA copies are quantified using quantitative reverse transcription PCR (qRT-PCR) targeting the viral N gene.
-
Plaque Assay for Infectious Titer: The supernatant is serially diluted and used to infect a fresh monolayer of Vero E6 cells. After an incubation period, plaques are visualized by crystal violet staining and counted to determine the plaque-forming units per milliliter (PFU/mL).
-
-
Transcriptomic Analysis of Human Airway Epithelial Cells
-
Cell Culture: Primary human tracheobronchial epithelial (TBE) cells are cultured at an air-liquid interface.
-
Treatment: Cells are treated with 1µM this compound or DMSO (vehicle control) for 48 hours.
-
RNA Extraction: Total RNA is extracted from the cells using a RNeasy Mini Kit (Qiagen).
-
Library Preparation and Sequencing: RNA quality is assessed, and libraries are prepared for bulk RNA sequencing (e.g., using Illumina TruSeq Stranded mRNA library prep kit). Sequencing is performed on an Illumina sequencing platform.
-
Data Analysis: Raw sequencing reads are processed, aligned to the human genome, and differential gene expression analysis is performed to identify genes and pathways modulated by this compound treatment.
Conclusion and Future Directions
The preclinical data for this compound presents a strong rationale for its further development as a host-directed therapy for SARS-CoV-2. Its dual mechanism of inhibiting viral replication and dampening the associated inflammatory response addresses key aspects of COVID-19 pathogenesis. The oral bioavailability of this compound is a significant advantage for an outpatient treatment.[1] Future research should focus on in-vivo efficacy studies in relevant animal models to confirm these promising in-vitro findings and to establish a safe and effective dosing regimen. While the antiviral properties of this compound have been primarily studied in cell lines, experimental validation in human models and clinical trials is a necessary next step.[10]
This document is for informational purposes only and does not constitute medical advice.
References
- 1. Oral Hsp90 inhibitor this compound attenuates SARS-CoV-2 replication and dampens inflammation in airway cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 4. outbreak.info [outbreak.info]
- 5. Human coronavirus dependency on host heat shock protein 90 reveals an antiviral target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Standardized preservation, extraction and quantification techniques for detection of fecal SARS-CoV-2 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. The accessible promoter-mediated supplementary effect of host factors provides new insight into the tropism of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of the anti-SARS-CoV-2 activity of cationic amphiphilic steroidal compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
Methodological & Application
Application Notes and Protocols for SNX-5422 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of SNX-5422, an orally bioavailable prodrug of the potent Hsp90 inhibitor SNX-2112, in various mouse models of cancer. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound is a second-generation, orally active small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby disrupting key oncogenic signaling pathways.[2][3][4] Upon oral administration, this compound is rapidly converted to its active metabolite, SNX-2112.[1]
Mechanism of Action
This compound, through its active form SNX-2112, competitively binds to the ATP-binding pocket in the N-terminal domain of Hsp90. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. Key client proteins implicated in cancer include:
-
Receptor Tyrosine Kinases: HER2, EGFR
-
Signaling Kinases: AKT, C-RAF, CDK4
-
Transcription Factors: HIF-1α, mutant p53
-
Other Proteins: Survivin, Telomerase (hTERT)[4]
The simultaneous inhibition of multiple oncogenic pathways makes Hsp90 an attractive target for cancer therapy.[4]
Hsp90 Signaling Pathway and Inhibition by this compound
Caption: Hsp90 chaperone cycle, its inhibition by this compound, and downstream effects.
Quantitative Data Summary
The following tables summarize the reported dosages and schedules of this compound in various in vivo mouse models.
| Mouse Model | Cell Line | Dosage (mg/kg) | Administration Route | Dosing Schedule | Observed Effects |
| Colon Cancer | HT-29 | 5, 10, 25, 50 | Oral Gavage | Every other day for 3 doses, then 2 days off, for 3 cycles | Dose-dependent tumor growth inhibition.[5] |
| Breast Cancer | BT474 | Not Specified | Oral | Variety of schedules | Tumor regression as a single agent.[1] |
| Leukemia | MV411 | 40 | Oral | 3 times per week | 100% survival compared to 30% in the vehicle group.[1] |
| Multiple Myeloma | MM.1S | 20, 40 | Oral Gavage | 3 times per week for 3 weeks | Marked inhibition of tumor growth and angiogenesis. |
| Colon Cancer | MC38 | 25, 40 | Oral | Every other day for 3 doses, then 2 days off, for 3 weeks | In combination with checkpoint inhibitors, significantly reduced tumor volume. |
| CLL | Eμ-TCL1 | Not Specified | Not Specified | Not Specified | Combination with ibrutinib (B1684441) showed a remarkable survival benefit.[6] |
Experimental Protocols
This compound Formulation and Administration
This protocol describes the preparation and oral administration of this compound to mice.
Materials:
-
This compound powder
-
5% Dextrose in Water (D5W)[5]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles), appropriate size for mice
-
Syringes (1 mL)
Procedure:
-
Preparation of Formulation:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Weigh the this compound powder accurately.
-
Suspend the powder in D5W to the desired final concentration. For example, for a 20 mg/kg dose in a 20 g mouse (0.4 mg/mouse) to be administered in 0.2 mL, the concentration should be 2 mg/mL.
-
Vortex the suspension thoroughly to ensure uniformity. Sonication can be used to aid in suspension.
-
Prepare the formulation fresh daily before administration.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Attach the gavage needle to the syringe containing the this compound suspension.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the suspension (a typical volume is 0.2 mL per mouse).[5]
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress after administration.
-
Xenograft Mouse Model Protocol (General)
This protocol provides a general workflow for establishing and utilizing a xenograft mouse model to test the efficacy of this compound.
Caption: Workflow for a typical xenograft study with this compound.
Procedure:
-
Cell Culture and Implantation:
-
Culture the desired cancer cell line under appropriate conditions.
-
Harvest cells and resuspend them in a suitable medium, often mixed with Matrigel, for subcutaneous or orthotopic implantation into immunocompromised mice.
-
-
Tumor Growth and Treatment Initiation:
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control (vehicle) groups.
-
Initiate treatment with this compound or vehicle according to the desired dosage and schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Continue treatment and monitoring until a predefined endpoint is reached (e.g., maximum tumor size, study duration).
-
-
Data Analysis:
-
At the end of the study, collect tumors and other tissues for further analysis (e.g., Western blotting for client protein levels, immunohistochemistry).
-
Statistically analyze the differences in tumor growth between the treatment and control groups.
-
Pharmacokinetics and Toxicology
-
Pharmacokinetics: this compound is a prodrug that is rapidly and extensively converted to its active moiety, SNX-2112, after oral administration.[1] In preclinical species, SNX-2112 is the only species observed in plasma following oral dosing of this compound.[1]
-
Toxicology: In a study using a chronic lymphocytic leukemia mouse model, single-agent this compound was associated with gastric ulcers in the non-glandular stomach of mice.[6] This toxicity was noted to be less severe when this compound was combined with ibrutinib.[6] Researchers should carefully monitor animals for any signs of gastrointestinal distress.
Conclusion
This compound is a promising Hsp90 inhibitor with demonstrated in vivo anti-tumor activity in a variety of mouse models. The provided data and protocols can serve as a valuable resource for researchers investigating the therapeutic potential of this compound. Careful consideration of the appropriate mouse model, dosage, and schedule, as well as diligent monitoring for potential toxicities, are crucial for successful preclinical studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical evaluation of the Hsp90 inhibitor this compound in ibrutinib resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: SNX-5422 Dissolution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction SNX-5422, also known as PF-04929113, is an orally bioavailable, synthetic small molecule that functions as a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] It is a prodrug that is rapidly converted in the body to its active metabolite, SNX-2112.[1][4][5] The inhibition of Hsp90 by SNX-2112 leads to the proteasomal degradation of numerous oncogenic client proteins, disrupting key signaling pathways involved in cell proliferation and survival.[1][4] Given its mechanism of action, this compound has broad applicability in cancer research.[4][6][7]
Proper preparation of this compound stock solutions is critical for ensuring experimental reproducibility and obtaining accurate results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for reconstituting this compound powder. This document provides a detailed protocol for the dissolution, storage, and handling of this compound in DMSO for research applications.
Signaling Pathway of this compound
This compound acts by targeting Hsp90, a molecular chaperone essential for the stability and function of many signaling proteins implicated in cancer. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby blocking downstream oncogenic signaling.
Caption: Mechanism of this compound as an Hsp90 inhibitor.
Quantitative Data and Properties
This table summarizes the key physical and solubility properties of this compound.
| Property | Value | Citation(s) |
| Synonyms | PF-04929113, PF-4929113 | [2][6] |
| Molecular Weight | 521.53 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility in DMSO | ≥10 mM | [8] |
| ≥23.85 mg/mL (with gentle warming) | [8] | |
| Up to 104 mg/mL (~199.4 mM) | [3] | |
| Other Solubilities | Insoluble in water and ethanol | [8] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Ultrasonic bath and/or water bath set to 37°C
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro experiments.
Safety Precaution: Always handle this compound and DMSO in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: Calculate the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 521.53 g/mol x 1000 mg/g = 5.22 mg
-
-
Weighing: Carefully weigh out 5.22 mg of this compound powder and transfer it to a sterile vial.
-
Dissolution:
-
Add 1 mL of high-purity DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
-
Aiding Dissolution (if necessary): If particles remain, facilitate dissolution by:
-
Storage: The freshly prepared stock solution is now ready for use or storage. For storage, refer to the "Storage and Stability" section below.
Experimental Workflow
The following diagram outlines the typical workflow from receiving the powdered compound to its application in cell-based assays.
Caption: General workflow for preparing and using this compound.
Protocol for Preparing Working Solutions for Cell-Based Assays
To avoid cytotoxicity from the solvent, the final concentration of DMSO in cell culture media should typically be kept below 0.5%.[9] A stepwise dilution process is recommended to prevent the compound from precipitating out of the solution.[9]
Example: Preparing a 100 nM working solution from a 10 mM stock.
-
Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution. For example, dilute the 10 mM stock 1:100 in sterile culture medium to create a 100 µM solution.
-
Add 2 µL of the 10 mM this compound stock to 198 µL of culture medium. Mix well by gentle pipetting.
-
-
Final Dilution: Prepare the final working solution. For example, dilute the 100 µM intermediate solution 1:1000 in culture medium to achieve a final concentration of 100 nM.
-
Add 1 µL of the 100 µM intermediate solution to 999 µL of culture medium.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the treatment wells. In the example above, the final DMSO concentration is 0.001%.
-
Application: Add the prepared working solutions and vehicle controls to your cell cultures immediately.
Storage and Stability
Proper storage is essential to maintain the activity of this compound.
| Form | Storage Temperature | Duration | Citation(s) |
| Powder | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| Stock Solution | -80°C | 6-12 months | [2][3] |
| in DMSO | -20°C | 1 month | [2][3] |
Best Practices:
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into single-use aliquots before freezing.[2][3]
-
Protect from Light: Store vials in the dark or use amber vials to prevent photodegradation.
-
Use Fresh DMSO: The solubility of this compound can be reduced by moisture-absorbing DMSO; always use fresh, high-purity solvent for reconstitution.[3]
-
Short-Term Storage: It is not recommended to store diluted solutions in aqueous media for extended periods. Prepare them fresh for each experiment.[8]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Snx 5422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(PF04929113) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Detecting SNX-5422 Target Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX-5422 is an orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] It is a prodrug that is rapidly converted in the body to its active form, SNX-2112.[1][4] HSP90 is a molecular chaperone that is crucial for the stability and function of a wide range of "client" proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[1][5] By inhibiting HSP90, this compound disrupts the chaperone-client protein interaction, leading to the ubiquitination and subsequent proteasomal degradation of these client proteins.[1][5] This targeted degradation of oncoproteins makes HSP90 an attractive target for cancer therapy.[6]
Key HSP90 client proteins include HER2, AKT, and ERK.[4] A hallmark of HSP90 inhibition is also the induction of Heat Shock Protein 70 (HSP70).[7] Therefore, Western blotting is an essential technique to confirm the mechanism of action of this compound by monitoring the degradation of its target client proteins and the induction of HSP70.
These application notes provide a detailed protocol for utilizing Western blot to assess the efficacy of this compound in inducing the degradation of specific HSP90 client proteins in cancer cell lines.
Signaling Pathway and Experimental Workflow
The inhibition of HSP90 by this compound (active form SNX-2112) sets off a cascade leading to the degradation of client proteins and the induction of a heat shock response.
Caption: Mechanism of this compound action leading to client protein degradation.
The experimental workflow for assessing this compound efficacy using Western blot involves a series of sequential steps from cell culture to data analysis.
Caption: Western blot workflow for this compound target degradation analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to detect the degradation of HSP90 client proteins and the induction of HSP70 following treatment with this compound.
1. Materials and Reagents
-
Cell Lines: BT-474 (HER2-amplified breast cancer), AU565 (HER2-overexpressing breast cancer), or A375 (melanoma) cell lines are recommended.
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: Bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: Standard Tris-Glycine transfer buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) membranes.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-HSP90
-
Rabbit anti-HER2/ErbB2
-
Rabbit anti-AKT
-
Rabbit anti-phospho-AKT
-
Rabbit anti-ERK1/2
-
Rabbit anti-phospho-ERK1/2
-
Rabbit anti-HSP70
-
Mouse or Rabbit anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence detection system.
2. Cell Culture and Treatment
-
Seed the chosen cancer cells in 6-well plates and culture until they reach 70-80% confluency.
-
Prepare serial dilutions of this compound in fresh culture medium. A suggested concentration range is 10 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Aspirate the old medium and treat the cells with the varying concentrations of this compound for different time points (e.g., 6, 12, 24, and 48 hours) to determine the optimal treatment duration for client protein degradation.
3. Cell Lysis
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
5. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
6. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-HER2, anti-AKT, anti-ERK, anti-HSP70, or anti-HSP90) diluted in blocking buffer overnight at 4°C. A loading control antibody (β-actin or GAPDH) should be used on the same blot or a parallel blot.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control bands.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Quantification of HSP90 Client Protein Degradation and HSP70 Induction by this compound in BT-474 Cells (24-hour treatment)
| This compound Conc. | HER2 (% of Control) | p-AKT (% of Control) | p-ERK (% of Control) | HSP70 (Fold Induction) |
| Vehicle (DMSO) | 100% | 100% | 100% | 1.0 |
| 10 nM | 85% | 90% | 88% | 1.5 |
| 50 nM | 50% | 65% | 60% | 3.2 |
| 100 nM | 25% | 30% | 35% | 5.8 |
| 500 nM | 5% | 10% | 12% | 8.1 |
| 1 µM | <1% | <5% | <5% | 8.5 |
Note: The data presented in this table are representative and will vary depending on the cell line and experimental conditions.
Discussion
This protocol provides a robust framework for assessing the biological activity of this compound by monitoring its effects on HSP90 client proteins. Successful execution of this Western blot protocol will demonstrate a dose- and time-dependent decrease in the levels of key oncoproteins such as HER2, AKT, and ERK, confirming the mechanism of action of this compound. Concurrently, an increase in HSP70 expression will serve as a biomarker for HSP90 inhibition.[7]
For accurate and reproducible results, it is crucial to carefully optimize antibody concentrations and incubation times. The inclusion of appropriate positive and negative controls is also essential for data validation. The quantitative data generated from this protocol will be invaluable for researchers and drug development professionals in characterizing the pharmacological profile of this compound and other HSP90 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. A Phase 1 study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for SNX-5422 in Human Tumor Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SNX-5422, an orally bioavailable prodrug of the Hsp90 inhibitor SNX-2112, in human tumor xenograft models. The information compiled from preclinical and clinical studies is intended to guide researchers in designing and executing in vivo studies to evaluate the antitumor efficacy of this compound.
Introduction
This compound is a synthetic, small-molecule inhibitor of Heat shock protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and angiogenesis.[3][4] this compound is a prodrug that is rapidly converted in the body to its active form, SNX-2112.[1][2] SNX-2112 competitively binds to the N-terminal ATP pocket of Hsp90, leading to the degradation of client oncoproteins such as HER2, AKT, and ERK.[1][3] This mechanism provides a strong rationale for its investigation as a therapeutic agent in a wide range of solid and hematological malignancies.[2][5]
Mechanism of Action
This compound exerts its anticancer effects by inhibiting Hsp90, which leads to the proteasomal degradation of key oncogenic client proteins. This disruption of cellular signaling pathways ultimately results in the inhibition of tumor cell proliferation and survival.
Caption: Mechanism of action of this compound.
Data Presentation
In Vitro Efficacy of SNX-2112 (Active form of this compound)
| Cell Line | Cancer Type | IC50 (nM) | Key Client Protein Degradation (EC50, nM) |
| Various Solid & Hematological (20+ lines) | Various | 0.9 - 114 | - |
| BT474 | Breast Cancer | 37 | HER2 = 21, p-ERK = 38 |
| AU565 | Breast Cancer | - | HER2 = 5 ± 1, p-ERK = 11 ± 3 |
| A375 | Melanoma | - | p-S6 = 61 ± 22, Hsp70 induction = 13 ± 3 |
Data sourced from multiple preclinical studies.[5][6]
In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Route of Administration | Observed Efficacy |
| HT-29 | Colon Cancer | 50 mg/kg, 3 times a week for 3 weeks | Oral (p.o.) | Efficiently inhibited tumor growth.[6] |
| Multiple Myeloma (MM.1S) | Multiple Myeloma | 20, 40 mg/kg | Oral (p.o.) | Markedly inhibited tumor growth and angiogenesis.[6][7] |
| LNCaP (castrate-resistant) | Prostate Cancer | 50 mg/kg, 3 times per week | Oral (p.o.) | Significantly delayed tumor growth and prolonged survival.[8] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Head and Neck Cancer | 20 mg/kg, 5 days/week for 3 weeks OR 50 mg/kg, 3 days/week for 3 weeks | Oral (p.o.) | Significantly decreased tumor growth.[9] |
| MV411 (survival model) | Leukemia | 40 mg/kg, 3 times/week | Oral (p.o.) | 100% survival compared to 30% in the vehicle group.[5] |
| BT474 | Breast Cancer | Not specified | Oral (p.o.) | Induced tumor regression as a single agent.[5] |
| MC38 (in combination with anti-PD-1) | Murine Colon Cancer | 25 or 40 mg/kg, every other day for 3 doses, then 2 days off, for 3 weeks | Oral (p.o.) | Significant reduction in tumor volume (61.5% - 66.8%).[10] |
Experimental Protocols
General Workflow for a Human Tumor Xenograft Study with this compound
Caption: Workflow for a typical xenograft study.
Detailed Methodologies
1. Cell Line Culture and Preparation
-
Cell Lines: Select appropriate human cancer cell lines (e.g., HT-29 for colon cancer, BT474 for breast cancer).
-
Culture Conditions: Grow cells in the recommended complete medium in a humidified incubator at 37°C and 5% CO2.[11]
-
Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with PBS and resuspend in a serum-free medium or PBS for injection.[11]
-
Cell Viability: Perform a trypan blue exclusion assay to ensure cell viability is high (>90%).[11]
-
Cell Count: Adjust the cell concentration to the desired number for injection (e.g., 3.0 x 10^6 cells in 100-300 µL).[11]
2. Animal Models and Tumor Implantation
-
Animal Strain: Use immunodeficient mice, such as nude or SCID mice, aged 4-6 weeks.[11]
-
Acclimatization: Allow mice to acclimatize for at least 3-5 days before any procedures.[11]
-
Implantation: Inject the prepared tumor cell suspension subcutaneously into the flank of the mice using a 27- or 30-gauge needle.[11]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Begin treatment when tumors reach a palpable size (e.g., 50-60 mm³).[11]
3. This compound Preparation and Administration
-
Formulation: this compound is an oral formulation. For preclinical studies, it may need to be suspended in an appropriate vehicle (e.g., check manufacturer's instructions or relevant publications).
-
Dosing: Doses used in xenograft models typically range from 20 to 50 mg/kg.[6][9]
-
Administration: Administer this compound orally via gavage according to the desired schedule (e.g., 3 times a week, daily for 5 days followed by 2 days off).[6][9]
4. Efficacy Assessment
-
Tumor Measurement: Measure tumor dimensions with digital calipers regularly (e.g., twice a week). Calculate tumor volume using the formula: Volume = (width)² x length/2.[11]
-
Body Weight: Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on other ethical considerations.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as Western blotting or immunohistochemistry, to assess the levels of Hsp90 client proteins (e.g., p-ERK, p-Akt) and markers of proliferation (Ki67) and apoptosis (TUNEL).[7][9]
Concluding Remarks
This compound has demonstrated significant single-agent and combination antitumor activity in a variety of human tumor xenograft models.[5][10] The protocols and data presented here provide a foundation for researchers to further explore the therapeutic potential of this Hsp90 inhibitor. Careful consideration of the experimental design, including the choice of cell line, animal model, and dosing regimen, is critical for obtaining robust and reproducible results.
References
- 1. Snx 5422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Application Notes and Protocols for SNX-5422 Administration in Preclinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of SNX-5422, a prodrug of the potent Hsp90 inhibitor SNX-2112. The following sections detail the administration schedules used in various preclinical models, step-by-step experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Preclinical Administration Schedules of this compound
The following tables summarize the quantitative data on this compound administration schedules from various preclinical studies.
Table 1: this compound Administration in Xenograft Models
| Preclinical Model | Dosage | Route of Administration | Dosing Schedule | Reference |
| HT-29 Human Colon Tumor Xenograft | 5, 10, 25, 50 mg/kg | Oral Gavage | Every other day for three doses, followed by two days without treatment, for three cycles ((qod x 3)/2 x 3 weeks) | |
| Multiple Myeloma (MM) Xenograft | 20, 40 mg/kg | Oral Gavage | Not specified | |
| MV411 Leukemia Xenograft | 40 mg/kg | Oral Gavage | 3 times per week | |
| BT474 Breast Cancer Xenograft | Not specified | Oral Gavage | Not specified, but led to tumor regression | |
| Multiple Myeloma (MM.1S cells) | Not specified | Oral Gavage | 3 times per week for 3 weeks |
Table 2: General Preclinical Dosing Information
| Parameter | Details | Reference |
| Formulation | Micronized this compound in 1% microcrystalline cellulose/0.5% Tween80 in water. Stored at 4°C and homogenized before dosing. | |
| Prodrug Conversion | This compound is rapidly converted to the active form, SNX-2112, after oral administration. | |
| Bioavailability (of SNX-2112) | 56% in rats, 65% in dogs. | |
| Half-life (of SNX-2112) | 5 hours in rats, 11 hours in dogs. |
Experimental Protocols
In Vivo Xenograft Efficacy Study Protocol
This protocol outlines a typical efficacy study of this compound in a subcutaneous xenograft model, based on the HT-29 human colon carcinoma model.
Materials:
-
Female athymic nude mice (11-12 weeks old)
-
HT-29 human colon carcinoma cells
-
Matrigel (or similar extracellular matrix)
-
This compound
-
Vehicle solution (e.g., 1% microcrystalline cellulose/0.5% Tween80 in water or 5% dextrose in water)
-
Calipers
-
Animal balance
-
Oral gavage needles
Procedure:
-
Cell Culture and Implantation:
-
Culture HT-29 cells in appropriate media until they reach the desired confluence.
-
Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 1 x 10^7 cells/mL.
-
Subcutaneously implant 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Animal Grouping and Treatment Initiation:
-
When tumors reach an average volume of 80-120 mm^3, randomize the mice into treatment and control groups (n=10 per group).
-
Record the initial body weight of each mouse.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in the appropriate vehicle. For example, micronized this compound can be formulated in 1% microcrystalline cellulose/0.5% Tween80 in water.
-
Homogenize the drug suspension immediately before each administration.
-
Administer this compound or vehicle to the respective groups via oral gavage at the desired dosage and schedule (e.g., 50 mg/kg, every other day for three doses, followed by a two-day break, for three cycles).
-
-
Monitoring and Data Collection:
-
Continue to monitor tumor volume and body weight 2-3 times per week throughout the study.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
The study may be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.
-
At the endpoint, euthanize the mice according to approved institutional protocols.
-
Excise the tumors and measure their final weight and volume.
-
Tissues can be collected for further pharmacodynamic analysis (e.g., Western blotting for Hsp90 client proteins).
-
In Vitro Cell Viability Assay Protocol (CCK-8)
This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A375, AU565)
-
Appropriate cell culture medium and supplements
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed 5 x 10^3 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5, 10 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 4 hours or longer).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a visible color change is observed.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Mandatory Visualizations
This compound Mechanism of Action
This compound is a prodrug that is converted to its active form, SNX-2112, which then inhibits Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. By inhibiting Hsp90, SNX-2112 leads to the degradation of these client proteins, including HER2, AKT, and ERK, resulting in the suppression of tumor growth.
Caption: this compound mechanism of action.
Experimental Workflow for a Preclinical Xenograft Study
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical xenograft mouse model.
Caption: Preclinical xenograft study workflow.
Measuring the In Vitro Efficacy of SNX-5422: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX-5422 is an orally bioavailable prodrug of the potent and selective Hsp90 inhibitor, SNX-2112.[1][2] Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis.[3][4] SNX-2112, the active form of this compound, competitively binds to the N-terminal ATP-binding pocket of Hsp90, leading to the proteasomal degradation of these client proteins and subsequent disruption of oncogenic signaling pathways.[5][6] These application notes provide a comprehensive guide to measuring the in vitro efficacy of this compound, including detailed experimental protocols, data presentation guidelines, and visual representations of key concepts.
Mechanism of Action and Signaling Pathways
This compound, through its active form SNX-2112, inhibits Hsp90, a chaperone protein responsible for the proper folding and stability of a multitude of signaling proteins implicated in cancer.[7] Inhibition of Hsp90 by SNX-2112 results in the degradation of key client proteins, including HER2, AKT, and RAF1, thereby blocking downstream signaling cascades such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.[3] This multi-targeted approach leads to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[3][8] A hallmark of Hsp90 inhibition is the compensatory upregulation of heat shock protein 70 (Hsp70), which can be used as a pharmacodynamic biomarker of target engagement.[5][9]
Experimental Workflow for In Vitro Efficacy Assessment
A systematic approach is recommended to evaluate the in vitro efficacy of this compound. The following workflow outlines the key experimental stages.
Data Presentation: Summary of In Vitro Efficacy
Quantitative data from in vitro assays should be summarized for clear comparison. The following tables provide examples of how to present the anti-proliferative activity of this compound and its active form, SNX-2112.
Table 1: Anti-proliferative Activity of this compound (Prodrug) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | Proliferation Assay | 16 | [2] |
| SW620 | Colon Cancer | Proliferation Assay | 19 | [2] |
| K562 | Leukemia | Proliferation Assay | 23 | [2] |
| SK-MEL-5 | Melanoma | Proliferation Assay | 25 | [2] |
| A375 | Melanoma | Proliferation Assay | 51 | [2] |
| SiHa | Cervical Cancer | CCK-8 Assay | 14 | [9] |
| AU565 | Breast Cancer | Her2 Degradation | 5 ± 1 | [9] |
| A375 | Melanoma | p-S6 Stability | 61 ± 22 | [9] |
| A375 | Melanoma | Hsp70 Induction | 13 ± 3 | [9] |
| Vero E6 | Monkey Kidney | SARS-CoV-2 Replication | - | [10] |
| Calu-3 | Human Lung | SARS-CoV-2 Replication | - | [10] |
Table 2: Anti-proliferative Activity of SNX-2112 (Active Form) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| Breast, Lung, Ovarian Cancer Panel | Various | Proliferation Assay | 10 - 50 | [1] |
| Pediatric Cancer Panel | Osteosarcoma, Neuroblastoma, etc. | MTT Assay | 20 - 100 | [11] |
| Pediatric Cancer Panel | Osteosarcoma, Neuroblastoma, etc. | Clonogenic Assay | 10 - 20 | [11] |
| EBC-1 | Lung Cancer (MET amplified) | Proliferation Assay | 25.2 | [3] |
| MKN-45 | Gastric Cancer (MET amplified) | Proliferation Assay | 30.3 | [3] |
| GTL-16 | Gastric Cancer (MET amplified) | Proliferation Assay | 35.6 | [3] |
| A549 | Non-Small Cell Lung Cancer | Proliferation Assay | 500 ± 10 | [12] |
| H1299 | Non-Small Cell Lung Cancer | Proliferation Assay | 1140 ± 1110 | [12] |
| H1975 | Non-Small Cell Lung Cancer | Proliferation Assay | 2360 ± 820 | [12] |
Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (and/or SNX-2112)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should span a range that is expected to cover the IC50 value (e.g., 0.1 nM to 10 µM). Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Hsp90 Client Protein Degradation and Hsp70 Induction
This protocol is to assess the pharmacodynamic effects of this compound on its target and downstream pathways.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-AKT, anti-p-AKT, anti-RAF1, anti-Hsp70, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5x, 1x, and 5x the IC50 value) for 24-48 hours. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Denature protein lysates and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at relevant concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at relevant concentrations for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The in vitro evaluation of this compound efficacy requires a multi-faceted approach. By employing a combination of cell viability, Western blot, apoptosis, and cell cycle assays, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential as a therapeutic agent. The protocols and guidelines presented here provide a robust framework for these investigations, ensuring reproducible and reliable data for drug development professionals.
References
- 1. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Phase 1 study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Anti-tumor activity of the HSP90 inhibitor SNX-2112 in pediatric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Oral Hsp90 inhibitor this compound attenuates SARS-CoV-2 replication and dampens inflammation in airway cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 [frontiersin.org]
Application Notes and Protocols for Cell Viability Assays with SNX-5422 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effects of SNX-5422, a potent and selective Hsp90 inhibitor, on cancer cell viability. This compound is an orally bioavailable prodrug of SNX-2112, which exerts its anti-cancer effects by inhibiting Heat shock protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous oncogenic proteins.[1][2][3][4] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[5][6]
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a range of cancer cell lines, providing a clear comparison of its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | 16 | [7][8] |
| SW620 | Colorectal Cancer | 19 | [7][8] |
| K562 | Chronic Myelogenous Leukemia | 23 | [7][8] |
| SK-MEL-5 | Melanoma | 25 | [7][8] |
| A375 | Melanoma | 51 | [7][8] |
| AU565 | Breast Cancer (Her2 degradation) | 5 ± 1 | [2] |
| A375 | Melanoma (p-S6 stability) | 61 ± 22 | [2] |
| A375 | Melanoma (Hsp70 induction) | 13 ± 3 | [2] |
| SiHa | Cervical Cancer | 14 | [2] |
Experimental Protocols
Cell Viability Assessment using MTS Assay
This protocol details the use of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to determine the cytotoxic effects of this compound on cancer cells. Viable cells with active metabolism convert MTS into a purple formazan (B1609692) product, and the amount of formazan is directly proportional to the number of living cells.[9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (PF-04929113)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO diluted in medium to the same final concentration as the highest this compound concentration) and a medium-only control for background measurement.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[9][10][11]
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.
-
Calculate cell viability as a percentage of the vehicle-treated control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is for assessing the mechanism of action of this compound by observing the degradation of key Hsp90 client proteins and the induction of Hsp70, a biomarker of Hsp90 inhibition.[12][13]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-HER2, anti-c-RAF, anti-p-ERK, anti-Hsp70, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.5x, 1x, and 5x the predetermined IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize them to the loading control to quantify the changes in protein expression.
-
Mandatory Visualizations
Caption: this compound mechanism of action leading to apoptosis.
Caption: Experimental workflow for this compound cell viability assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Hsp90 - Wikipedia [en.wikipedia.org]
- 6. Targeting HSP90 Inhibits Proliferation and Induces Apoptosis Through AKT1/ERK Pathway in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Angiogenesis Assays in Response to SNX-5422
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX-5422 is an orally bioavailable prodrug of the potent and selective Hsp90 inhibitor, SNX-2112. Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are key mediators of oncogenic signaling pathways. Inhibition of Hsp90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy. A critical process in tumor growth and metastasis is angiogenesis, the formation of new blood vessels. Hsp90 plays a significant role in angiogenesis by stabilizing key proteins in pro-angiogenic signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway. Client proteins of Hsp90 that are integral to angiogenesis include VEGF receptors (VEGFR), Akt, and endothelial nitric oxide synthase (eNOS). By inhibiting Hsp90, this compound effectively downregulates these pathways, leading to a reduction in tumor-associated angiogenesis.
These application notes provide detailed protocols for three standard in vitro and ex vivo angiogenesis assays—the Tube Formation Assay, the Aortic Ring Assay, and the Chick Chorioallantoic Membrane (CAM) Assay—to evaluate the anti-angiogenic effects of this compound.
Signaling Pathway Overview
This compound, through its active form SNX-2112, inhibits Hsp90, leading to the disruption of the VEGF signaling cascade in endothelial cells. This disruption culminates in the inhibition of endothelial cell migration, proliferation, and differentiation, all critical steps in angiogenesis.
Caption: Hsp90 in VEGF Signaling and this compound Inhibition.
Data Presentation
In Vitro Angiogenesis: HUVEC Tube Formation Assay
The tube formation assay is a rapid and quantitative method to assess the ability of endothelial cells to form capillary-like structures. Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on a basement membrane matrix, where they differentiate and form a network of tubes. The inhibitory effect of SNX-2112, the active metabolite of this compound, on this process is a key indicator of its anti-angiogenic potential.
| Concentration of SNX-2112 | Observation[1] |
| 0 nM (Control) | Robust network of interconnected tubes. |
| 125 nM | Vessels appear thin and immature. The number of capillaries does not markedly change. |
Ex Vivo Angiogenesis: Aortic Ring Assay
The aortic ring assay provides a more complex, organotypic model of angiogenesis, where microvessels sprout from a cross-section of an aorta embedded in an extracellular matrix. This assay allows for the evaluation of a compound's effect on the collective behavior of various cell types involved in angiogenesis.
Representative Data for an Hsp90 Inhibitor (e.g., 17-AAG)
| Treatment | Concentration | Mean Microvessel Outgrowth (Area in mm²) | Percentage Inhibition |
| Vehicle Control | - | 1.5 ± 0.2 | 0% |
| Hsp90 Inhibitor | 10 nM | 1.1 ± 0.15 | ~27% |
| Hsp90 Inhibitor | 50 nM | 0.6 ± 0.1 | ~60% |
| Hsp90 Inhibitor | 100 nM | 0.3 ± 0.05 | ~80% |
Note: This data is representative of the expected dose-dependent inhibitory effect of an Hsp90 inhibitor on microvessel outgrowth. Researchers should establish a full dose-response curve for this compound to determine its specific IC50 in this assay.
In Vivo Angiogenesis: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis. The highly vascularized CAM of a developing chicken embryo provides an excellent system to observe the formation of new blood vessels in response to angiogenic stimulators and inhibitors.
Representative Data for an Hsp90 Inhibitor (e.g., Tanespimycin)
| Treatment | Dose per CAM | Number of Blood Vessel Branch Points | Percentage Inhibition |
| Vehicle Control | - | 85 ± 7 | 0% |
| Hsp90 Inhibitor | 1 µg | 55 ± 5 | ~35% |
| Hsp90 Inhibitor | 5 µg | 30 ± 4 | ~65% |
| Hsp90 Inhibitor | 10 µg | 15 ± 3 | ~82% |
Note: This table illustrates the expected outcome of treating the CAM with an Hsp90 inhibitor. The number of vessel branch points is a common metric for quantifying angiogenesis in this model.
In Vivo Angiogenesis: Murine Xenograft Model
In a murine xenograft model of human multiple myeloma, oral administration of this compound demonstrated a significant, dose-dependent inhibition of tumor growth and angiogenesis.
| Treatment Group | Dose | Mean CD31+ Cells (%) | Mean Microvessel Density (MVD) |
| Control | - | 100 | 12 ± 2 |
| This compound | 20 mg/kg | Significantly Reduced | Significantly Reduced (P < 0.01) |
| This compound | 40 mg/kg | Significantly Reduced | Significantly Reduced (P < 0.01) |
Experimental Protocols
HUVEC Tube Formation Assay
This protocol details the steps to assess the effect of this compound on the formation of capillary-like structures by HUVECs.
References
Application Notes and Protocols: SNX-5422 in Leukemia Cell Line Survival Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX-5422 is an orally bioavailable prodrug of SNX-2112, a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the conformational stability and function of a wide array of client proteins, many of which are oncoproteins that drive the proliferation and survival of cancer cells. In various forms of leukemia, malignant cells are dependent on the function of HSP90 to maintain the stability of key oncogenic drivers. Inhibition of HSP90 by this compound leads to the proteasomal degradation of these client proteins, resulting in cell cycle arrest, and apoptosis. These application notes provide a comprehensive overview of the use of this compound in leukemia cell line survival studies, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for relevant experiments.
Mechanism of Action
This compound is converted in vivo to its active form, SNX-2112, which competitively binds to the ATP-binding pocket in the N-terminal domain of HSP90. This inhibition disrupts the chaperoning function of HSP90, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway. In leukemia, key HSP90 client proteins include:
-
BCR-ABL: The hallmark oncoprotein in Chronic Myeloid Leukemia (CML).
-
FLT3-ITD: A common mutation in Acute Myeloid Leukemia (AML) associated with poor prognosis.
-
JAK2: A tyrosine kinase frequently mutated in myeloproliferative neoplasms, including some forms of leukemia.
-
BTK: A crucial kinase in the B-cell receptor (BCR) signaling pathway, particularly relevant in Chronic Lymphocytic Leukemia (CLL).
-
AKT and ERK: Key components of pro-survival signaling pathways often hyperactivated in various leukemias.
By promoting the degradation of these critical oncoproteins, this compound effectively abrogates downstream signaling pathways, leading to the inhibition of proliferation and induction of apoptosis in leukemia cells.
Data Presentation
The following tables summarize the quantitative effects of SNX-2112, the active form of this compound, on various leukemia cell lines.
Table 1: IC50 Values of SNX-2112 in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | IC50 (nM) | Assay Duration (h) | Reference |
| K562 | Chronic Myeloid Leukemia (CML) | ~10 | 72 | [1] |
| K562/ADR | Doxorubicin-resistant CML | Not specified, but showed dose- and time-dependent inhibition | 24, 48, 72 | [2] |
| KG-1a | Acute Myeloid Leukemia (AML) | Not specified, but potent growth inhibition observed | 24, 48, 72 | [3] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia (CLL) | Reduced proliferation at 100 nM | Not specified | [4] |
Note: Data for MOLM-13 (AML), REH/Jurkat (ALL), and HEL (JAK2-mutant) cell lines were not explicitly available in the searched literature and represent an area for further investigation.
Table 2: Effect of SNX-2112 on Apoptosis in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | SNX-2112 Concentration (µM) | Treatment Duration (h) | Apoptotic Cells (%) | Reference |
| K562 | Chronic Myeloid Leukemia (CML) | 1 | 48 | Significantly increased vs. control | [5] |
| K562/ADR | Doxorubicin-resistant CML | Dose-dependent increase | 48 | Dose-dependent increase | [2] |
| KG-1a | Acute Myeloid Leukemia (AML) | 0.25, 0.5, 1 | 48 | Dose-dependent increase | [3] |
Table 3: Effect of SNX-2112 on Cell Cycle Distribution in Leukemia Cell Lines
| Cell Line | Leukemia Subtype | SNX-2112 Concentration (µM) | Treatment Duration (h) | Effect on Cell Cycle | Percentage of Cells in G2/M | Reference |
| K562 | Chronic Myeloid Leukemia (CML) | 1 | 48 | G2/M arrest | Significantly increased vs. control | [5] |
| K562/ADR | Doxorubicin-resistant CML | Dose-dependent | 48 | G1 and G2 arrest | Not specified | [2] |
| KG-1a | Acute Myeloid Leukemia (AML) | 0.25, 0.5, 1 | 48 | G2/M arrest | 22.5% (0.25µM), 41.2% (0.5µM), 28.7% (1µM) | [3] |
Signaling Pathway Diagrams
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., K562, MOLM-13, REH, Jurkat, HEL)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or SNX-2112) stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture leukemia cells to logarithmic growth phase.
-
Perform a cell count and determine viability using Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add 100 µL of the diluted drug solutions or vehicle control to the appropriate wells.
-
Incubate the plate for 48 or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed leukemia cells in 6-well plates at a density of 2 x 10⁵ cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls for setting compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Quantify the percentage of cells in each quadrant.
-
Western Blot Analysis
This protocol is for assessing the levels of HSP90 client proteins and downstream signaling molecules after this compound treatment.
Materials:
-
Leukemia cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCR-ABL, anti-FLT3, anti-JAK2, anti-BTK, anti-p-STAT5, anti-STAT5, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-PARP, anti-Caspase-3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat leukemia cells with this compound as described in the previous protocols.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Conclusion
This compound is a promising therapeutic agent for various types of leukemia due to its ability to induce the degradation of key oncoproteins that drive cancer cell survival and proliferation. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in different leukemia cell line models. Further studies are warranted to expand the quantitative dataset across a broader range of leukemia subtypes and to further elucidate the intricate signaling pathways affected by this HSP90 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia [mdpi.com]
- 5. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing SNX-5422 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the cellular target engagement of SNX-5422, a prodrug of the potent and selective HSP90 inhibitor, SNX-2112.[1][2] this compound is an orally bioavailable compound that has demonstrated broad anti-proliferative activity across various cancer cell lines.[3] Its mechanism of action involves the inhibition of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous oncogenic client proteins.[2][4] Inhibition of HSP90 by the active form, SNX-2112, leads to the proteasomal degradation of these client proteins, thereby disrupting key cancer cell signaling pathways.[1][2]
This document outlines two primary methodologies to confirm and quantify the engagement of this compound with its cellular target, HSP90:
-
Indirect Target Engagement: Assessed by monitoring the downstream effects of HSP90 inhibition on its client proteins and the induction of heat shock response proteins.
-
Direct Target Engagement: Assessed by the Cellular Thermal Shift Assay (CETSA®), which directly measures the biophysical interaction between the drug and its target protein within the cell.[5]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound, providing a reference for its potency and activity in various cellular contexts.
| Parameter | Value | Cell Line/System | Notes | Reference(s) |
| Binding Affinity (Kd) | 41 nM | Purified HSP90 | Apparent Kd determined by an affinity capture-based assay. | [3][6] |
| IC50 (HER2 Degradation) | 37 nM | AU565 | Measures the concentration required for 50% degradation of the HSP90 client protein HER2. | [6] |
| IC50 (p-ERK Stability) | 11 ± 3 nM | AU565 | Measures the effect on the stability of phosphorylated ERK, a downstream effector of an HSP90 client pathway. | [6] |
| IC50 (p-S6 Stability) | 61 ± 22 nM | A375 | Measures the effect on the stability of phosphorylated S6, another downstream signaling protein. | [6] |
| IC50 (HSP70 Induction) | 13 ± 3 nM | A375 | Measures the concentration for 50% induction of the heat shock protein HSP70, a pharmacodynamic marker of HSP90 inhibition. | [6] |
| IC50 (Antiproliferative) | 16 nM | MCF-7 | Concentration for 50% inhibition of cell proliferation. | [3] |
| 19 nM | SW620 | [3] | ||
| 23 nM | K562 | [3] | ||
| 25 nM | SK-MEL-5 | [3] | ||
| 51 nM | A375 | [3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the HSP90 signaling pathway targeted by this compound and the general workflows for the described experimental protocols.
Experimental Protocols
Protocol 1: Western Blot Analysis of HSP90 Client Protein Degradation and HSP70 Induction
This protocol describes an indirect method to assess this compound target engagement by measuring the levels of known HSP90 client proteins (e.g., HER2, AKT) and the induction of HSP70.[3][7]
Materials:
-
Cancer cell line of interest (e.g., A375, AU565)
-
Complete cell culture medium
-
This compound (PF-04929113)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-HSP90, anti-HER2, anti-AKT, anti-HSP70, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 1 µM. Include a DMSO vehicle control.
-
Replace the medium with the this compound-containing medium and incubate for the desired time (e.g., 24, 48, or 72 hours).[3]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (soluble protein fraction) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (GAPDH or β-actin).
-
Expected Outcome: Successful target engagement will be indicated by a dose-dependent decrease in the levels of HSP90 client proteins (HER2, AKT) and a dose-dependent increase in the expression of HSP70.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that directly assesses drug-target engagement in a cellular environment.[5][8] It is based on the principle that ligand binding stabilizes the target protein, resulting in an increased melting temperature (Tₘ).[9]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Microcentrifuge for PCR tubes/plates
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Western blot materials (as described in Protocol 1) or other protein detection systems (e.g., ELISA, mass spectrometry).
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with a saturating concentration of this compound or vehicle (DMSO) for a defined period (e.g., 1-4 hours).
-
-
Cell Harvesting:
-
Harvest cells by scraping (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cell pellet twice with ice-cold PBS containing protease inhibitors.
-
Resuspend the cell pellet in PBS with protease inhibitors to a desired cell density (e.g., 10-20 x 10⁶ cells/mL).
-
-
Heating Step:
-
Aliquot the cell suspension into PCR tubes (e.g., 50 µL per tube).
-
Heat the aliquots at a range of different temperatures for 3-5 minutes using a thermal cycler. A typical temperature gradient would be from 40°C to 70°C in 2-3°C increments.[10] Include an unheated control (room temperature or on ice).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by performing 3-5 rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Analysis of Soluble HSP90:
-
Carefully collect the supernatant from each sample.
-
Analyze the amount of soluble HSP90 remaining in the supernatant at each temperature point using Western blotting, as described in Protocol 1.
-
-
Data Analysis and Melt Curve Generation:
-
Quantify the HSP90 band intensity for each temperature point for both the this compound-treated and vehicle-treated samples.
-
Normalize the intensities to the unheated control sample for each condition.
-
Plot the normalized soluble HSP90 fraction as a function of temperature to generate melting curves.
-
A successful target engagement will result in a rightward shift of the melting curve for the this compound-treated sample compared to the vehicle control, indicating thermal stabilization of HSP90. The temperature at which 50% of the protein is denatured is the Tₘ.
-
Expected Outcome: A significant increase in the melting temperature (Tₘ) of HSP90 in this compound-treated cells compared to vehicle-treated cells, confirming direct binding and stabilization of the target protein.[8][9]
References
- 1. Snx 5422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for SNX-5422 in Castrate-Resistant Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX-5422 is an orally bioavailable prodrug of the potent and selective Hsp90 inhibitor, SNX-2112.[1][2] Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and signaling.[3] In castrate-resistant prostate cancer (CRPC), the androgen receptor (AR) signaling axis often remains a key driver of disease progression.[4] The AR is a well-established Hsp90 client protein, making Hsp90 an attractive therapeutic target.[5] Inhibition of Hsp90 by this compound leads to the degradation of client proteins, including the AR, thereby disrupting downstream signaling and inhibiting tumor growth.[6] These application notes provide a comprehensive overview of the use of this compound in preclinical CRPC models, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.
Mechanism of Action
This compound is converted in the body to its active form, SNX-2112, which competitively binds to the N-terminal ATP-binding pocket of Hsp90.[1][2] This binding event inhibits the ATPase activity of Hsp90, leading to the misfolding and subsequent proteasomal degradation of its client proteins.[3] In CRPC, this results in the destabilization and degradation of key oncoproteins such as the androgen receptor (AR), Akt, and ERK, leading to the suppression of tumor cell growth and survival pathways.[1][6]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and its active form, SNX-2112, in preclinical cancer models, with a focus on prostate cancer.
Table 1: In Vitro Efficacy of SNX-2112 (Active form of this compound) in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |
| LNCaP | Prostate Cancer | IC50 | 30 | [6] |
| C4-2 | Prostate Cancer | IC50 | 30 | [6] |
| PC3 | Prostate Cancer | IC50 | 30 | [6] |
| DU145 | Prostate Cancer | IC50 | 30 | [6] |
| BT-474 | Breast Cancer | IC50 | 10 - 50 | [3] |
| SKBR-3 | Breast Cancer | IC50 | 10 - 50 | [3] |
| SKOV-3 | Ovarian Cancer | IC50 | 10 - 50 | [3] |
| MDA-468 | Breast Cancer | IC50 | 10 - 50 | [3] |
| MCF-7 | Breast Cancer | IC50 | 10 - 50 | [3] |
| H1650 | Lung Cancer | IC50 | 10 - 50 | [3] |
Table 2: In Vivo Efficacy of this compound in a Castrate-Resistant Prostate Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |
| Mice | Castrate-resistant LNCaP | This compound | 50 mg/kg, oral administration, three times a week | Robust tumor growth inhibition (160%) and prolonged survival | [6] |
Note: The reported "160% tumor growth inhibition" is an unusually expressed value and may represent a greater than 100% reduction in the rate of tumor growth compared to the control group over the study period. Further clarification from the original source would be beneficial for precise interpretation.
Mandatory Visualizations
Caption: Hsp90 inhibition by this compound disrupts the chaperone cycle, leading to client protein degradation.
Caption: Experimental workflow for evaluating this compound in CRPC models.
Caption: Mechanism of action of this compound in CRPC.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on CRPC cell lines.
Materials:
-
CRPC cell lines (e.g., LNCaP, C4-2, 22Rv1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed CRPC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for Hsp90 Client Proteins
Objective: To assess the effect of this compound on the protein levels of Hsp90 client proteins in CRPC cells.
Materials:
-
CRPC cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AR, anti-Akt, anti-phospho-Akt, anti-ERK, anti-PARP, and anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed CRPC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions are typically 1:1000, but should be optimized for each antibody.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Castrate-Resistant Prostate Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Male immunodeficient mice (e.g., athymic nude or SCID), 6-8 weeks old
-
CRPC cells (e.g., LNCaP)
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Surgical castration instruments
-
Calipers
Procedure:
-
Surgically castrate the mice to create an androgen-deprived environment. Allow for a recovery period of at least one week.
-
Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-2 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each castrated mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control orally, three times a week.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Analyze the data for tumor growth inhibition and statistical significance.
Conclusion
This compound represents a promising therapeutic agent for castrate-resistant prostate cancer by targeting the Hsp90 chaperone and inducing the degradation of key oncoproteins, including the androgen receptor. The provided data and protocols offer a framework for researchers to further investigate the preclinical efficacy and mechanism of action of this compound in CRPC models. Careful execution of these experiments will contribute to a better understanding of its therapeutic potential and aid in its clinical development.
References
- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and characterization of a novel C-terminal inhibitor of Hsp90 in androgen dependent and independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of antiandrogen action: key role of hsp90 in conformational change and transcriptional activity of the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Inhibition of androgen-responsive LNCaP prostate cancer cell tumor xen" by Tamaro S. Hudson, Susan N. Perkins et al. [dh.howard.edu]
- 5. The Hsp90 Inhibitor, 17-AAG, Prevents the Ligand-Independent Nuclear Localization of Androgen Receptor in Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SNX-5422 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of SNX-5422, a potent and orally bioavailable Hsp90 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a synthetic, orally bioavailable prodrug of SNX-2112, a highly selective inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3][4] Upon administration, this compound is rapidly converted to its active form, SNX-2112.[2][4][5] SNX-2112 competitively binds to the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of various oncogenic client proteins that are dependent on Hsp90 for their stability and function.[1][2][6] These client proteins include HER2, AKT, and ERK, and their degradation results in the inhibition of tumor cell proliferation and angiogenesis.[1][2][7]
Q2: What are the general solubility characteristics of this compound?
A2: this compound is characterized as being soluble in dimethyl sulfoxide (B87167) (DMSO) and insoluble in water and ethanol.[7][8] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can significantly reduce the solubility of the compound.[3][8]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: The recommended solvent for preparing high-concentration stock solutions of this compound is DMSO.[3][7][8] For detailed instructions, please refer to the "Preparation of this compound Stock Solution for In Vitro Assays" protocol below.
Q4: Can I prepare aqueous solutions of this compound directly?
A4: No, directly dissolving this compound in aqueous buffers or cell culture media is not recommended due to its poor aqueous solubility.[7][8] This will likely result in precipitation and an inaccurate final concentration. A stock solution in DMSO should be prepared first and then serially diluted into the aqueous medium.
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 32.5 mg/mL (~62.32 mM) | Ultrasonic treatment may be needed. Use of newly opened DMSO is recommended.[3] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (~191.74 mM) | Use of fresh, moisture-free DMSO is critical.[8] |
| Dimethyl Sulfoxide (DMSO) | >10 mM | Gentle warming can aid dissolution.[7] |
| Ethanol | 3 mg/mL | [8] |
| Water | Insoluble | [7][8] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If precipitation is observed, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a few minutes.[7]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. For storage at -20°C, it is recommended to use within one month, and at -80°C, within six months.[3]
Preparation of this compound Formulation for In Vivo Studies
This protocol describes the preparation of a vehicle formulation for the oral administration of this compound in animal models.
Materials:
-
This compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
Prepare the vehicle by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
Add the solvents one by one in the specified order.
-
Add the required volume of the this compound DMSO stock solution to the vehicle to achieve the desired final concentration.
-
Vortex the solution thoroughly to ensure a homogenous mixture.
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
-
It is recommended to prepare this formulation fresh on the day of use.[3]
Troubleshooting Guide
This guide addresses common solubility issues encountered when working with this compound and provides potential solutions.
Issue 1: this compound precipitates out of DMSO stock solution upon storage.
| Potential Cause | Troubleshooting Steps |
| Hygroscopic DMSO | Use fresh, anhydrous DMSO to prepare stock solutions.[3][8] Store DMSO properly to prevent moisture absorption. |
| Concentration too high | Prepare a less concentrated stock solution. |
| Improper storage | Store stock solutions at -80°C for long-term stability.[3] Avoid repeated freeze-thaw cycles by preparing smaller aliquots. |
| Low Temperature | Before use, warm the stock solution to room temperature or 37°C to redissolve any precipitate. |
Issue 2: Precipitation is observed when diluting the DMSO stock solution into aqueous media.
| Potential Cause | Troubleshooting Steps |
| Final DMSO concentration is too low | Ensure the final concentration of DMSO in your experimental medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always check for solvent toxicity in your specific cell line. |
| Rapid addition to aqueous buffer | Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. |
| Low temperature of the aqueous medium | Warm the aqueous medium to 37°C before adding the this compound stock solution. |
| Use of co-solvents | For challenging dilutions, consider the use of a co-solvent system. Techniques like using a small amount of a water-miscible organic solvent can sometimes help.[9][10][11] |
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A step-by-step workflow for troubleshooting this compound solubility.
Logical Structure of the Technical Support Center
Caption: The logical organization of this technical support center.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1 study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. wjbphs.com [wjbphs.com]
- 11. ijpbr.in [ijpbr.in]
SNX-5422 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of SNX-5422. The following question-and-answer format directly addresses specific issues and concerns that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known molecular off-targets of this compound?
A1: this compound is a prodrug that is rapidly converted to its active form, SNX-2112. Extensive screening has demonstrated that SNX-2112 is a highly selective inhibitor of the Heat shock protein 90 (Hsp90) family. In a screen against a purine-binding proteome containing over 2,000 proteins, SNX-2112 was found to selectively bind to Hsp90 family members, namely Hsp90α, Hsp90β, Grp94, and Trap-1, with low nanomolar affinity.[1] No significant displacement was observed for the other proteins in the screen, indicating a very specific binding profile.[1]
Q2: What are the observed adverse events in clinical trials of this compound?
A2: Clinical trials have identified several treatment-related adverse events. These are generally considered to be a consequence of on-target Hsp90 inhibition, which affects a wide range of client proteins involved in cellular processes. The most common toxicities are gastrointestinal and hematological. A summary of adverse events from various Phase I studies is provided in the tables below.
Q3: I am observing unexpected cellular phenotypes in my experiments with this compound. How can I determine if this is due to an off-target effect?
A3: Given the high selectivity of the active compound SNX-2112, it is more likely that the observed phenotypes are due to the inhibition of Hsp90 and its diverse clientele of proteins. Hsp90 is crucial for the stability and function of numerous signaling proteins.[2] To investigate further, we recommend the following troubleshooting steps:
-
Client Protein Degradation Analysis: Perform western blotting to assess the degradation of known Hsp90 client proteins (e.g., HER2, AKT, c-RAF, CDK4). A reduction in the levels of these proteins would confirm on-target activity.
-
Hsp70 Induction: Inhibition of Hsp90 typically leads to a compensatory up-regulation of Hsp70. Measuring Hsp70 levels can serve as a pharmacodynamic marker of Hsp90 inhibition.[2][3]
-
Rescue Experiments: If a specific signaling pathway is suspected to be affected, attempt to rescue the phenotype by overexpressing a key downstream effector that is independent of Hsp90.
-
Use a Structurally Unrelated Hsp90 Inhibitor: Compare the cellular effects of this compound with another well-characterized Hsp90 inhibitor that has a different chemical scaffold. Similar effects would strongly suggest an on-target mechanism.
Troubleshooting Guides for Common Adverse Events in Preclinical Models
While direct clinical management is beyond the scope of this guide, researchers may observe analogous toxicities in animal models. This section provides troubleshooting advice for managing these events in a research setting.
| Observed Issue | Potential Cause | Troubleshooting Suggestions |
| Diarrhea | On-target inhibition of Hsp90 in gastrointestinal epithelial cells. | - Ensure adequate hydration of animals. - Consider dose reduction or modification of the dosing schedule. - Monitor for weight loss and signs of dehydration. |
| Thrombocytopenia | Hsp90 is involved in megakaryocyte maturation and platelet production. | - Monitor platelet counts regularly via blood sampling. - If severe, consider dose interruption or reduction. |
| Elevated Liver Enzymes (AST/ALT) | Potential on-target effects on hepatocytes. | - Monitor liver function tests. - If elevations are significant and persistent, consider dose modification. |
| Ocular Toxicity (e.g., night blindness) | Although the development of this compound was discontinued (B1498344) due to ocular toxicity in some studies, the mechanism is not fully elucidated.[2][3] | - In preclinical models, this can be difficult to assess. If suspected, consult with a veterinary ophthalmologist for specialized examinations like electroretinography (ERG). |
| QTc Prolongation | Potential effect on cardiac ion channels, although the direct target is unknown. | - In telemetrized animal models, monitor electrocardiograms (ECGs). - If significant QTc prolongation is observed, dose reduction or cessation of the study may be necessary. |
Data on Selectivity and Adverse Events
Table 1: Selectivity Profile of SNX-2112 (Active form of this compound)
| Target | Binding Affinity (Ka) | IC50 |
| Hsp90α | 30 nM[1] | 30 nM[4] |
| Hsp90β | 30 nM[1] | 30 nM[4] |
| Grp94 | N/A | 4.275 µM[4] |
| Trap-1 | N/A | 0.862 µM[4] |
| Other Purine-Binding Proteins (>2000) | No significant binding observed[1] | N/A |
Table 2: Summary of Treatment-Related Adverse Events from Phase I Clinical Trials
| Adverse Event | Grade 3/4 Frequency | Dose-Limiting Toxicity (DLT) |
| Gastrointestinal | ||
| Diarrhea | 9-26% | Yes |
| Nausea | 9% | No |
| Vomiting | Not specified | No |
| Hematological | ||
| Thrombocytopenia | 3% (Grade 3), 8% (Grade 3/4) | No |
| Hepatic | ||
| Aspartate Aminotransferase (AST) Elevation | 3% | No |
| Musculoskeletal | ||
| Nonseptic Arthritis | 3% | Yes |
| Cardiovascular | ||
| Prolonged QTc Interval | Not specified | Not specified |
| Ocular | ||
| Nyctalopia (Night Blindness) | Reversible Grade 1-3 | Not specified |
Experimental Protocols
Key Experiment: Protein Affinity-Displacement Assay for Off-Target Profiling
This method was employed to determine the selectivity of SNX-2112.
Objective: To identify proteins from a complex cellular lysate that bind to SNX-2112.
Principle: A purine-based affinity resin is used to capture a wide range of purine-binding proteins from a cell lysate. The compound of interest (SNX-2112) is then passed over the resin. If the compound binds to a protein captured on the resin, it will displace it. The displaced proteins are then identified using mass spectrometry.
Methodology:
-
Lysate Preparation:
-
Culture and harvest cells (e.g., a human cancer cell line).
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Chromatography:
-
Pack a chromatography column with a purine-based affinity resin (e.g., ATP-sepharose).
-
Equilibrate the column with the lysis buffer.
-
Load the clarified cell lysate onto the column and allow the purine-binding proteins to bind to the resin.
-
Wash the column extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Compound Elution:
-
Prepare a series of solutions of SNX-2112 at increasing concentrations in the lysis buffer.
-
Sequentially apply the SNX-2112 solutions to the column, starting with the lowest concentration.
-
Collect the eluate fractions after each concentration is applied.
-
-
Protein Identification:
-
Concentrate the proteins in each eluate fraction.
-
Separate the proteins by SDS-PAGE.
-
Excise protein bands and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Expected Results: For a highly selective compound like SNX-2112, only Hsp90 family members would be expected to be present in the eluate fractions in a concentration-dependent manner.
Visualizations
Caption: Hsp90 signaling pathway and the mechanism of this compound action.
Caption: Experimental workflow for identifying off-target binding.
Caption: Relationship between this compound, its target, and observed effects.
References
- 1. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase I study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Optimizing SNX-5422 concentration to minimize toxicity
Welcome to the technical support center for SNX-5422. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound, with a focus on minimizing toxicity while maintaining efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable prodrug of SNX-2112, which is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90).[1] SNX-2112 competitively binds to the N-terminal ATP-binding pocket of HSP90, leading to the destabilization and subsequent proteasomal degradation of HSP90 client proteins.[2] Many of these client proteins are crucial for cancer cell survival and proliferation, including HER2, AKT, and RAF-1.[3][4]
Q2: What are the known toxicities associated with this compound from clinical studies?
A2: In clinical trials, the most common treatment-related adverse events are diarrhea, nausea, fatigue, and vomiting. Dose-limiting toxicities have included diarrhea and nonseptic arthritis.[2][5] Ocular toxicity, specifically reversible night blindness (nyctalopia), has also been reported, particularly at higher doses and with more frequent dosing schedules.[6]
Q3: What is a good starting concentration range for in vitro experiments with this compound?
A3: Based on published data, the IC50 values for this compound's active form, SNX-2112, in various cancer cell lines typically range from 10 nM to 100 nM for antiproliferative effects.[3][4][7] For initial experiments, a concentration range of 10 nM to 1 µM is recommended to capture the dose-response curve for both efficacy and toxicity. It is crucial to perform a dose-response experiment in your specific cell line to determine the optimal concentration.
Q4: How can I determine if this compound is engaging its target (HSP90) in my in vitro model?
A4: Target engagement can be confirmed by observing two key molecular signatures of HSP90 inhibition via Western blot:
-
Degradation of HSP90 client proteins: A decrease in the protein levels of sensitive HSP90 clients such as HER2, AKT, or CDK4.[8]
-
Induction of HSP70: Inhibition of HSP90 often leads to a compensatory upregulation of other heat shock proteins, particularly HSP70.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High level of unexpected cell death, even at low concentrations. | 1. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 2. Compound Instability: The compound may be degrading in the culture medium, leading to toxic byproducts. 3. Cell Line Sensitivity: The cell line being used may be exceptionally sensitive to HSP90 inhibition. | 1. Ensure the final solvent concentration is below 0.5%, and preferably below 0.1%. Run a vehicle-only control to assess solvent toxicity. 2. Prepare fresh dilutions of this compound for each experiment. 3. Perform a detailed dose-response curve starting from a very low concentration (e.g., 1 nM) to determine the cytotoxic threshold for your specific cell line. |
| Inconsistent results between experiments. | 1. Compound Stability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. 2. Cell Culture Conditions: Variations in cell density, passage number, or media composition. 3. Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final compound concentration. | 1. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. 2. Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and use a consistent seeding density. 3. Calibrate pipettes regularly and use proper pipetting techniques. |
| No significant effect on cell viability or client protein degradation. | 1. Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response. 2. Cell Line Resistance: The cell line may have intrinsic or acquired resistance to HSP90 inhibitors. 3. Inactive Compound: The compound may have degraded due to improper storage. | 1. Increase the concentration range in your dose-response experiment. 2. Consider using a different cell line known to be sensitive to HSP90 inhibitors as a positive control. Resistance mechanisms can include the upregulation of pro-survival chaperones like HSP27 and HSP70.[9] 3. Obtain a new vial of the compound and prepare a fresh stock solution. |
| Observed changes in cell morphology not related to apoptosis. | 1. Off-target effects: While this compound is selective, off-target effects are always a possibility. 2. In vitro correlate of ocular toxicity: While direct in vitro models for this compound-induced ocular toxicity are not well-established, morphological changes in retinal pigment epithelial (RPE) cells could be investigated. | 1. Use a structurally different HSP90 inhibitor to see if the same morphological changes are observed. 2. If working with relevant cell types (e.g., iPSC-derived RPE cells), carefully document any morphological changes and consider viability assays specific to these cells.[10] |
Troubleshooting Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Data Presentation
Table 1: In Vitro Activity of this compound and its Active Metabolite, SNX-2112
| Compound | Cell Line | Assay Type | IC50/EC50 (nM) | Reference |
| This compound | A375 | p-S6 Stability | 61 ± 22 | [1] |
| This compound | A375 | Hsp70 Induction | 13 ± 3 | [1] |
| This compound | AU565 | Her2 Stability | 5 ± 1 | [1] |
| This compound | AU565 | p-ERK Stability | 11 ± 3 | [1] |
| This compound | MCF-7 | Proliferation | 16 | [11] |
| This compound | SW620 | Proliferation | 19 | [11] |
| This compound | K562 | Proliferation | 23 | [11] |
| SNX-2112 | Various Breast, Lung, Ovarian Cancer Lines | Proliferation | 10 - 50 | [3] |
| SNX-2112 | Pediatric Cancer Lines | Proliferation (MTT) | 20 - 100 | [7] |
| SNX-2112 | Pediatric Cancer Lines | Proliferation (Clonogenic) | 10 - 20 | [4][7] |
| SNX-2112 | EBC-1 (NSCLC) | Proliferation | 25.2 | [12] |
| SNX-2112 | MKN-45 (Gastric) | Proliferation | 30.3 | [12] |
| SNX-2112 | GTL-16 (Gastric) | Proliferation | 35.6 | [12] |
| SNX-2112 | A549 (NSCLC) | Proliferation | 500 | [13] |
Table 2: Summary of this compound Clinical Trial Toxicities (Monotherapy)
| Adverse Event (Grade 3/4) | Frequency | Dosing Schedule | Reference |
| Diarrhea | 9% | Up to 177 mg/m² twice weekly | [2][5] |
| Nonseptic Arthritis | 3% | Up to 177 mg/m² twice weekly | [2][5] |
| Aspartate Aminotransferase Elevation | 3% | Up to 177 mg/m² twice weekly | [2][5] |
| Thrombocytopenia | 3% | Up to 177 mg/m² twice weekly | [2][5] |
| Diarrhea | 26% (Part 1), 15% (Part 2) | 100 mg/m² every other day | |
| Nausea | 9% (Part 1), 0% (Part 2) | 100 mg/m² every other day |
Experimental Protocols
Protocol 1: Determining Cell Viability and Cytotoxicity using MTS and LDH Assays
This protocol describes a method to simultaneously assess the effect of this compound on cell proliferation (MTS assay) and membrane integrity (LDH assay).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
LDH cytotoxicity detection kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
LDH Assay:
-
Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Follow the manufacturer's instructions for the LDH cytotoxicity detection kit to measure the amount of LDH released into the supernatant.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to the remaining 50 µL of medium in the original 96-well plate.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
For the MTS assay, calculate cell viability as a percentage relative to the untreated control.
-
For the LDH assay, calculate cytotoxicity as a percentage relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).
-
Plot the dose-response curves to determine the IC50 (for viability) and CC50 (for cytotoxicity).
-
Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a range of this compound concentrations (determined from the viability assays) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Staining:
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol details the method for detecting changes in the protein levels of key HSP90 clients and the induction of HSP70.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-HER2, anti-AKT, anti-HSP70, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis protocol. A time-course experiment (e.g., 0, 6, 12, 24, 48 hours) at a fixed concentration (e.g., 2-3 times the IC50) is often informative.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
HSP90 Signaling Pathway and this compound Inhibition
Caption: HSP90 pathway and this compound mechanism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase 1 study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor activity of the HSP90 inhibitor SNX-2112 in pediatric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Toxicity - Experimentica [experimentica.com]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 [frontiersin.org]
SNX-5422 stability in cell culture media
Welcome to the technical support center for the Hsp90 inhibitor, SNX-5422. This resource is designed for researchers, scientists, and drug development professionals, providing essential information for the effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Understanding this compound: A Prodrug Approach
This compound is an orally bioavailable prodrug of the potent and selective Hsp90 inhibitor, SNX-2112.[1][2][3][4] Upon administration, this compound is rapidly converted to its active metabolite, SNX-2112, which exerts its biological effects by binding to the N-terminal ATP pocket of Heat shock protein 90 (Hsp90).[4] This inhibition disrupts the Hsp90 chaperone cycle, leading to the proteasomal degradation of a wide range of oncogenic client proteins that are dependent on Hsp90 for their stability and function.[3][5]
Key Characteristics of this compound and its Active Metabolite SNX-2112
| Property | This compound (Prodrug) | SNX-2112 (Active Form) | Reference |
| Primary Target | - | Hsp90 | [1] |
| Mechanism of Action | Converted to SNX-2112 | Inhibits Hsp90 ATPase activity, leading to client protein degradation | [3] |
| Solubility | Water-soluble | Soluble in DMSO | [4] |
| Storage of Stock Solution | Store at -20°C or -80°C | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| Known Hsp90 Client Proteins | Not directly applicable | HER2, Akt, Raf-1, CDK4, mutant EGFR | [2][5] |
Hsp90 Signaling Pathway and Inhibition by SNX-2112
Heat shock protein 90 (Hsp90) is a critical molecular chaperone involved in the folding, stability, and activation of numerous client proteins, many of which are key components of oncogenic signaling pathways. The diagram below illustrates the Hsp90 chaperone cycle and the mechanism of action for its inhibition by SNX-2112, the active form of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. A Phase 1 study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
SNX-5422 Experiments: Technical Support and Troubleshooting Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SNX-5422. The information is presented in a question-and-answer format to directly address common and unexpected issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally bioavailable prodrug of SNX-2112, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] this compound itself is inactive, but it is rapidly converted to the active compound SNX-2112 in the body.[3] SNX-2112 competitively binds to the N-terminal ATP-binding pocket of Hsp90, leading to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins.[3][4] Many of these client proteins are oncoproteins critical for tumor cell growth and survival, including HER2, AKT, and ERK.[5]
Q2: What are the expected outcomes of this compound treatment in cancer cell lines?
Treatment of cancer cell lines with this compound is expected to lead to a dose- and time-dependent:
-
Degradation of Hsp90 client proteins: This includes key signaling molecules like HER2, AKT, B-Raf, and IKKα.[3][6]
-
Inhibition of cell proliferation: As a result of client protein degradation, downstream signaling pathways promoting cell growth are inhibited.[6]
-
Induction of cell cycle arrest: SNX-2112 has been shown to induce G0/G1 or G2/M phase arrest in various cancer cell lines.[6][7]
-
Induction of apoptosis: The disruption of pro-survival signaling pathways ultimately leads to programmed cell death.[8][9]
Troubleshooting Unexpected Results
Q3: I am not observing the expected degradation of my target Hsp90 client protein after this compound treatment. What could be the issue?
Several factors could contribute to a lack of client protein degradation. Consider the following troubleshooting steps:
-
Confirm this compound to SNX-2112 Conversion: Ensure your experimental system allows for the conversion of the prodrug this compound to its active form, SNX-2112. For in vitro experiments, direct treatment with SNX-2112 may yield more consistent results.
-
Check Treatment Conditions: Verify the concentration and duration of this compound/SNX-2112 treatment. The kinetics of degradation can vary between different client proteins; for example, HER2 degradation may be observed within hours, while AKT degradation may take longer.[10]
-
Assess Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to Hsp90 inhibitors. Confirm the reported IC50 values for your specific cell line or perform a dose-response experiment to determine the optimal concentration.
-
Western Blotting Optimization: Ensure your Western blot protocol is optimized for the detection of your target protein. This includes appropriate sample preparation, antibody selection, and transfer conditions. Refer to the detailed Western Blot protocol in the Experimental Protocols section.
-
Potential for Resistance: Although less common in vitro, prolonged exposure to Hsp90 inhibitors can lead to resistance mechanisms.
Q4: I am observing an increase in Hsp70 levels after this compound treatment. Is this expected?
Yes, this is an expected and well-documented paradoxical effect of Hsp90 inhibition. Inhibition of Hsp90 leads to the activation of Heat Shock Factor 1 (HSF1), which in turn induces the expression of heat shock proteins, most notably Hsp70.[11] This upregulation of Hsp70 is often used as a biomarker for target engagement of Hsp90 inhibitors.[12] However, it is important to note that elevated Hsp70 levels can also contribute to drug resistance by exerting its own pro-survival and anti-apoptotic functions.[13]
Q5: My cells are undergoing autophagy instead of, or in addition to, apoptosis following this compound treatment. Why is this happening?
The active form of this compound, SNX-2112, has been shown to induce autophagy in several cancer cell lines, including human melanoma A-375 cells and Nara-H cells.[9][14] This is often mediated through the inhibition of the Akt/mTOR/p70S6K signaling pathway.[9] Autophagy can act as a cell survival mechanism in response to the stress induced by Hsp90 inhibition, but it can also lead to autophagic cell death. The outcome is highly context-dependent.
Q6: I am observing a paradoxical increase in cell survival or resistance at certain concentrations of this compound. What could be the cause?
While less common, paradoxical effects on cell survival with Hsp90 inhibitors have been reported. This could be due to:
-
Induction of Pro-Survival Chaperones: As mentioned, the upregulation of Hsp70 can have a cytoprotective effect.[12]
-
Complex Signaling Feedback Loops: Inhibition of Hsp90 can sometimes lead to the activation of alternative survival pathways.
Data Presentation
Table 1: IC50 Values of SNX-2112 (Active Form of this compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| AU565 | Breast Cancer | 5 ± 1 (Her2 degradation) | [1] |
| A375 | Melanoma | 61 ± 22 (p-S6 stability) | [1] |
| MCF-7 | Breast Cancer | 16 | [2] |
| SW620 | Colorectal Cancer | 19 | [2] |
| K562 | Chronic Myelogenous Leukemia | 23 | [2] |
| SK-MEL-5 | Melanoma | 25 | [2] |
| A549 | Non-small Cell Lung Cancer | 500 ± 10 | [15] |
| H1299 | Non-small Cell Lung Cancer | 1140 ± 1110 | [15] |
| H1975 | Non-small Cell Lung Cancer | 2360 ± 820 | [15] |
| B16 | Melanoma | 180 | [6] |
Table 2: IC50 Values for Hsp70 Induction by this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A375 | Melanoma | 13 ± 3 | [1] |
Experimental Protocols
Western Blot for Hsp90 Client Protein Degradation and Hsp70 Induction
Objective: To assess the effect of this compound/SNX-2112 on the protein levels of Hsp90 clients (e.g., HER2, AKT) and the induction of Hsp70.
Materials:
-
Cancer cell line of interest
-
This compound or SNX-2112
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for target client protein, Hsp70, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or SNX-2112 for the desired time (e.g., 24 hours). Include a vehicle-only (e.g., DMSO) control.[4]
-
Cell Lysis: Aspirate the medium, wash cells twice with ice-cold PBS, and add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[4]
-
Incubate on ice for 30 minutes, vortexing occasionally.[4]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and transfer the supernatant to a new tube.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
Sample Preparation: Normalize protein concentrations and add an equal volume of 2x Laemmli sample buffer. Boil at 95-100°C for 5 minutes.[4]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.[4]
-
Wash the membrane three times for 10 minutes with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times for 10 minutes with TBST.[4]
-
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.[4]
-
Analysis: Quantify band intensities and normalize to the loading control.
Cell Viability Assay (MTT or CCK-8)
Objective: To determine the effect of this compound/SNX-2112 on cell proliferation.
Procedure:
-
Seed cells in a 96-well plate at a density of 4 x 10³ cells per well and allow them to attach overnight.
-
Treat the cells with a range of SNX-2112 concentrations (e.g., 0.01 to 10 µM) for 72 hours.[15]
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.[15]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound/SNX-2112.
Procedure:
-
Treat cells with SNX-2112 for 24 hours.[7]
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.[7]
-
Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound/SNX-2112 on cell cycle distribution.
Procedure:
-
Treat cells with SNX-2112 for 48 hours.[6]
-
Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight.[6]
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.[6]
-
Incubate the cells in the dark at 37°C for 30 minutes.[6]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Hsp90 client protein signaling pathways affected by SNX-2112.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. SNX-2112, an Hsp90 inhibitor, induces apoptosis and autophagy via degradation of Hsp90 client proteins in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 13. HSP90 and HSP70 Proteins Are Essential for Stabilization and Activation of WASF3 Metastasis-promoting Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SNX-2112 Induces Apoptosis and Autophagy of Nara-H Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to SNX-5422 treatment in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the HSP90 inhibitor, SNX-5422.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an orally bioavailable prodrug of SNX-2112, a potent and selective inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival.[3][4][5] These include mutated and overexpressed oncoproteins such as HER2, BRAF, MET, ALK, EGFR, and AKT.[3][6][7] SNX-2112, the active form of this compound, binds to the N-terminal ATP pocket of HSP90, leading to the proteasomal degradation of these client proteins and subsequent inhibition of tumor cell proliferation.[2][7]
Q2: What are the common mechanisms of resistance to HSP90 inhibitors like this compound?
Resistance to HSP90 inhibitors can be intrinsic or acquired and may involve several mechanisms:
-
Induction of the Heat Shock Response: A significant factor in resistance is the potent induction of the heat shock response by HSP90 inhibitors.[8] This leads to the upregulation of pro-survival chaperones like Hsp70 and Hsp27, which can compromise the therapeutic efficacy.[9]
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins, such as P-glycoprotein (P-gp) or MRP-1, can lead to increased efflux of certain HSP90 inhibitors. However, synthetic inhibitors like this compound are generally not substrates for P-gp, making this a less common resistance mechanism compared to first-generation ansamycin (B12435341) inhibitors.[8]
-
Alterations in Co-chaperones: Changes in the levels or function of HSP90 co-chaperones, such as p23 or Aha1, can influence drug sensitivity.[8]
-
Activation of Alternative Survival Pathways: Cancer cells may develop resistance by activating compensatory signaling pathways that are not dependent on HSP90 client proteins.[10]
Q3: What are some effective strategies to overcome or prevent resistance to this compound?
Combination therapy is a primary strategy for enhancing the anti-cancer activity of this compound and overcoming resistance.[9] Synergistic effects have been observed when this compound is combined with:
-
Chemotherapy: Agents like carboplatin (B1684641) and paclitaxel (B517696) have shown combinatorial activity with this compound in preclinical models and anti-tumor activity in clinical trials for lung cancer.[2][11][12][13]
-
Targeted Therapies: Combining this compound with other targeted agents can be effective. For example, in ibrutinib-resistant Chronic Lymphocytic Leukemia (CLL), this compound can target the degradation of both wild-type and mutant BTK, a client protein of HSP90.[14][15]
-
HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors have demonstrated synergistic cytotoxicity with this compound in anaplastic thyroid carcinoma cells, accompanied by the suppression of PI3K/Akt/mTOR signaling.[16]
-
Immune Checkpoint Inhibitors: Preclinical studies suggest that this compound in combination with checkpoint inhibitors like anti-PD-1 or anti-CTLA4 can significantly reduce tumor volume.[1]
Q4: What are the known toxicities associated with this compound from clinical trials?
In Phase I clinical studies, this compound was generally well-tolerated.[11][17] The most common treatment-related adverse events were primarily low-grade and included diarrhea, nausea, vomiting, and fatigue.[11][17] Diarrhea was the most frequent dose-limiting toxicity.[17] Reversible ocular toxicities, specifically night blindness (nyctalopia), were also reported in some patients, which led to the discontinuation of one clinical study.[3][17][18]
Troubleshooting Guides
Problem 1: My cancer cell line appears resistant to this compound in vitro (i.e., high cell viability after treatment). How can I confirm and investigate this?
Answer:
First, confirm the resistance by performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). If the IC50 value is significantly higher than that of known sensitive cell lines, you can proceed with investigating the mechanism of resistance.
Logical Workflow for Investigating In Vitro Resistance
Caption: Troubleshooting workflow for in vitro this compound resistance.
Experimental Steps:
-
Assess Heat Shock Response: Perform a Western blot on lysates from resistant and sensitive cells treated with this compound. Probe for HSP70 and HSP27. A significant increase in these proteins in resistant cells suggests induction of the heat shock response is a contributing factor.[9]
-
Evaluate Client Protein Degradation: Check if this compound is still effective at degrading its client proteins. Perform a Western blot for key HSP90 clients like AKT, p-AKT, EGFR, or c-MET after drug treatment.[2][6] If client proteins are not degraded, it could indicate an issue with drug uptake or a mutation in HSP90 itself.
-
Consider Combination Therapies: Based on the potential mechanism, select a rational combination. For example, if the PI3K/AKT pathway remains active despite treatment, combining this compound with a PI3K or AKT inhibitor could be synergistic.[16]
Problem 2: My cells show increased expression of HSP70 after this compound treatment. How does this contribute to resistance and how can I address it?
Answer:
The induction of HSP70 is a compensatory survival mechanism that cancer cells use to counteract the stress induced by HSP90 inhibition.[8][9] HSP70 has anti-apoptotic functions and can help stabilize proteins, thereby undermining the efficacy of this compound.
To address this, you can consider a combination therapy approach:
-
Combine with an HSP70 Inhibitor: The most direct approach is to co-administer this compound with a small molecule inhibitor of HSP70. This dual-chaperone inhibition can prevent the pro-survival heat shock response and enhance cell death.[8]
-
Target HSF-1: Heat Shock Factor 1 (HSF-1) is the transcription factor that drives the expression of HSP70. Inhibiting HSF-1 can prevent the induction of the heat shock response.[8]
Signaling Pathway: HSP90 Inhibition and Heat Shock Response
Caption: HSP90 inhibition by this compound induces a resistant state via HSF-1/HSP70.
Quantitative Data
Table 1: In Vitro Activity of this compound and its Active Metabolite SNX-2112
| Compound | Cell Line | Cancer Type | IC50 (nM) | Notes |
| SNX-2112 | HNSCC | Head and Neck Squamous Cell Carcinoma | 25 - 250 | Inhibited proliferation and induced G2/M block.[2][6] |
| SNX-2112 | Primary CLL | Chronic Lymphocytic Leukemia | ~100 | Reduced proliferation in treatment-naïve primary cells.[15] |
| This compound | Various | Solid Tumors | Low nM | Exhibited potent antiproliferative activity and high oral bioavailability.[19] |
Table 2: Summary of Preclinical and Clinical Combination Studies with this compound
| Combination Agent(s) | Cancer Model | Key Findings | Reference(s) |
| Carboplatin + Paclitaxel | Non-Small Cell Lung Cancer (NSCLC) | The triplet combination was well-tolerated and showed anti-tumor activity in a Phase 1 trial.[11][12][13] | [11][12][13] |
| Ibrutinib (B1684441) | Chronic Lymphocytic Leukemia (CLL) | Combination provided a remarkable in vivo survival benefit in an ibrutinib-resistant mouse model.[14][15] | [14][15] |
| HDAC Inhibitors (PXD101, SAHA) | Anaplastic Thyroid Carcinoma (ATC) Cells | Synergistic induction of cell death; suppression of PI3K/Akt/mTOR signaling.[16] | [16] |
| Anti-PD-1 Checkpoint Inhibitor | Murine Colon Cancer (MC38) | Combination of this compound (40 mg/kg) and anti-PD-1 reduced tumor volume by 66.8% versus control.[1] | [1] |
| Anti-CTLA4 Checkpoint Inhibitor | Murine Colon Cancer (MC38) | Combination of this compound (40 mg/kg) and anti-CTLA4 reduced tumor volume by 77.5% versus control.[1] | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8/MTT Assay
This protocol outlines the steps to determine cell viability and calculate the IC50 of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
MTT Solubilization Solution (for MTT assay)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 100 µL of cell suspension (e.g., 5,000-10,000 cells/well) into a 96-well plate.[20]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include "vehicle control" (DMSO only) and "no treatment" wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
Viability Measurement (CCK-8):
-
Viability Measurement (MTT):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[22]
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[22][23]
-
Carefully aspirate the medium and add 100-150 µL of MTT solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well.[22][23]
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.[23]
-
Measure the absorbance at 570 nm.[20]
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the viability percentage against the log of the drug concentration and use non-linear regression to determine the IC50 value.
-
Experimental Workflow: Cell Viability Assay
Caption: A typical workflow for determining IC50 using a cell viability assay.
Protocol 2: Western Blot for HSP70 Induction and Client Protein Degradation
Materials:
-
6-well plates
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HSP70, anti-AKT, anti-p-AKT, anti-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at desired concentrations (e.g., 0.5x, 1x, and 2x the IC50) and time points (e.g., 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and load onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze band intensity relative to a loading control (e.g., GAPDH or β-actin) to quantify changes in protein expression.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HSP90 Inhibitor SNX5422/2112 Targets the Dysregulated Signal and Transcription Factor Network and Malignant Phenotype of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]
- 5. A Phase 1 study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSP90 Inhibitor SNX5422/2112 Targets the Dysregulated Signal and Transcription Factor Network and Malignant Phenotype of Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment [mdpi.com]
- 11. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical evaluation of the Hsp90 inhibitor this compound in ibrutinib resistant CLL [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical evaluation of the Hsp90 inhibitor this compound in ibrutinib resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The heat shock protein 90 inhibitor SNX5422 has a synergistic activity with histone deacetylase inhibitors in induction of death of anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase I dose-escalation studies of this compound, an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting inconsistent SNX-5422 western blot results
Welcome to the technical support center for SNX-5422 western blotting. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally bioavailable prodrug of SNX-2112, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival.[4][5][6] SNX-2112, the active form of this compound, binds to the ATP-binding pocket in the N-terminal domain of Hsp90.[4][5] This inhibition disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins.[4][6]
Q2: What are the expected results of this compound treatment in a western blot experiment?
A successful western blot experiment with this compound should demonstrate two key outcomes:
-
Degradation of Hsp90 Client Proteins: A dose-dependent decrease in the protein levels of known Hsp90 client proteins. Key client proteins include HER2, AKT, ERK, Raf-1, and CDK4.[1][5][7]
-
Induction of Heat Shock Proteins: An increase in the expression of heat shock proteins, particularly Hsp70, is a hallmark of Hsp90 inhibition and serves as a pharmacodynamic biomarker.[4][5]
Q3: I am not seeing any degradation of my target client protein after this compound treatment. What could be the issue?
Several factors could contribute to this. First, confirm that your cell line expresses the client protein of interest and is sensitive to Hsp90 inhibition. The potency of this compound can vary across different cell lines. Ensure you are using an appropriate concentration and duration of treatment. It is also crucial to verify the quality of your primary antibody against the target protein. If possible, include a positive control cell line known to respond to this compound.
Q4: The levels of Hsp70 are not increasing after treatment. What does this indicate?
The induction of Hsp70 is a reliable indicator of Hsp90 inhibition.[4][5] If you do not observe an increase in Hsp70 levels, it could suggest that this compound is not effectively inhibiting Hsp90 in your experimental system. This could be due to issues with the compound's stability, incorrect dosage, or low sensitivity of the cell line. Verify the integrity of your this compound stock and the treatment conditions.
Q5: I am observing multiple bands for my target protein. What should I do?
Multiple bands can arise from protein degradation, post-translational modifications, or non-specific antibody binding.[8][9][10] If you are seeing bands of lower molecular weight, this could be due to proteolytic breakdown of your target. Ensure you are using fresh protease inhibitors in your lysis buffer.[10][11] To address non-specific antibody binding, optimize your antibody concentrations and blocking conditions.[8][12][13] Running a secondary antibody-only control can help identify non-specific binding from the secondary antibody.[9]
Troubleshooting Guide
Inconsistent western blot results can be frustrating. This guide provides a structured approach to identifying and resolving common issues encountered when working with this compound.
Problem 1: Weak or No Signal for Target Protein Degradation
| Potential Cause | Recommended Solution |
| Inactive this compound | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (-20°C or -80°C for long-term storage).[2] |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line.[4] |
| Low Abundance of Target Protein | Increase the amount of protein loaded onto the gel (20-40 µg of lysate is a common range).[4][14] Consider using a cell line known to have high expression of the target protein as a positive control. |
| Poor Antibody Quality | Use an antibody that has been validated for western blotting. Check the manufacturer's datasheet for recommended dilutions and protocols. Test the antibody on a positive control lysate. |
| Inefficient Protein Transfer | Verify protein transfer by staining the membrane with Ponceau S after transfer.[13][15] For high molecular weight proteins, consider a wet transfer overnight at 4°C. For low molecular weight proteins, use a membrane with a smaller pore size (0.22 µm).[14] |
| Suboptimal Blocking | Over-blocking can mask the epitope. Block for 1 hour at room temperature.[14] Try different blocking agents (e.g., 5% non-fat milk or 5% BSA in TBST). |
Problem 2: High Background
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Ensure the membrane is fully submerged in blocking buffer and incubate for at least 1 hour at room temperature.[9][12] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background. |
| Insufficient Washing | Increase the number and/or duration of washes with TBST after primary and secondary antibody incubations.[11][12] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer (TBST). Filter buffers if you observe precipitates.[12] |
| Membrane Dried Out | Do not allow the membrane to dry out at any stage of the blotting process.[9] |
Problem 3: Inconsistent Hsp70 Induction
| Potential Cause | Recommended Solution |
| Cell Line Insensitivity | Confirm that your cell line is responsive to Hsp90 inhibition. Some cell lines may require higher concentrations or longer treatment times to show a robust Hsp70 induction. |
| Antibody Issues | Use a well-validated Hsp70 antibody. As with the target protein, ensure the antibody is working correctly with a positive control. |
| Timing of Analysis | The induction of Hsp70 can be time-dependent. Perform a time-course experiment to identify the peak of Hsp70 expression. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cell lines and for different target proteins. These values can serve as a reference for designing your experiments.
| Cell Line | Target Protein/Effect | IC50 (nM) |
| AU565 | Her2 Degradation | 37 |
| AU565 | p-ERK Stability | 5 ± 1 |
| AU565 | p-ERK Stability | 11 ± 3 |
| A375 | p-S6 Stability | 61 ± 22 |
| A375 | Hsp70 Induction | 13 ± 3 |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Detailed Western Blot Protocol for Monitoring this compound Efficacy
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[4]
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[4]
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[4]
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[4] The gel percentage should be appropriate for the molecular weight of your target proteins.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for quantitative results.[14]
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[4]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.[4]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein bands to a loading control (e.g., GAPDH, β-actin).
-
Compare the levels of client proteins and Hsp70 in this compound-treated samples to the vehicle control.
-
Visualizations
References
- 1. Snx 5422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 7. Facebook [cancer.gov]
- 8. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
How to control for SNX-5422 prodrug to active form conversion
Welcome to the technical support center for SNX-5422. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling and troubleshooting the conversion of the this compound prodrug to its active form, SNX-2112, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it activated?
A1: this compound is an orally bioavailable prodrug of SNX-2112, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3][4][5] this compound is a glycine (B1666218) ester derivative of SNX-2112.[1][4][6] In vivo, it is rapidly converted to its active form, SNX-2112, through hydrolysis of the ester bond, a reaction likely catalyzed by esterase enzymes present in plasma and tissues.[7][8][9][10]
Q2: Why is it important to control the conversion of this compound to SNX-2112 in my experiments?
A2: Controlling the conversion is critical for obtaining accurate and reproducible results. If the conversion rate is unknown or variable, it can be difficult to determine the effective concentration of the active drug, SNX-2112, in your experimental system. This can lead to misinterpretation of dose-response data and inconsistent findings.
Q3: How can I minimize the conversion of this compound in my in vitro experiments if I want to study the prodrug itself?
A3: To minimize conversion, you can reduce the concentration of fetal bovine serum (FBS) in your cell culture medium, as serum is a significant source of esterases.[11][12] For short-term experiments, consider using serum-free medium. Additionally, you can add esterase inhibitors to your culture medium.
Q4: What is the expected stability of this compound in aqueous solutions and cell culture media?
A4: As an ester, this compound is susceptible to hydrolysis, which can be accelerated by pH and the presence of esterases. In sterile aqueous solutions at neutral pH, the chemical stability will be higher than in cell culture media containing serum. The half-life in cell culture media will depend on the concentration of serum and the specific cell line, as some cells may secrete their own esterases. It is recommended to prepare fresh stock solutions and dilute to the final concentration immediately before use.
Troubleshooting Guides
Issue 1: High variability in experimental results with this compound.
-
Potential Cause: Inconsistent conversion of this compound to SNX-2112.
-
Troubleshooting Steps:
-
Standardize Serum Concentration: Ensure that the percentage of FBS is consistent across all experiments. Even small variations in serum concentration can alter the rate of conversion.
-
Use a Master Mix: When setting up experiments, prepare a master mix of medium containing this compound to ensure that all wells or flasks receive the same concentration of the prodrug and have a consistent starting point for conversion.
-
Monitor Conversion: If variability persists, consider quantifying the concentrations of both this compound and SNX-2112 at key time points in your experiment using an appropriate analytical method like LC-MS/MS.
-
Consider Using SNX-2112 Directly: For mechanistic studies where a precise concentration of the active drug is required, using SNX-2112 directly may be a better option.
-
Issue 2: Lower than expected potency of this compound in in vitro assays.
-
Potential Cause: Insufficient conversion to the active form, SNX-2112.
-
Troubleshooting Steps:
-
Increase Serum Concentration: If your experimental design allows, increasing the FBS concentration may enhance the conversion rate.
-
Pre-incubation with Serum: Consider pre-incubating this compound in serum-containing medium for a defined period before adding it to the cells to allow for some conversion to occur.
-
Use of Liver Microsomes: For a more controlled conversion, you can perform an in vitro metabolism assay using liver microsomes to generate SNX-2112 prior to your experiment.
-
Confirm with SNX-2112: Run a parallel experiment with SNX-2112 to establish a baseline for the expected potency.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and SNX-2112.
Table 1: Pharmacokinetic Parameters of SNX-2112 Following Oral Administration of this compound
| Species | Dose of this compound | Tmax of SNX-2112 (hours) | t1/2 of SNX-2112 (hours) | Reference |
| Human | 50-100 mg/m² | 1.0 - 4.0 | ~8 | [5] |
| Rat | Not specified | Not specified | 9.96 - 10.43 |
Table 2: In Vitro Potency of this compound and SNX-2112
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| This compound | Her-2 Degradation | AU565 | 37 | [2] |
| This compound | p-ERK Stability | AU565 | 11 ± 3 | [2] |
| This compound | p-S6 Stability | A375 | 61 ± 22 | [2] |
| This compound | Hsp70 Induction | A375 | 13 ± 3 | [2] |
| SNX-2112 | Proliferation | Various Cancer Cell Lines | 10 - 50 | [3] |
| SNX-2112 | Hsp90α Binding (Ka) | - | 30 | [3] |
| SNX-2112 | Hsp90β Binding (Ka) | - | 30 | [3] |
Experimental Protocols
Protocol 1: In Vitro Conversion of this compound to SNX-2112 using Liver Microsomes
This protocol provides a method to assess the conversion of this compound to SNX-2112 in a controlled enzymatic environment.
Materials:
-
This compound
-
Human or rat liver microsomes
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator at 37°C
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Initiate the Reaction: Add this compound to the reaction mixture to a final concentration of 1-10 µM.
-
Incubation: Incubate the plate at 37°C with gentle shaking.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the concentrations of this compound and SNX-2112 using a validated LC-MS/MS method.
Protocol 2: Quantification of this compound and SNX-2112 in Cell Culture Supernatant by LC-MS/MS
This protocol describes how to measure the concentration of the prodrug and active drug in cell culture experiments.
Materials:
-
Cell culture supernatant containing this compound and SNX-2112
-
Acetonitrile (ACN)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Sample Collection: Collect the cell culture supernatant at desired time points.
-
Protein Precipitation: To 100 µL of supernatant, add 200 µL of ice-cold acetonitrile containing a suitable internal standard.
-
Centrifugation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis: Inject the samples into the LC-MS/MS system. Use multiple reaction monitoring (MRM) to specifically detect and quantify this compound and SNX-2112.
Visualizations
References
- 1. This compound(PF04929113) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Snx 5422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A Series of α-Amino Acid Ester Prodrugs of Camptothecin: In vitro Hydrolysis and A549 Human Lung Carcinoma Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 10. scirp.org [scirp.org]
- 11. Extracellular esterase activity as an indicator of endoplasmic reticulum calcium depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Esterases in Serum-Containing Growth Media Counteract Chloramphenicol Acetyltransferase Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
SNX-5422 Technical Support Center: Managing Tolerability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hsp90 inhibitor SNX-5422 in animal studies. The information is compiled from preclinical and clinical data to help manage tolerability and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an orally bioavailable prodrug of SNX-2112, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival.[3] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, including HER2, AKT, and ERK, thereby disrupting key oncogenic signaling pathways and inducing apoptosis in cancer cells.[4]
Q2: What are the most common tolerability issues observed with this compound in animal studies?
The most frequently reported adverse events in preclinical and clinical studies include gastrointestinal toxicities such as diarrhea, nausea, and vomiting.[1][5] Additionally, ocular toxicity and gastric ulcers (specifically in the non-glandular stomach of mice) have been observed in animal models.[6][7]
Q3: Is the gastric ulceration observed in mice relevant to human studies?
The gastric ulcers reported in mouse models treated with this compound were located in the non-glandular region of the stomach.[6][8] This anatomical feature is absent in humans, suggesting that this particular toxicity may not be directly translatable to clinical settings.[8] However, it remains a critical consideration for researchers conducting studies in mice.
Q4: What is known about the ocular toxicity associated with this compound?
Ocular toxicity, including reversible night blindness (nyctalopia) and retinal changes, has been reported in both preclinical and clinical studies of this compound and other Hsp90 inhibitors.[1][9] This has been considered a class effect of Hsp90 inhibitors and was a significant factor in the discontinuation of this compound's clinical development.[4][7]
Troubleshooting Guides
Managing Gastrointestinal Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Diarrhea | Hsp90 inhibition can affect gastrointestinal epithelial cell homeostasis. | - Implement supportive care, including hydration and electrolyte monitoring.- Consider dose reduction or modification of the dosing schedule (e.g., every-other-day dosing).[1]- Administer anti-diarrheal agents as per institutional guidelines. |
| Nausea and Vomiting | Central or peripheral effects of the compound. | - Ensure animals have easy access to food and water.- Consider pre-treatment with anti-emetic medication if severe.- Monitor body weight and food consumption closely. |
| Decreased Appetite and Weight Loss | A common secondary effect of gastrointestinal distress and systemic toxicity. | - Provide highly palatable and easily digestible food.- Monitor body weight at least twice weekly.- If significant weight loss occurs (>15-20%), consider a temporary halt in dosing or euthanasia if humane endpoints are met. |
Managing Ocular Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Visual Impairment (e.g., abnormal behavior in low light) | A known class effect of Hsp90 inhibitors, potentially involving retinal toxicity.[7][9] | - Conduct baseline and periodic ophthalmological examinations (e.g., fundoscopy) if feasible.- Monitor for behavioral changes indicative of visual disturbances.- If ocular toxicity is suspected, consider dose reduction and consult with a veterinary ophthalmologist.- Given the potential for irreversible damage, establish clear endpoints for discontinuing the study in affected animals.[2] |
Managing Gastric Ulcers in Mice
| Observed Issue | Potential Cause | Recommended Action |
| Signs of Gastric Distress (e.g., hunched posture, rough coat) | Ulceration of the non-glandular stomach.[6][8] | - Co-administration of proton pump inhibitors (PPIs) or H2 receptor antagonists may be considered, though efficacy for this specific mechanism is not established.- Ensure a consistent and easily accessible food supply.- Monitor for signs of pain and distress.- At necropsy, perform a thorough examination of the gastric mucosa. |
Experimental Protocols
General Protocol for this compound Administration in a Mouse Xenograft Model
This is a generalized protocol and should be adapted based on the specific cell line, mouse strain, and experimental goals.
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., BT474, HT29) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel®.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Randomize animals into treatment and control groups.
-
-
This compound Formulation and Administration:
-
This compound is a water-soluble prodrug.[2] Formulate in an appropriate vehicle (e.g., sterile water or a buffered solution).
-
Administer this compound orally (p.o.) via gavage.
-
A common dosing schedule from preclinical studies is 20-50 mg/kg, administered 3 times a week or every other day (QOD).[10]
-
-
Tolerability and Efficacy Monitoring:
-
Monitor animal health daily, including body weight, clinical signs of toxicity (e.g., diarrhea, lethargy, rough coat), and tumor size.
-
If gastrointestinal toxicity is observed, provide supportive care as outlined in the troubleshooting guide.
-
Continue treatment for a predetermined period (e.g., 3-4 weeks) or until humane endpoints are reached.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize animals and collect tumors and relevant tissues for downstream analysis (e.g., histopathology, Western blotting for Hsp90 client proteins).
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action via Hsp90 inhibition.
Caption: General workflow for a mouse xenograft study with this compound.
References
- 1. Phase I dose-escalation studies of this compound, an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Oral Hsp90 inhibitor this compound attenuates SARS-CoV-2 replication and dampens inflammation in airway cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Preclinical evaluation of the Hsp90 inhibitor this compound in ibrutinib resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SNX-5422 and Hsp70 Upregulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the upregulation of Heat Shock Protein 70 (Hsp70) following treatment with the Hsp90 inhibitor, SNX-5422.
Frequently Asked Questions (FAQs)
Q1: Why is Hsp70 upregulated with this compound treatment?
A1: The upregulation of Hsp70 is a direct consequence of the mechanism of action of this compound. This compound is a prodrug that is converted to its active form, SNX-2112, which is a potent inhibitor of Heat Shock Protein 90 (Hsp90). In a normal, unstressed cell, Hsp90 exists in a complex with a transcription factor called Heat Shock Factor 1 (HSF1), keeping it in an inactive state. When this compound inhibits Hsp90, this complex is disrupted, leading to the release and activation of HSF1. Activated HSF1 then translocates to the nucleus, where it binds to specific DNA sequences known as heat shock elements (HSEs) in the promoter regions of heat shock genes. This binding initiates the transcription of these genes, resulting in a significant increase in the synthesis of heat shock proteins, most notably Hsp70. This cellular reaction is a well-established pharmacodynamic biomarker for Hsp90 inhibition.[1]
Q2: What is the significance of Hsp70 upregulation in the context of this compound's anti-cancer activity?
A2: The induction of Hsp70 is a cellular stress response aimed at protecting the cell from the consequences of Hsp90 inhibition. Hsp90 is a chaperone protein responsible for the proper folding and stability of numerous "client" proteins, many of which are oncoproteins critical for cancer cell growth and survival. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby exerting its anti-cancer effects. The subsequent upregulation of Hsp70 is a compensatory survival mechanism. While Hsp70 induction is a reliable indicator that this compound is engaging its target (Hsp90), the protective functions of Hsp70 can also counteract the drug's efficacy. Elevated Hsp70 levels can confer resistance to apoptosis (programmed cell death).[2] This has led to the exploration of combination therapies that involve co-administration of an Hsp90 inhibitor with an Hsp70 inhibitor to enhance anti-tumor activity.
Q3: At what concentrations of this compound can I expect to see Hsp70 induction?
A3: The concentration of this compound required to induce Hsp70 can vary depending on the cell line. However, in vitro studies have shown that Hsp70 induction occurs at nanomolar concentrations. For example, in A375 melanoma cells, the IC50 for Hsp70 induction by this compound was determined to be 13 ± 3 nM.[3] In clinical studies, a dose-dependent increase in Hsp70 levels in peripheral blood mononuclear cells (PBMCs) has been observed in patients treated with this compound.[1][4]
Q4: How long after this compound treatment can I detect an increase in Hsp70 levels?
A4: The induction of Hsp70 is a relatively rapid process. While the exact time course can vary between cell types and experimental conditions, an increase in Hsp70 mRNA can be detected within a few hours of treatment. Hsp70 protein levels typically show a significant increase within 24 to 48 hours of continuous exposure to an Hsp90 inhibitor. Studies on the general heat shock response show that Hsp70 protein expression can be maximal around 48 hours post-stress and return to baseline levels within 120 hours.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the induction of Hsp70 by this compound from in vitro and clinical studies.
Table 1: In Vitro Hsp70 Induction by this compound
| Cell Line | Parameter | Value | Reference |
| A375 (Melanoma) | IC50 for Hsp70 induction | 13 ± 3 nM | [3] |
Table 2: Clinical Pharmacodynamic Data of this compound (PF-04929113)
| Sample Type | Observation | Dose Range | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Dose-dependent induction of Hsp70 | Doses up to 177 mg/m² | [1][4] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Linear correlation between this compound pharmacokinetic parameters and Hsp70 induction | Doses up to 177 mg/m² | [1][4] |
Signaling Pathway and Experimental Workflow Diagrams
Troubleshooting Guides
Problem 1: No or weak Hsp70 induction is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Ensure the concentration of this compound is sufficient to inhibit Hsp90 in your specific cell line. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 1 µM). The IC50 for Hsp70 induction can be cell line-dependent. |
| Insufficient Treatment Duration | Hsp70 protein expression takes time to accumulate. Increase the incubation time with this compound (e.g., 24, 48, and 72 hours) to determine the optimal time point for detection in your system. |
| Inactive this compound | Verify the integrity of your this compound stock. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. If possible, test its activity in a sensitive cell line as a positive control. |
| Western Blotting Issues | Refer to the detailed Western Blot troubleshooting section in the Experimental Protocols below. Common issues include inefficient protein transfer, low primary antibody affinity, or incorrect secondary antibody usage. |
| Cell Line Insensitivity | Some cell lines may have intrinsic resistance mechanisms or lower dependence on the Hsp90 chaperone machinery, leading to a less pronounced heat shock response. Consider testing a different, more sensitive cell line as a positive control. |
Problem 2: High basal Hsp70 levels in untreated control cells.
| Possible Cause | Troubleshooting Step |
| Cellular Stress | Cancer cells are often under a state of chronic stress, which can lead to elevated basal Hsp70 levels.[6][7][8] Ensure optimal cell culture conditions (e.g., proper CO2 levels, temperature, and media) to minimize additional stress. Avoid letting cells become over-confluent. |
| Passage Number | High passage numbers can lead to genetic drift and altered protein expression profiles. Use cells with a lower passage number. |
| Contamination | Mycoplasma or other microbial contamination can induce a stress response in cells. Regularly test your cell cultures for contamination. |
| Western Blot Background | High background on your Western blot can be mistaken for a strong basal signal. Ensure adequate blocking and washing steps. Titrate your primary and secondary antibodies to optimal concentrations. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp70 Induction
This protocol provides a detailed methodology for detecting and quantifying Hsp70 protein levels in cell lysates following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time points (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
2. Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay according to the manufacturer's instructions.
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure complete removal of air bubbles between the gel and the membrane.
-
Transfer for 1-2 hours at a constant current or overnight at a lower voltage at 4°C.
5. Immunoblotting:
-
After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a primary antibody against Hsp70 (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Also, probe a separate membrane or strip and re-probe the same membrane for a loading control protein (e.g., β-actin, GAPDH, or tubulin).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:10,000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the Hsp70 band intensity to the corresponding loading control band intensity for each sample.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Hsp70 mRNA Expression
This protocol outlines the steps to quantify the relative expression of Hsp70 mRNA in cells treated with this compound.
1. Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment. Shorter treatment times (e.g., 4, 8, 12, 24 hours) are often sufficient for detecting changes in mRNA levels.
2. RNA Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol, Thermo Fisher Scientific).
-
Extract total RNA according to the manufacturer's protocol.
-
Elute the RNA in nuclease-free water.
3. RNA Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using an Agilent Bioanalyzer. Intact 28S and 18S ribosomal RNA bands should be visible.
4. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers. Follow the manufacturer's instructions.
5. qPCR:
-
Prepare the qPCR reaction mixture containing:
-
SYBR Green Master Mix (or a probe-based master mix)
-
Forward and reverse primers for Hsp70 (HSPA1A) and a reference gene (e.g., GAPDH, ACTB, B2M)
-
cDNA template (diluted 1:5 or 1:10)
-
Nuclease-free water
-
-
Use validated primers for your target and reference genes. Example human Hsp70 (HSPA1A) primers:
-
Forward: 5'-GGTGCAGTCCGACATCAAG-3'
-
Reverse: 5'-CCAGCATCGAAGACAGTCAGG-3'
-
-
Run the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Include a melt curve analysis at the end of the run when using SYBR Green to ensure primer specificity.
-
Run all samples in triplicate, including no-template controls (NTC) and no-reverse-transcriptase controls (-RT).
6. Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative expression of Hsp70 mRNA using the ΔΔCt method:
-
ΔCt (sample) = Ct (Hsp70) - Ct (reference gene)
-
ΔΔCt = ΔCt (this compound treated sample) - ΔCt (vehicle control sample)
-
Fold Change = 2^(-ΔΔCt)
-
-
Present the data as fold change in Hsp70 mRNA expression in this compound-treated samples relative to the vehicle control.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting Hsp70: A possible therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A phase I study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of thermally induced heat shock protein 27 and 70 expression by bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Advances in the study of HSP70 inhibitors to enhance the sensitivity of tumor cells to radiotherapy [frontiersin.org]
- 8. mdpi.com [mdpi.com]
SNX-5422 Technical Support Center: Troubleshooting & FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and use of SNX-5422, a potent and orally bioavailable Hsp90 inhibitor. The following information addresses common questions and troubleshooting tips to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a prodrug that is rapidly converted to its active metabolite, SNX-2112, upon oral administration.[1][2][3] SNX-2112 is a potent inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins.[1] By binding to the N-terminal ATP pocket of Hsp90, SNX-2112 disrupts the chaperone's function, leading to the proteasomal degradation of client proteins such as HER2, AKT, and RAF1.[1][2] This disruption of key signaling pathways ultimately inhibits tumor cell proliferation.[1]
Q2: How should I store this compound powder?
Proper storage is critical to maintain the integrity of this compound. The solid powder form should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[4]
Q3: What is the recommended procedure for preparing this compound stock solutions?
To prepare a stock solution, it is recommended to use a high-quality, anhydrous solvent such as DMSO.[4][5] For higher concentrations, warming the tube at 37°C for 10 minutes and/or using an ultrasonic bath can aid in dissolution.[6] It is important to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of this compound.[4][5]
Q4: How should I store this compound stock solutions?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.[4] For long-term storage, aliquots should be kept at -80°C for up to 6 months.[4] For shorter-term storage, -20°C is suitable for up to 1 month.[4]
Q5: Is this compound sensitive to light?
While specific photosensitivity data for this compound is not detailed in the provided search results, many chemotherapy agents can cause photosensitivity.[7][8] As a general precaution, it is advisable to protect this compound powder and solutions from direct light exposure.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity in my in vitro assays.
-
Possible Cause 1: Compound Degradation. Improper storage of this compound powder or stock solutions can lead to degradation.
-
Possible Cause 2: Incomplete Dissolution. this compound may not have been fully dissolved when preparing the stock solution.
-
Solution: When preparing stock solutions in DMSO, gentle warming (37°C) and sonication can be used to ensure complete dissolution.[6] Visually inspect the solution to confirm the absence of precipitates.
-
-
Possible Cause 3: Use of Hygroscopic DMSO. The presence of water in DMSO can affect the solubility of this compound.[4][5]
Issue: Precipitate forms when diluting the DMSO stock solution in aqueous media.
-
Possible Cause: Low Aqueous Solubility. this compound is insoluble in water.[6] High concentrations of DMSO from the stock solution can cause the compound to precipitate when diluted in an aqueous buffer.
-
Solution: Minimize the final concentration of DMSO in your assay. If precipitation persists, consider using a formulation with solubilizing agents such as Tween 80 for in vivo studies, which may be adapted for certain in vitro applications.[9]
-
Data and Protocols
Storage and Stability Data
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[4] |
| 4°C | 2 years[4] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[4] |
| -20°C | 1 month[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 521.53 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, use 5.22 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
To aid dissolution, gently warm the tube at 37°C for 10 minutes and/or place it in an ultrasonic bath for a short period.[6]
-
Vortex the solution until all the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for up to 6 months.[4]
-
Protocol 2: General Handling and In-Use Recommendations
-
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[4]
-
A formulation used in preclinical studies for oral administration consists of micronized this compound in 1% microcrystalline cellulose (B213188) and 0.5% Tween80 in water. This solution was stored at 4°C and homogenized before dosing.[9]
-
When diluting the stock solution for cell-based assays, ensure the final concentration of DMSO is compatible with your cell line and does not exceed a level that would cause toxicity or precipitation.
Signaling and Workflow Diagrams
References
- 1. Facebook [cancer.gov]
- 2. Snx 5422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Phase 1 study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. moffitt.org [moffitt.org]
- 8. oncolink.org [oncolink.org]
- 9. medchemexpress.com [medchemexpress.com]
Adjusting SNX-5422 dosage for different tumor models
Welcome to the Technical Support Center for SNX-5422. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in preclinical tumor models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, orally bioavailable small molecule that acts as a prodrug for SNX-2112.[1][2] SNX-2112 is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90).[3] HSP90 is a molecular chaperone crucial for the stability and function of numerous oncogenic "client" proteins involved in tumor cell proliferation, survival, and signaling.[4][5][6] By inhibiting the ATPase activity of HSP90, SNX-2112 leads to the proteasomal degradation of these client proteins, including HER2, AKT, and ERK, thereby disrupting key cancer-promoting pathways.[1][2]
Q2: What is the active form of this compound and how is it metabolized?
A2: The active form of this compound is SNX-2112.[1][2] After oral administration, the prodrug this compound is rapidly converted to SNX-2112 in the body.[2][7]
Q3: In which tumor models has this compound shown preclinical efficacy?
A3: this compound has demonstrated anti-tumor activity in a variety of preclinical models, including xenografts of colon cancer (HT-29), multiple myeloma, and leukemia (MV4-11).[3][8] Its active form, SNX-2112, has shown potent inhibitory effects on a broad range of cancer cell lines, including those from breast, lung, ovarian, and pediatric cancers.[1][5][9]
Q4: What are the known toxicities of this compound in preclinical and clinical studies?
A4: In preclinical mouse models, a notable toxicity has been the occurrence of gastric ulcers, specifically in the non-glandular stomach.[4] Clinical trials in humans have reported side effects such as diarrhea, nausea, fatigue, and reversible ocular toxicity (night blindness).[10] The development of PF-04929113 (this compound) was discontinued (B1498344) due to ocular toxicity observed in animal models and a separate phase I study.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during in vivo experiments with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor solubility or precipitation of this compound during formulation. | This compound is described as water-soluble, but solubility can be affected by the specific vehicle and concentration. | - Ensure the use of a suitable vehicle. While specific vehicles for preclinical studies are not always detailed in publications, sterile water or phosphate-buffered saline (PBS) are common starting points for water-soluble compounds. - Prepare fresh formulations for each administration to minimize stability issues. - If solubility remains an issue, consider using a small percentage of a co-solvent like DMSO, followed by dilution in an aqueous carrier. However, be mindful of potential vehicle-induced toxicity. |
| Unexpected animal toxicity (e.g., weight loss, lethargy, gastric issues). | - The dose may be too high for the specific mouse strain or tumor model. - Gastric ulceration is a known side effect in mice.[4] | - Reduce the dosage or alter the dosing schedule (e.g., from every day to every other day). - Closely monitor animal well-being, including daily body weight and clinical signs. - For suspected gastric issues, consider co-administration with a gastroprotective agent, although this should be carefully validated to ensure it does not interfere with this compound's efficacy. - Ensure the oral gavage technique is performed correctly to minimize stress and potential injury. |
| Lack of anti-tumor efficacy. | - The chosen tumor model may be insensitive to HSP90 inhibition. - The dosage or treatment duration may be insufficient. - Issues with drug formulation and administration leading to poor bioavailability. | - Confirm the sensitivity of your cancer cell line to the active form, SNX-2112, in vitro (see Table 2 for IC50 values). - Consider a dose-escalation study to determine the maximum tolerated and effective dose in your model. - Ensure accurate and consistent oral administration. - Verify the stability of your this compound formulation. |
| High variability in tumor growth inhibition between animals. | - Inconsistent oral gavage technique. - Variability in tumor implantation and initial tumor size. - Differences in individual animal metabolism. | - Ensure all personnel performing oral gavage are proficient in the technique. - Standardize the tumor implantation procedure and randomize animals into treatment groups based on initial tumor volume. - Increase the number of animals per group to enhance statistical power. |
Data Presentation
Table 1: In Vivo Dosage of this compound in Different Tumor Models
| Tumor Type | Cell Line | Animal Model | Dosage and Schedule | Efficacy | Reference(s) |
| Colon Cancer | HT-29 | Xenograft | 50 mg/kg, p.o., 3 times a week for 3 weeks | Efficiently inhibited tumor growth | [8] |
| Multiple Myeloma | - | Xenograft | 20, 40 mg/kg, p.o. | Markedly inhibited tumor growth and angiogenesis | [8] |
| Leukemia | MV4-11 | Xenograft Survival Model | 40 mg/kg, p.o., 3 times a week | 100% survival compared to 30% in the vehicle group | [3] |
Table 2: In Vitro IC50 Values of SNX-2112 (Active Form of this compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| BT-474 | Breast Cancer | 10 - 50 | [1][2] |
| SKBR-3 | Breast Cancer | 10 - 50 | [2] |
| MCF-7 | Breast Cancer | 10 - 50 | [2] |
| SKOV-3 | Ovarian Cancer | 10 - 50 | [2] |
| MDA-468 | Breast Cancer | 10 - 50 | [2] |
| H1650 | Lung Cancer | 10 - 50 | [2] |
| EBC-1 | Lung Cancer | 25.2 | [4] |
| MKN-45 | Gastric Cancer | 30.3 | [4] |
| GTL-16 | Gastric Cancer | 35.6 | [4] |
| Pediatric Cancer Cell Lines | Osteosarcoma, Neuroblastoma, Hepatoblastoma, Lymphoma | 10 - 100 | [5][9] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
-
Cell Culture and Tumor Implantation:
-
Culture the cancer cell line of interest under standard conditions.
-
Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Monitor tumor growth regularly using calipers.
-
-
Animal Grouping and Treatment Initiation:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Record the initial tumor volume and body weight of each mouse.
-
-
This compound Formulation and Administration:
-
This compound is an orally bioavailable prodrug.[1][2] For preclinical studies, it can be formulated in sterile water or another suitable vehicle.
-
Prepare the formulation fresh before each administration.
-
Administer this compound orally (p.o.) via gavage at the desired dose and schedule (e.g., 20-50 mg/kg, three times a week).
-
The control group should receive the vehicle alone following the same schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width²)/2).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the animals daily for any clinical signs of distress or toxicity.
-
-
Study Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size, or at a specified time point.
-
At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., Western blot for HSP90 client proteins, immunohistochemistry).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.
-
Visualizations
Signaling Pathway of HSP90 Inhibition by this compound
Caption: Mechanism of this compound action.
Experimental Workflow for Determining Optimal this compound Dosage
Caption: Workflow for this compound dosage determination.
Troubleshooting Logic for Lack of Efficacy
Caption: Troubleshooting lack of this compound efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Phase 1 study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of the Hsp90 inhibitor this compound in ibrutinib resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A phase I study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vehicle-dependent oral absorption and target tissue dosimetry of chloroform in male rats and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral Hsp90 inhibitor this compound attenuates SARS-CoV-2 replication and dampens inflammation in airway cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I dose-escalation studies of this compound, an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
SNX-5422 In Vitro Experiments: A Technical Support Center
Welcome to the technical support center for SNX-5422 in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the use of this Hsp90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in vitro?
This compound is an orally bioavailable small molecule that acts as a prodrug of SNX-2112, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3][4] In in vitro settings, this compound is rapidly converted to its active form, SNX-2112.[2][3] SNX-2112 competitively binds to the N-terminal ATP-binding pocket of Hsp90, leading to the inhibition of its chaperone function.[4] This results in the proteasomal degradation of Hsp90 client proteins, many of which are crucial for cancer cell proliferation and survival, such as HER2, AKT, and RAF1.[3] A hallmark of Hsp90 inhibition by this compound is the induction of the heat shock response, leading to the upregulation of chaperones like Hsp70.
Q2: How should I dissolve and store this compound for in vitro use?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][5] For in vitro experiments, it is recommended to prepare a stock solution in DMSO. To avoid precipitation, it is crucial to add the DMSO stock solution to the cell culture medium dropwise while gently mixing. The final concentration of DMSO in the culture medium should be kept low (ideally below 0.5%) to minimize solvent-induced toxicity. Stock solutions of this compound in DMSO can be stored at -20°C or -80°C for extended periods.[6]
Q3: I am not observing the expected degradation of Hsp90 client proteins after this compound treatment. What could be the issue?
Several factors could contribute to this observation. First, ensure that the this compound concentration and incubation time are appropriate for the cell line and target protein being investigated. Different client proteins may have varying sensitivities to Hsp90 inhibition. It is also crucial to confirm that the cells are sensitive to this compound by performing a dose-response curve for cell viability. Another possibility is the development of resistance, which can occur through mechanisms such as the upregulation of pro-survival chaperones like Hsp27 and Hsp70.[7]
Q4: After treating cells with this compound, I see a significant increase in Hsp70 expression. Is this an off-target effect?
No, the induction of Hsp70 is a well-characterized on-target effect of Hsp90 inhibition.[8] When Hsp90 is inhibited, it triggers the heat shock response, a cellular stress response that leads to the increased expression of other heat shock proteins, including Hsp70. This can be used as a pharmacodynamic marker to confirm that this compound is engaging with its target.
Q5: Are there any known off-target effects or toxicities of this compound that I should be aware of in my in vitro experiments?
While this compound is a selective Hsp90 inhibitor, high concentrations may lead to off-target effects. It is important to note that the clinical development of this compound was discontinued (B1498344) due to ocular toxicity observed in animal models.[9][10] Although this is an in vivo finding, it highlights the potential for unforeseen effects. In vitro, non-specific cytotoxicity can be observed at high concentrations, so it is essential to determine the optimal concentration range for your specific cell line and assay.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound (or its active form SNX-2112) from various in vitro studies.
Table 1: IC50 Values for Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |
| MCF-7 | Breast Cancer | 16 | Not Specified |
| SW620 | Colon Cancer | 19 | Not Specified |
| K562 | Leukemia | 23 | Not Specified |
| SK-MEL-5 | Melanoma | 25 | Not Specified |
| A375 | Melanoma | 51 | Not Specified |
Data sourced from[5]
Table 2: IC50 Values for Hsp90 Client Protein Degradation and Hsp70 Induction by this compound
| Effect | Cell Line | IC50 (nM) |
| Her-2 Degradation | Not Specified | 37 |
| Her2 Stability | AU565 | 5 ± 1 |
| p-ERK Stability | AU565 | 11 ± 3 |
| p-S6 Stability | A375 | 61 ± 22 |
| Hsp70 Induction | A375 | 13 ± 3 |
Data sourced from[6]
Experimental Protocols & Troubleshooting
Cell Viability Assay
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound DMSO stock in complete cell culture medium.
-
Treatment: Remove the overnight culture medium and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours).
-
Assay: Perform a cell viability assay such as MTT, XTT, or a luminescent-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and plot the cell viability against the drug concentration. Fit the data to a dose-response curve to determine the IC50 value.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| High variability between replicates | - Uneven cell seeding- Compound precipitation | - Ensure a single-cell suspension before seeding.- Add this compound stock to medium dropwise with gentle mixing. |
| No dose-dependent decrease in viability | - Cells are resistant to this compound- Incorrect concentration range- Insufficient incubation time | - Test a different cell line known to be sensitive.- Use a broader range of concentrations.- Extend the incubation period. |
| High background signal | - Contamination (e.g., mycoplasma)- Reagent issue | - Regularly test for mycoplasma contamination.- Use fresh reagents and check the expiration dates. |
Western Blot for Hsp90 Client Protein Degradation
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the Hsp90 client protein of interest (e.g., HER2, AKT) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| No degradation of client protein | - Insufficient this compound concentration or incubation time- Antibody not working | - Perform a dose-response and time-course experiment.- Validate the primary antibody with a positive control. |
| Weak or no signal for client protein | - Low protein expression in the cell line- Insufficient protein loading | - Use a cell line known to express the client protein.- Increase the amount of protein loaded per lane. |
| High background on the blot | - Inadequate blocking- Antibody concentration too high | - Increase blocking time or change blocking agent.- Optimize the primary and secondary antibody dilutions. |
Visualizations
Caption: Mechanism of action of this compound in vitro.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. A Phase 1 study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rationally modified SNX-class Hsp90 inhibitors disrupt extracellular fibronectin assembly without intracellular Hsp90 activity - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring complete conversion of SNX-5422 to SNX-2112 in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SNX-5422 in in vivo experiments, with a specific focus on ensuring its complete conversion to the active metabolite, SNX-2112.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and SNX-2112?
A1: this compound is an orally bioavailable prodrug of SNX-2112.[1][2][3] After oral administration, this compound is rapidly and consistently converted into its active form, SNX-2112, within the body.[1][4][5][6][7][8] SNX-2112 is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).[1][9][10][11]
Q2: How complete is the conversion of this compound to SNX-2112 in vivo?
A2: The conversion of this compound to SNX-2112 is highly efficient. In both preclinical and clinical studies, this compound is often undetectable in plasma samples collected after oral dosing, with only the active metabolite, SNX-2112, being observed.[4][5][6][7] This indicates a rapid and complete conversion process.
Q3: What is the mechanism of action of the active form, SNX-2112?
A3: SNX-2112 functions by competitively binding to the N-terminal adenosine (B11128) triphosphate (ATP) binding site of Hsp90.[9][11][12] This inhibition of Hsp90 leads to the degradation of its client proteins, many of which are critical for tumor cell proliferation and survival, such as HER2, AKT, and ERK.[1][9]
Q4: What is the primary signaling pathway affected by SNX-2112?
A4: By inhibiting Hsp90, SNX-2112 abrogates signaling through key oncogenic pathways, including the PI3K/Akt/mTOR and Raf/MEK/ERK cascades.[2][9] This disruption of downstream signaling leads to cell cycle arrest and apoptosis in cancer cells.[6][8][9][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or variable anti-tumor efficacy in vivo. | Improper drug formulation or administration. | Ensure this compound is fully suspended in the recommended vehicle (e.g., 1% carboxymethylcellulose with 0.5% Tween 80) immediately before each dose.[9] Use precise oral gavage techniques to ensure accurate and consistent dosing. |
| Suboptimal dosing schedule. | The dosing schedule can significantly impact efficacy. A common schedule is administration three times a week.[4] Refer to established protocols for your specific tumor model. | |
| Degradation of the compound. | Store the this compound stock solution and formulated suspension under the recommended conditions (e.g., stock solution at -20°C or -80°C, and formulated suspension at 4°C for short-term use).[2][9] | |
| Unexpected toxicity or adverse events. | Incorrect dose calculation. | Double-check all dose calculations, including conversions from mg/kg to mg/m². |
| Vehicle-related toxicity. | Run a vehicle-only control group to rule out any adverse effects from the formulation vehicle itself. | |
| Inconsistent pharmacokinetic (PK) data. | Variability in oral absorption. | Ensure consistent fasting or feeding schedules for the animals, as this can affect gastrointestinal absorption. |
| Sample collection and processing errors. | Standardize blood collection times post-dose. Process plasma samples promptly and store them at -80°C until analysis to prevent degradation of SNX-2112. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and SNX-2112
| Compound | Parameter | Value | Cell Line | Reference |
| This compound | Kd (for Hsp90) | 41 nM | N/A | [2][13] |
| This compound | IC50 (Her-2 degradation) | 37 nM | AU565 | [2][13] |
| This compound | IC50 (p-ERK stability) | 11 ± 3 nM | AU565 | [2][13] |
| SNX-2112 | Kd (for Hsp90) | 16 nM | N/A | [10] |
| SNX-2112 | IC50 (Hsp90α/β) | 30 nM | N/A | [10] |
Table 2: Pharmacokinetic Parameters of SNX-2112 Following Oral Administration of this compound
| Species | Tmax (hours) | t1/2 (hours) | Bioavailability | Reference |
| Human | 1.0 - 4.0 | ~8 | Not specified | [5] |
| Rat | Not specified | 5 | 56% | [4] |
| Dog | Not specified | 11 | 65% | [4] |
Visualizations
Caption: Conversion of this compound and its inhibitory pathway.
Caption: Workflow for a typical in vivo this compound experiment.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
Materials:
-
This compound powder
-
Vehicle components: Carboxymethylcellulose (CMC), Tween 80, and sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Oral gavage needles
Procedure:
-
Vehicle Preparation: Prepare a sterile solution of 1% (w/v) CMC and 0.5% (v/v) Tween 80 in water. For example, to make 100 mL, dissolve 1 g of CMC and 0.5 mL of Tween 80 in 100 mL of sterile water. Mix thoroughly until the CMC is fully dissolved.
-
Dose Calculation: Calculate the total amount of this compound required for the study based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals.[2]
-
Suspension Formulation:
-
Weigh the calculated amount of this compound powder.
-
Triturate the powder in a mortar with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration (e.g., 10 mg/mL).[9]
-
Stir the final suspension on a stir plate for at least 15-30 minutes before dosing to ensure homogeneity.
-
-
Administration:
-
Before each administration, vortex or stir the suspension to ensure it is uniformly mixed.
-
Administer the calculated volume to each animal via oral gavage.
-
Administer the suspension on the prescribed schedule (e.g., three times per week).[11]
-
Protocol 2: Plasma and Tissue Collection for Pharmacokinetic (PK) Analysis
Materials:
-
Anticoagulant tubes (e.g., K2-EDTA)
-
Microcentrifuge
-
Cryovials
-
Dry ice and -80°C freezer
-
Surgical tools for tissue dissection
Procedure:
-
Blood Collection:
-
At predetermined time points following this compound administration (e.g., 1, 2, 4, 8, and 24 hours), collect blood from the animals via an appropriate method (e.g., tail vein, retro-orbital sinus) into anticoagulant tubes.
-
-
Plasma Isolation:
-
Immediately after collection, centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Transfer the plasma to labeled cryovials, flash-freeze on dry ice, and store at -80°C until analysis.
-
-
Tissue Collection:
-
Rinse tissues briefly in cold phosphate-buffered saline (PBS).
-
Blot dry, weigh, and then flash-freeze the tissues in liquid nitrogen or on dry ice.
-
Store the tissue samples at -80°C until analysis.
Protocol 3: Quantification of SNX-2112 (and this compound) in Plasma
Principle: This protocol outlines a general method based on high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of SNX-2112. A similar method could be developed to simultaneously measure this compound.
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction): [14]
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard.
-
Add an extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions (Example): [14]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 251 nm or MS/MS detection for higher sensitivity and specificity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of SNX-2112 (and this compound if available) spiked into control plasma.
-
Analyze the experimental samples and quantify the concentrations by interpolating from the standard curve. The lower limit of quantification for SNX-2112 has been reported as 0.07 µg/mL.[14]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Determination of SNX-2112, a selective Hsp90 inhibitor, in plasma samples by high-performance liquid chromatography and its application to pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for SNX-5422 Slow Tight-Binding Characteristics
Welcome to the technical support center for SNX-5422. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental nuances of working with this compound, a potent Hsp90 inhibitor. Due to its slow tight-binding properties, specific considerations are required in experimental design and data interpretation to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its binding kinetics unique?
This compound is an orally bioavailable prodrug that is rapidly converted in the body to its active form, SNX-2112.[1][2] SNX-2112 is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cancer cell growth and survival.[1][2][3]
The active metabolite, SNX-2112, exhibits slow tight-binding inhibition of Hsp90. This means that the inhibitor initially forms a complex with the enzyme (E•I), which then slowly isomerizes to a more stable complex (E*•I). This two-step process results in a time-dependent increase in the potency of inhibition.
Q2: My IC50 value for this compound is higher than expected. What could be the reason?
A common reason for observing a higher than expected IC50 value for this compound (or its active form, SNX-2112) is an insufficient pre-incubation time in your assay. Due to its slow tight-binding nature, the inhibitor requires adequate time to reach equilibrium and achieve maximal potency. A short pre-incubation period will not allow for the slow isomerization step to occur, leading to an underestimation of the inhibitor's true potency.
Q3: How does pre-incubation time affect the IC50 of this compound?
The IC50 value of a slow tight-binding inhibitor like SNX-2112 will decrease as the pre-incubation time with the target enzyme (Hsp90) increases. To accurately determine the true potency, it is crucial to perform experiments with varying pre-incubation times to ensure that the IC50 value has reached a steady state.
Q4: What is the difference between Kd and Ki and which is more relevant for this compound?
-
Kd (Dissociation Constant): This represents the equilibrium constant for the initial binding event (E + I ↔ E•I). For SNX-2112, the Kd for Hsp90 is reported to be 41 nM.[4]
-
Ki (Inhibition Constant): This is a more comprehensive measure of potency for a slow tight-binding inhibitor as it accounts for both the initial binding and the subsequent isomerization step. The true Ki will be lower than the apparent Ki or IC50 values obtained from experiments with short pre-incubation times.
For this compound, determining the true Ki is more reflective of its cellular and in vivo efficacy.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
-
Possible Cause: Variable pre-incubation times between experiments.
-
Troubleshooting Steps:
-
Standardize a pre-incubation protocol.
-
Perform a time-course experiment to determine the optimal pre-incubation time required to reach a stable IC50. Incubate SNX-2112 with Hsp90 for increasing durations (e.g., 0, 15, 30, 60, 120 minutes) before initiating the reaction.
-
Plot IC50 as a function of pre-incubation time to identify the point at which the IC50 value plateaus.
-
Issue 2: Difficulty in Determining Kinetic Constants (kon and koff)
-
Possible Cause: The slow binding and very slow dissociation of the E*•I complex make it challenging to measure these rates using standard endpoint assays.
-
Troubleshooting Steps:
-
"Jump Dilution" Experiments for koff:
-
Pre-incubate a high concentration of Hsp90 with a saturating concentration of SNX-2112 to form the E*•I complex.
-
Rapidly dilute the complex into a large volume of assay buffer containing the substrate.
-
Monitor the return of enzyme activity over time. The rate of activity return corresponds to the dissociation rate (koff).
-
-
Progress Curve Analysis for kon:
-
Monitor the reaction progress (product formation) continuously from the moment the inhibitor is added.
-
The curvature of the progress curve in the presence of the inhibitor can be fitted to kinetic models to determine the association rate constant (kon).
-
-
Data Presentation
Table 1: Quantitative Data for SNX-2112 (Active form of this compound)
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Binding Affinity (Kd) | |||
| Hsp90 | 41 nM | Biochemical Assay | [4] |
| Hsp90α and β | 30 nmol/L | Purine-based affinity resin | [5] |
| Grp94 | 4,275 nmol/L | Purine-based affinity resin | [5] |
| Trap-1 | 862 nmol/L | Purine-based affinity resin | [5] |
| Inhibitory Potency (IC50) | |||
| Her-2 Degradation | 37 nM | [4] | |
| Her2 Stability (AU565 cells) | 5 ± 1 nM | [4] | |
| p-ERK Stability (AU565 cells) | 11 ± 3 nM | [4] | |
| p-S6 Stability (A375 cells) | 61 ± 22 nM | [4] | |
| Hsp70 Induction (A375 cells) | 13 ± 3 nM | [4] | |
| Antiproliferative Activity (SiHa cells) | 0.014 µM | 72 hr incubation | [4] |
Experimental Protocols
Protocol 1: Hsp90 ATPase Activity Assay to Account for Slow Tight-Binding
This protocol is designed to measure the inhibition of Hsp90's ATPase activity by SNX-2112, incorporating a pre-incubation step to account for its slow tight-binding characteristics.
Materials:
-
Recombinant human Hsp90α
-
SNX-2112 (active form of this compound)
-
Assay Buffer: 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂
-
ATP
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled enzyme system
-
Phosphoenolpyruvate (PEP)
-
NADH
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of Hsp90α in assay buffer.
-
Prepare a series of 10X serial dilutions of SNX-2112 in assay buffer.
-
Prepare a 2X reaction mixture containing ATP, PEP, NADH, and the PK/LDH enzyme mix in assay buffer.
-
-
Pre-incubation:
-
To each well of the 96-well plate, add the 2X Hsp90α solution.
-
Add the 10X SNX-2112 dilutions to the wells. For the control well, add assay buffer.
-
Incubate the plate at 37°C for a predetermined pre-incubation time (e.g., 60 minutes, as determined from a time-course experiment).
-
-
Initiate Reaction:
-
Initiate the reaction by adding the 2X reaction mixture to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 30 minutes at 37°C. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of slow tight-binding inhibition of Hsp90 by SNX-2112.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SNX-5422 and Other Hsp90 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology. As a molecular chaperone, Hsp90 is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. Consequently, the inhibition of Hsp90 offers a promising therapeutic strategy to simultaneously disrupt multiple oncogenic signaling pathways. This guide provides an objective comparison of SNX-5422, a novel Hsp90 inhibitor, with other notable inhibitors such as luminespib, ganetespib (B611964), and onalespib (B1677294), supported by experimental data.
Introduction to Hsp90 Inhibition
Hsp90 inhibitors exert their anticancer effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition prevents the chaperone from adopting its active conformation, leading to the misfolding and subsequent proteasomal degradation of its client proteins. This guide will delve into the specifics of four distinct Hsp90 inhibitors, highlighting their chemical properties, biological activities, and clinical profiles.
Mechanism of Action: A Shared Path with Distinct Molecules
While all four inhibitors target the N-terminal ATP-binding pocket of Hsp90, their unique chemical structures influence their potency, selectivity, and pharmacokinetic properties.
This compound is an orally bioavailable prodrug of its active metabolite, SNX-2112.[1] This conversion allows for effective systemic delivery. SNX-2112 then binds to Hsp90, leading to the degradation of key oncoproteins such as HER2, AKT, and ERK.[1]
Luminespib (NVP-AUY922) is a potent, second-generation, non-geldanamycin, isoxazole-based Hsp90 inhibitor.
Ganetespib (STA-9090) is a triazolone-containing inhibitor that is structurally distinct from the ansamycin (B12435341) class of Hsp90 inhibitors.[2][3]
Onalespib (AT13387) is another second-generation, non-ansamycin small molecule inhibitor of Hsp90.
Below is a diagram illustrating the general mechanism of action of these N-terminal Hsp90 inhibitors.
Comparative Performance Data
The following tables summarize the in vitro potency of this compound and its counterparts across various cancer cell lines.
Table 1: In Vitro Antiproliferative Activity (IC50, nM) of Hsp90 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (SNX-2112) | Luminespib (NVP-AUY922) | Ganetespib (STA-9090) | Onalespib (AT13387) |
| MCF-7 | Breast Cancer | 16[4] | ~9 (GI50)[5] | Low nM[6] | 13-260 (GI50)[7] |
| BT-474 | Breast Cancer | 37 (Her-2 degradation)[4] | - | - | - |
| SW620 | Colorectal Cancer | 19[4] | - | - | - |
| K562 | Leukemia | 23[4] | - | - | - |
| SK-MEL-5 | Melanoma | 25[4] | - | - | - |
| A375 | Melanoma | 51[4] | - | - | 18[7] |
| NCI-H1975 | NSCLC | - | - | 2-30[8] | - |
| AGS | Gastric Cancer | - | 2-40[5] | 3.05[9] | - |
| N87 | Gastric Cancer | - | 2-40[5] | 2.96[9] | - |
| OSA 8 | Osteosarcoma | - | - | 4[3] | - |
| MG63 | Osteosarcoma | - | - | 43[3] | - |
| HCT116 | Colorectal Cancer | - | - | - | 48[7] |
| BON | Neuroendocrine | - | - | - | 27[10] |
| NCI-H727 | Neuroendocrine | - | - | - | 102[10] |
Note: IC50 values can vary depending on the assay conditions and duration of exposure. Data is compiled from multiple sources for comparison.
Pharmacokinetics and Clinical Insights
A key differentiator among these inhibitors is their pharmacokinetic profile and performance in clinical trials.
Table 2: Comparative Pharmacokinetics and Clinical Trial Data
| Parameter | This compound | Luminespib (NVP-AUY922) | Ganetespib (STA-9090) | Onalespib (AT13387) |
| Administration | Oral[1] | Intravenous | Intravenous[2] | Intravenous[11] |
| Active Form | SNX-2112[1] | Luminespib | Ganetespib | Onalespib |
| Half-life (t1/2) | ~8 hours (SNX-2112)[10] | - | 10-14 hours[12] | ~8 hours[13] |
| Max Tolerated Dose (MTD) | 100 mg/m² qod (in combo)[14], 177 mg/m² twice weekly[8] | - | 216 mg/m² weekly[2] | 160 mg/m²/dose (QDx2/week)[15] |
| Common Grade 3/4 Adverse Events | Diarrhea (9-26%), nonseptic arthritis (3%), AST elevation (3%), thrombocytopenia (3-20%), nausea (9%)[8][14][16] | - | Diarrhea, fatigue, asthenia, amylase elevation[2][17] | Diarrhea (21%), fatigue (13%), mucositis, increased troponins[5][11] |
| Ocular Toxicity | Observed in preclinical models and a separate phase I study[8][18] | - | Not observed[19] | Blurry vision/floaters reported[11][15] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are outlines for key assays used in the characterization of Hsp90 inhibitors.
Western Blot for Client Protein Degradation
This assay is fundamental to confirming the mechanism of action of Hsp90 inhibitors.
Protocol Steps:
-
Cell Culture and Treatment: Plate cancer cells and treat with various concentrations of the Hsp90 inhibitor for a specified time (e.g., 24-48 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the client protein of interest (e.g., HER2, AKT) and a loading control (e.g., β-actin, GAPDH).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the extent of client protein degradation.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol Steps:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.[20]
-
Compound Treatment: After allowing cells to adhere, treat with a serial dilution of the Hsp90 inhibitor.[20]
-
MTT Addition: After the desired incubation period (e.g., 72 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL.[20]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[20]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[21]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound and other Hsp90 inhibitors like luminespib, ganetespib, and onalespib have demonstrated potent anticancer activity in preclinical models. This compound offers the advantage of oral bioavailability. However, the clinical development of Hsp90 inhibitors has been challenging due to dose-limiting toxicities and a narrow therapeutic window. The comparative data presented in this guide can aid researchers in selecting the appropriate inhibitor for their specific research needs and in designing experiments to further elucidate the therapeutic potential of Hsp90 inhibition in cancer. Careful consideration of the specific cancer type, its underlying oncogenic drivers, and the pharmacokinetic and toxicity profiles of each inhibitor is crucial for advancing this class of drugs in oncology.
References
- 1. Snx 5422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacodynamic and clinical results from a phase 1/2 study of the HSP90 inhibitor onalespib in combination with abiraterone acetate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Results from phase II trial of HSP90 inhibitor, STA-9090 (ganetespib), in metastatic uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I trial of the HSP90 inhibitor PF-04929113 (SNX5422) in adult patients with recurrent, refractory hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A phase I study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. researchhub.com [researchhub.com]
A Comparative Efficacy Analysis of Hsp90 Inhibitors: SNX-5422 versus 17-AAG
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical and clinical efficacy of two heat shock protein 90 (Hsp90) inhibitors: SNX-5422 and 17-AAG (Tanespimycin). The information is compiled from various studies to assist researchers in understanding the therapeutic potential and limitations of these compounds.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[1][2] Inhibition of Hsp90 leads to the degradation of these client proteins, making it a compelling target for cancer therapy.[1][2]
This compound is an orally bioavailable prodrug of SNX-2112, a potent and selective small-molecule inhibitor of Hsp90.[3][4] It was developed to offer a more favorable pharmacokinetic profile compared to earlier Hsp90 inhibitors.[4]
17-AAG (Tanespimycin) is a semi-synthetic derivative of the natural product geldanamycin.[5] It was one of the first Hsp90 inhibitors to enter clinical trials and has been extensively studied in a variety of cancer types.[2][5]
Mechanism of Action
Both this compound (via its active form SNX-2112) and 17-AAG are ATP-competitive inhibitors that bind to the N-terminal domain of Hsp90.[3][6] This binding prevents the chaperone from assisting in the proper folding of its client proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][7] The degradation of key oncoproteins, such as HER2, AKT, and RAF-1, disrupts critical cancer-driving signaling pathways.[1][4]
Preclinical Efficacy: A Head-to-Head Comparison
Direct comparative studies have shown that SNX-2112, the active metabolite of this compound, is a potent Hsp90 inhibitor with efficacy comparable or, in some cases, superior to 17-AAG.
Table 1: In Vitro Anti-proliferative Activity (IC50, nM)
| Cell Line | Cancer Type | SNX-2112 | 17-AAG |
| BT-474 | Breast | 37 | 30 |
| MDA-468 | Breast | 20 | 1,000 |
| NCI-N87 | Gastric | 11 | 15 |
| HCT-116 | Colon | 100 | 100 |
Data compiled from a comparative study. Lower IC50 values indicate greater potency.[4]
As shown in Table 1, SNX-2112 demonstrated significantly greater potency in the MDA-468 breast cancer cell line and comparable potency to 17-AAG in other cell lines.[4]
In Vivo Efficacy
In a non-small cell lung cancer xenograft model with a mutant EGFR, this compound showed greater antitumor activity than 17-AAG.[4] In a HER2-dependent breast cancer xenograft model, daily oral administration of this compound resulted in tumor regression.[4] 17-AAG has also demonstrated efficacy in various xenograft models, including prostate cancer, by causing the downregulation of key client proteins like HER2 and the androgen receptor.[8]
Clinical Trials and Tolerability
Both this compound and 17-AAG have undergone Phase I and II clinical trials.
Table 2: Summary of Clinical Trial Findings
| Parameter | This compound | 17-AAG |
| Administration | Oral | Intravenous |
| Maximum Tolerated Dose (MTD) | 100 mg/m² every other day[9] | Schedule-dependent: 56 mg/m² (daily x5), 220 mg/m² (twice weekly)[10] |
| Dose-Limiting Toxicities (DLTs) | Non-septic arthritis[3] | Hepatotoxicity, fatigue, nausea, diarrhea[10] |
| Common Adverse Events (Grade 3/4) | Diarrhea, nausea, non-septic arthritis, AST elevation, thrombocytopenia[3][9] | Liver enzyme elevations, nausea, vomiting, headache, fatigue[10][11] |
| Clinical Activity | Stable disease observed in some patients with solid tumors and lymphomas.[3][12] No objective responses in a Phase I study.[12] | Limited objective responses in some cancers, often in combination therapy.[8][13] Stable disease reported.[14] |
| Development Status | Discontinued (B1498344) | Development largely halted in favor of more soluble analogs. |
The development of This compound was discontinued due to ocular toxicity observed in animal models and a separate Phase I study.[12][15] While the Phase I study in refractory solid tumors and lymphomas did not show clinically significant drug-related ocular toxicity, the preclinical findings were a major concern.[12]
17-AAG showed modest clinical activity, but its development has been hampered by poor solubility and a challenging toxicity profile, particularly hepatotoxicity.[10][16] This led to the development of more soluble analogs like 17-DMAG.[16]
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate the efficacy of Hsp90 inhibitors.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound or 17-AAG for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[17][18]
Western Blot Analysis
This technique is used to detect the degradation of Hsp90 client proteins.
-
Cell Lysis: Treat cells with the desired concentration of this compound or 17-AAG for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[19]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[19]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, RAF-1), Hsp70 (as a marker of Hsp90 inhibition), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[17][19]
-
Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.[19]
Conclusion
Both this compound and 17-AAG are potent inhibitors of Hsp90 that have demonstrated preclinical anti-cancer activity. This compound, through its active form SNX-2112, showed promise with its oral bioavailability and, in some instances, superior in vitro and in vivo efficacy compared to 17-AAG.[4] However, its clinical development was halted due to off-target ocular toxicity identified in preclinical models.[12][15]
17-AAG, a first-generation Hsp90 inhibitor, established the therapeutic potential of targeting this chaperone. However, its clinical utility has been limited by its poor solubility and toxicity profile, particularly hepatotoxicity.[10][16] The experiences with both this compound and 17-AAG have provided valuable insights for the development of next-generation Hsp90 inhibitors with improved therapeutic windows and safety profiles.
References
- 1. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Update on Hsp90 Inhibitors in Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. The HSP90 Inhibitor, 17-AAG, Influences the Activation and Proliferation of T Lymphocytes via AKT/GSK3β Signaling in MRL/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase II Trial of 17-Allylamino-17-Demethoxygeldanamycin (17-AAG) in Patients with Hormone-Refractory Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A phase I study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phase II trial of 17-allylamino, 17-demethoxygeldanamycin (17-AAG, tanespimycin) in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug Details [gisttrials.org]
- 16. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 19. benchchem.com [benchchem.com]
Validating SNX-5422 Target Engagement: A Comparative Guide to Biomarker Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarker strategies for validating the target engagement of SNX-5422, an orally bioavailable prodrug of the HSP90 inhibitor SNX-2112. We will explore key biomarkers, compare their modulation by this compound and alternative HSP90 inhibitors, and provide detailed experimental protocols for their assessment.
Introduction to this compound and HSP90 Inhibition
This compound is a selective inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival.[1] Upon oral administration, this compound is converted to its active form, SNX-2112, which binds to the N-terminal ATP-binding pocket of HSP90, leading to the degradation of client proteins.[1][2][3] Key oncogenic client proteins sensitive to HSP90 inhibition include HER2, AKT, and ERK. The development of this compound was discontinued (B1498344) due to ocular toxicity observed in preclinical and clinical studies.[4][5][6] However, the study of its target engagement and biomarker response remains valuable for the broader field of HSP90 inhibitor development.
HSP90 Signaling Pathway and this compound Mechanism of Action
The following diagram illustrates the central role of HSP90 in cellular signaling and the mechanism by which this compound disrupts these pathways.
Key Biomarkers for HSP90 Inhibitor Target Engagement
Several biomarkers can be utilized to confirm the engagement of HSP90 by inhibitors like this compound. These can be broadly categorized as pharmacodynamic (PD) markers, which demonstrate the direct effect of the drug on its target, and predictive markers, which may indicate which patient populations are more likely to respond to treatment.
Pharmacodynamic Biomarkers:
-
HSP70 Induction: Inhibition of HSP90 leads to the activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of other heat shock proteins, most notably HSP70.[1] Measurement of HSP70 levels in peripheral blood mononuclear cells (PBMCs) or tumor biopsies is a reliable indicator of HSP90 target engagement.[4][5]
-
Client Protein Degradation: A direct consequence of HSP90 inhibition is the degradation of its client proteins. Monitoring the levels of key oncoproteins such as HER2 and AKT provides evidence of the drug's mechanism of action.[7]
Predictive and Response Biomarkers:
-
HER2 Status: Tumors overexpressing HER2 have shown particular sensitivity to HSP90 inhibitors, making HER2 a significant predictive biomarker.[8]
-
Insulin-like Growth Factor Binding Protein-2 (IGFBP-2): This secreted protein has been identified as a potential serum biomarker for HSP90 inhibitor activity. Its levels have been shown to decrease in response to treatment.
Comparison of this compound with Alternative HSP90 Inhibitors
The following tables summarize the performance of this compound in comparison to other notable HSP90 inhibitors that have been evaluated in clinical trials.
Table 1: In Vitro Potency of HSP90 Inhibitors
| Compound | Target | IC50 / Kd | Cell Line | Reference |
| This compound (SNX-2112) | HSP90 | Kd: 41 nM | - | [6][9] |
| HER2 Degradation | IC50: 37 nM | AU565 | [6][9] | |
| p-ERK Stability | IC50: 11 ± 3 nM | AU565 | [6] | |
| HSP70 Induction | IC50: 13 ± 3 nM | A375 | [6] | |
| Tanespimycin (17-AAG) | HSP90 | IC50: 5 nM | Cell-free | [10] |
| Cell Proliferation | GI50: 41.3 nM | HCT116 | [1] | |
| IPI-504 (Retaspimycin) | HSP90 | - | - | [11][12] |
| Luminespib (NVP-AUY922) | HSP90α/β | IC50: 13 nM/21 nM | Cell-free | [13] |
| Cell Proliferation | GI50: 9 nM (average) | Various | [13] |
Table 2: Clinical Biomarker Modulation by HSP90 Inhibitors
| Compound | Biomarker | Effect | Patient Population | Reference |
| This compound | HSP70 | Linear correlation with drug exposure | Advanced solid tumors and lymphomas | [4][5][14] |
| Tanespimycin (17-AAG) | HSP70, Raf-1, CDK4 | Induction of HSP70, degradation of Raf-1 and CDK4 | Various cancers | [1] |
| IPI-504 (Retaspimycin) | - | Clinical activity observed | NSCLC, particularly with ALK rearrangements | [12][15] |
| Luminespib (NVP-AUY922) | HSP70 | 1.9–10.4 fold increase in PBMCs | Metastatic breast cancer | [16] |
| Soluble HER2 | ~45-80% decrease in serum | Metastatic breast cancer | [16] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Experimental Workflow for Biomarker Analysis
The following diagram outlines a typical workflow for assessing biomarker modulation following treatment with an HSP90 inhibitor.
References
- 1. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Phase 1 study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Infinity Pharmaceuticals, Inc. Reports Results From Phase 2 Clinical Trial of IPI-504 in Non-Small Cell Lung Cancer - BioSpace [biospace.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AKT degradation selectively inhibits the growth of PI3K/PTEN pathway mutant cancers with wild type KRAS and BRAF by destabilizing Aurora kinase B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human IGFBP2 ELISA Kit (ab272207) | Abcam [abcam.com]
- 9. Human IGFBP2 ELISA Kit (EHIGFBP2) - Invitrogen [thermofisher.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of IPI-504, a Novel Heat-Shock Protein 90 Inhibitor, in Patients With Molecularly Defined Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. A phase I study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activity of IPI-504, a novel heat-shock protein 90 inhibitor, in patients with molecularly defined non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
A Comparative Guide to Pharmacodynamic Biomarkers for the Hsp90 Inhibitor SNX-5422
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacodynamic (PD) effects of SNX-5422, an orally bioavailable prodrug of the potent Hsp90 inhibitor SNX-2112, with other notable Hsp90 inhibitors. The information presented herein is intended to assist researchers in designing and interpreting preclinical and clinical studies involving Hsp90-targeted therapies.
Introduction to this compound and Hsp90 Inhibition
This compound is a second-generation, synthetic small molecule inhibitor of Heat shock protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a multitude of client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[2][3] By binding to the N-terminal ATP-binding pocket of Hsp90, SNX-2112 (the active metabolite of this compound) disrupts the Hsp90 chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of these client proteins.[4][5]
Key pharmacodynamic biomarkers of Hsp90 inhibition include the degradation of client proteins and the induction of heat shock protein 70 (Hsp70), a compensatory response to Hsp90 inhibition.[2] This guide focuses on a comparative analysis of these biomarkers for this compound and other well-characterized Hsp90 inhibitors such as 17-AAG (Tanespimycin), Ganetespib (STA-9090), and Luminespib (NVP-AUY922).
Comparative Analysis of Pharmacodynamic Effects
The following tables summarize the in vitro potency of this compound and other Hsp90 inhibitors in various cancer cell lines, focusing on their anti-proliferative activity and their effects on key pharmacodynamic biomarkers.
Table 1: Anti-proliferative Activity of Hsp90 Inhibitors (IC50, nM)
| Cell Line | Cancer Type | This compound (as SNX-2112) | 17-AAG | Ganetespib | Luminespib (NVP-AUY922) |
| H1975 | Non-Small Cell Lung | - | 1.258 - 6.555[6] | 4.131 - 4.739[6] | - |
| H3122 | Non-Small Cell Lung | - | - | 7.991[6] | - |
| Calu-3 | Non-Small Cell Lung | - | 87.733[6] | 18.445[6] | - |
| BT-474 | Breast | 37 | - | - | - |
| MCF-7 | Breast | - | - | Low nM[7] | - |
| T47D | Breast | - | - | 15 - 25[7] | - |
| MDA-MB-231 | Breast | - | - | Low nM[7] | - |
| JIMT-1 | Breast | - | 10[8] | - | - |
| SKBR-3 | Breast | - | 70[8] | - | - |
Note: IC50 values can vary depending on the assay conditions and duration of treatment. Data is compiled from multiple sources and may not be directly comparable.
Table 2: Effect on Hsp90 Client Protein Degradation (IC50/EC50, nM)
| Client Protein | Cell Line | This compound (as SNX-2112) | 17-AAG | IPI-504 |
| HER2 | BT-474 | 21 | 30-40[8] | Markedly reduced levels[9] |
| p-ERK | BT-474 | 38 | - | - |
| Akt | - | - | - | Markedly reduced levels[9] |
Note: This table highlights the degradation of key oncoproteins. The potency of Hsp90 inhibitors can differ for various client proteins.
Table 3: Induction of Hsp70
| Inhibitor | Cell Line | Observation |
| This compound | Various | Upregulation of Hsp70 is a consistent pharmacodynamic marker.[2] |
| 17-AAG | Various | Significant induction of Hsp70.[2] |
| Ganetespib | Various | Induces Hsp70 expression within six hours of exposure.[10] |
| Luminespib | Various | Upregulation of Hsp72 (a member of the Hsp70 family).[1] |
Experimental Protocols
Detailed methodologies for the assessment of pharmacodynamic biomarkers are crucial for the reproducibility and interpretation of results.
Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol provides a general framework for assessing the degradation of Hsp90 client proteins such as HER2 and Akt.
1. Cell Culture and Treatment:
-
Culture cancer cells to 70-80% confluency in appropriate media.
-
Treat cells with varying concentrations of this compound or other Hsp90 inhibitors for desired time points (e.g., 6, 12, 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.[5]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[5]
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the client protein of interest (e.g., HER2, Akt) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.[5]
6. Detection and Analysis:
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantify the band intensities using image analysis software and normalize to the loading control.[5]
ELISA for Hsp70 Induction
This protocol outlines a sandwich ELISA for the quantitative measurement of Hsp70 in cell lysates.
1. Reagent and Sample Preparation:
-
Prepare all reagents, standards, and samples as per the manufacturer's instructions for the specific HSP70 ELISA kit being used.[11][12][13][14][15]
-
For cell lysates, follow the lysis and protein quantification steps as described in the Western Blot protocol. Dilute the lysates to fall within the detection range of the assay.
2. Assay Procedure:
-
Add 100µL of standard or sample to each well of the pre-coated microplate. Incubate for 2 hours at 37°C.
-
Aspirate and add 100µL of prepared Detection Reagent A (biotin-conjugated anti-Hsp70 antibody). Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells three times with wash buffer.
-
Add 100µL of prepared Detection Reagent B (HRP-conjugated streptavidin). Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells five times with wash buffer.
-
Add 90µL of Substrate Solution. Incubate for 15-25 minutes at 37°C in the dark.
-
Add 50µL of Stop Solution. Read the absorbance at 450nm immediately.[11]
3. Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of Hsp70 in the samples.
Visualizing Pathways and Workflows
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of this compound leading to client protein degradation and Hsp70 induction.
Diagram 2: Western Blot Workflow
Caption: Standard experimental workflow for Western blot analysis of Hsp90 client proteins.
Diagram 3: ELISA Workflow
Caption: General workflow for a sandwich ELISA to quantify Hsp70 levels.
References
- 1. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumor activity of the Hsp90 inhibitor IPI-504 in HER2-positive trastuzumab-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the Heat Shock Protein 90 Inhibitor Ganetespib as a Sensitizer to Hyperthermia-Based Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cloud-clone.com [cloud-clone.com]
- 12. content.abcam.com [content.abcam.com]
- 13. assaygenie.com [assaygenie.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Human HSP70 ELISA Kit (BMS2087) - Invitrogen [thermofisher.com]
A Comparative Guide to the Anti-Cancer Activity of SNX-5422
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of SNX-5422, a novel heat shock protein 90 (Hsp90) inhibitor, across a diverse panel of human cancer cell lines. The data presented herein is supported by detailed experimental protocols to aid in the replication and further investigation of this compound's therapeutic potential.
Introduction to this compound
This compound is an orally bioavailable prodrug of SNX-2112, a potent and selective inhibitor of Hsp90.[1][2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[3] By inhibiting Hsp90, this compound leads to the proteasomal degradation of these client proteins, resulting in cell cycle arrest and apoptosis in cancer cells.[2][3] This guide summarizes the cytotoxic and apoptotic effects of this compound in various cancer cell lines, providing a comparative framework for its potential therapeutic applications.
Data Presentation: In Vitro Activity of this compound and SNX-2112
The following tables summarize the anti-proliferative and biological activity of this compound and its active metabolite, SNX-2112, in a variety of human cancer cell lines.
Table 1: Anti-Proliferative Activity of this compound and SNX-2112 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference(s) |
| AU565 | Breast Cancer | This compound | 5 ± 1 (Her2 stability) | [4] |
| A375 | Melanoma | This compound | 61 ± 22 (p-S6 stability) | [4] |
| SiHa | Cervical Cancer | This compound | 14 | [4] |
| 8505C | Anaplastic Thyroid Carcinoma | This compound | Causes cell death | [5] |
| CAL62 | Anaplastic Thyroid Carcinoma | This compound | Causes cell death | [5] |
| UMSCC | Head and Neck Squamous Cell Carcinoma | SNX-2112 | 25 - 75 | [6] |
| EBC-1 | MET-amplified Lung Cancer | SNX-2112 | 25.2 | [7] |
| MKN-45 | MET-amplified Gastric Cancer | SNX-2112 | 30.3 | [7] |
| GTL-16 | MET-amplified Gastric Cancer | SNX-2112 | 35.6 | [7] |
| MCF-7 | Breast Cancer | SNX-2112 | - | [2] |
| A549 | Non-Small Cell Lung Cancer | SNX-2112 | 500 | [8] |
| H1299 | Non-Small Cell Lung Cancer | SNX-2112 | 1140 | [8] |
| H1975 | Non-Small Cell Lung Cancer | SNX-2112 | 2360 | [8] |
| K562 | Chronic Myelogenous Leukemia | SNX-2112 | - | [9] |
| Hep-2 | Laryngeal Carcinoma | SNX-2112 | - | [9] |
| SW620 | Colorectal Adenocarcinoma | SNX-2112 | - | [9] |
| HeLa | Cervical Cancer | SNX-2112 | - | [9] |
Table 2: Other Biological Activities of this compound and SNX-2112
| Cell Line | Cancer Type | Compound | Activity | IC50 (nM) | Reference(s) |
| - | - | This compound | Her-2 degradation | 37 | [4] |
| AU565 | Breast Cancer | This compound | p-ERK stability | 11 ± 3 | [4] |
| A375 | Melanoma | This compound | Hsp70 induction | 13 ± 3 | [4] |
| MCF-7 | Breast Cancer | SNX-2112 | G2/M cell cycle arrest | - | [2] |
| UMSCC-38 | Head and Neck Squamous Cell Carcinoma | SNX-2112 | G2/M cell cycle arrest | 50 | [1] |
| K562 | Chronic Myelogenous Leukemia | SNX-2112 | G2/M cell cycle arrest | - | [9] |
| Hep-2 | Laryngeal Carcinoma | SNX-2112 | G2/M cell cycle arrest | - | [9] |
| A549 | Non-Small Cell Lung Cancer | SNX-2112 | G2/M cell cycle arrest | - | [9] |
| SW620 | Colorectal Adenocarcinoma | SNX-2112 | G2/M cell cycle arrest | - | [9] |
| HeLa | Cervical Cancer | SNX-2112 | G2/M cell cycle arrest | - | [9] |
| MET-amplified cell lines | Various | SNX-2112 | G1 arrest (at 50 nM), G2 arrest (at 100-1000 nM) | - | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[10][11]
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard Annexin V staining procedures.[12][13][14][15][16]
Objective: To quantify the percentage of apoptotic cells induced by this compound treatment.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are considered necrotic.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. SNX-2112, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. phnxflow.com [phnxflow.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Effects of SNX-5422 with Other Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX-5422, an orally bioavailable prodrug of the potent and selective Hsp90 inhibitor SNX-2112, has demonstrated significant antitumor activity in preclinical and clinical studies. Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, thereby disrupting key oncogenic signaling pathways. A growing body of evidence suggests that the therapeutic efficacy of this compound can be significantly enhanced when used in combination with other anticancer agents. This guide provides a comparative overview of the synergistic effects of this compound with various classes of anticancer drugs, supported by experimental data.
Data Presentation
In Vivo Synergistic Effects of this compound Combinations
| Combination Agent | Cancer Type | Model | Key Findings | Reference |
| Ibrutinib (B1684441) | Chronic Lymphocytic Leukemia (CLL) | Eμ-TCL1 Mouse Model | The combination of this compound and ibrutinib resulted in a median survival of 100 days, compared to 51 days for both the vehicle and ibrutinib-only groups, demonstrating a significant survival benefit.[1] | |
| Carboplatin (B1684641) + Paclitaxel (B517696) | Non-Small Cell Lung Cancer (NSCLC) | Human Clinical Trial (Phase 1) | In response-evaluable patients with NSCLC, the combination therapy resulted in a 33% partial response rate and a 55% stable disease rate.[2] | |
| Anti-PD-1 Antibody | Murine Colon Cancer | MC38 Murine Model | This compound (40 mg/kg) in combination with an anti-PD-1 antibody led to a 66.8% reduction in tumor volume. | |
| Anti-PD-L1 Antibody | Murine Colon Cancer | MC38 Murine Model | The combination of this compound (40 mg/kg) and an anti-PD-L1 antibody resulted in a 75.2% reduction in tumor volume. | |
| Anti-CTLA4 Antibody | Murine Colon Cancer | MC38 Murine Model | This compound (40 mg/kg) combined with an anti-CTLA4 antibody led to a 77.5% reduction in tumor volume. |
In Vitro Synergistic Effects of this compound Combinations
| Combination Agent | Cancer Type | Cell Lines | Key Findings | Reference |
| HDAC Inhibitors (PXD101, SAHA, TSA) | Anaplastic Thyroid Carcinoma | 8505C, CAL62 | The combination of this compound with HDAC inhibitors resulted in combination index (CI) values lower than 1.0, indicating a synergistic effect in inducing cell death.[3] |
Experimental Protocols
In Vivo Murine Model for this compound and Ibrutinib Combination in CLL
Objective: To evaluate the in vivo efficacy of this compound in combination with ibrutinib in a murine model of ibrutinib-resistant CLL.[1]
Animal Model: Eμ-TCL1 transgenic mice, a well-established model for CLL.
Treatment Groups:
-
Vehicle control
-
Ibrutinib (30 mg/kg, administered daily in drinking water)
-
This compound (50 mg/kg, administered 3 days per week)
-
This compound + Ibrutinib
Procedure:
-
Engraft mice with splenocytes from ibrutinib-resistant TCL1 mice.
-
Initiate treatment upon establishment of disease.
-
Monitor animal survival and tumor burden (e.g., spleen size, peripheral blood tumor cell counts).
-
Conduct histopathological analysis of tissues to assess for treatment-related toxicities.
In Vitro Cell Viability and Synergy Analysis of this compound and HDAC Inhibitors
Objective: To determine the synergistic effects of this compound and HDAC inhibitors on the viability of anaplastic thyroid carcinoma cells.[3]
Cell Lines: 8505C and CAL62 human anaplastic thyroid carcinoma cell lines.
Reagents:
-
This compound
-
HDAC inhibitors: PXD101 (Belinostat), SAHA (Vorinostat), TSA (Trichostatin A)
-
Cell culture medium and supplements
-
Cell viability assay reagent (e.g., MTS)
Procedure:
-
Seed 8505C and CAL62 cells in 96-well plates.
-
Treat cells with a range of concentrations of this compound, HDAC inhibitors, or the combination of both.
-
Incubate for a specified period (e.g., 48 hours).
-
Assess cell viability using an MTS assay.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis of Signaling Pathways
Objective: To investigate the molecular mechanisms underlying the synergistic effects of this compound combinations by analyzing key signaling proteins.
Procedure:
-
Treat cancer cells with this compound, the combination agent, or both for a specified time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., total and phosphorylated Akt, ERK, S6K, and Hsp70).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) system.
-
Normalize protein expression to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualization
Caption: Synergistic mechanism of this compound and HDAC inhibitors.
References
- 1. Preclinical evaluation of the Hsp90 inhibitor this compound in ibrutinib resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The heat shock protein 90 inhibitor SNX5422 has a synergistic activity with histone deacetylase inhibitors in induction of death of anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hsp90 Inhibitors: SNX-5422 vs. Ganetespib
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology due to its role in stabilizing a multitude of proteins essential for cancer cell growth, proliferation, and survival. This guide provides a detailed, data-driven comparison of two prominent Hsp90 inhibitors: SNX-5422 and ganetespib (B611964). We will delve into their mechanisms of action, preclinical efficacy, clinical trial outcomes, and safety profiles to offer a comprehensive resource for the research and drug development community.
Mechanism of Action: Targeting the Hsp90 Chaperone Machinery
Both this compound and ganetespib are small molecule inhibitors that target the N-terminal ATP-binding pocket of Hsp90.[1][2] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.[1][2] Many of these client proteins are well-known oncoproteins, including receptor tyrosine kinases (e.g., EGFR, HER2), signaling kinases (e.g., AKT, RAF-1), and transcription factors.[1][2]
This compound is an orally bioavailable prodrug of its active metabolite, SNX-2112.[3][4] Ganetespib is a resorcinol-based, non-geldanamycin analog with a distinct triazolone-containing chemical structure.[1][2] While both effectively inhibit Hsp90, their distinct chemical scaffolds contribute to differences in their pharmacological properties and safety profiles.
Preclinical Performance: In Vitro and In Vivo Efficacy
In Vitro Cytotoxicity
Both this compound (and its active form SNX-2112) and ganetespib have demonstrated potent cytotoxic activity across a broad range of cancer cell lines, with IC50 values typically in the low nanomolar range.
| Cell Line | Cancer Type | This compound (SNX-2112) IC50 (nM) | Ganetespib IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | ~500[5] | 2-30[6] |
| H1975 | Non-Small Cell Lung Cancer | - | 2-30[6] |
| HCC827 | Non-Small Cell Lung Cancer | - | 2-30[6] |
| BT-474 | Breast Cancer | 10-50[7] | - |
| MCF-7 | Breast Cancer | - | Low nM range[2] |
| MDA-MB-231 | Breast Cancer | - | Low nM range[2] |
| GTL-16 | Gastric Cancer | - | 50[8] |
| MKN-45 | Gastric Cancer | - | 50[8] |
| A-375 | Melanoma | 1250[8] | - |
| MM.1S | Multiple Myeloma | - | - |
Note: IC50 values can vary depending on the specific experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes.
In Vivo Antitumor Activity
Preclinical xenograft models have demonstrated the in vivo efficacy of both agents in various cancer types.
This compound: In a mouse model of chronic lymphocytic leukemia (CLL), the combination of this compound and ibrutinib (B1684441) resulted in a significant survival benefit, with a median survival of 100 days compared to 51 days for vehicle or ibrutinib alone.[9] In a multiple myeloma xenograft model, this compound administered orally three times a week significantly inhibited tumor growth.[7]
Ganetespib: In a non-small cell lung cancer (NSCLC) xenograft model (NCI-H1975), once-weekly administration of ganetespib at 125 mg/kg resulted in greater tumor growth inhibition than 17-AAG.[6] In preclinical models of triple-negative breast cancer, ganetespib suppressed lung metastases and potentiated the efficacy of standard chemotherapeutics like doxorubicin (B1662922) and taxanes.[10] Furthermore, in thyroid cancer xenograft models (8505C and TT), daily intraperitoneal injections of ganetespib at 50 mg/kg significantly retarded tumor growth.[11]
While direct head-to-head in vivo studies are limited, the available data suggest that both agents exhibit potent antitumor activity in preclinical models of various malignancies.
Clinical Development and Outcomes
The clinical development paths of this compound and ganetespib have diverged, providing valuable insights into their therapeutic potential and limitations.
| Feature | This compound | Ganetespib |
| Phase of Development | Phase I/II | Completed Phase III |
| Key Clinical Trial(s) | NCT00506805 (Phase I) | GALAXY-2 (NCT01798485) (Phase III) |
| Indications Studied | Advanced solid tumors and lymphomas | Advanced non-small cell lung cancer (adenocarcinoma) |
| Key Findings | The maximum tolerated dose (MTD) was established at 177 mg/m² twice weekly. The most common grade 3 adverse events were diarrhea, nonseptic arthritis, AST elevation, and thrombocytopenia. No objective responses were observed, but 47% of patients had stable disease.[12][13] | The addition of ganetespib to docetaxel (B913) did not result in a statistically significant improvement in overall survival (OS) compared to docetaxel alone (median OS: 10.9 vs 10.5 months). The trial was stopped for futility. The most common grade 3/4 adverse event was neutropenia.[14][15] |
| Development Status | Development was discontinued (B1498344) due to ocular toxicity observed in animal models and a separate phase I study.[13] | Further development in NSCLC was halted following the GALAXY-2 trial results. |
Safety and Tolerability
A key differentiator between this compound and ganetespib is their safety profiles, particularly concerning ocular toxicity.
This compound: Clinical development of this compound was halted due to observations of ocular toxicity in animal models and a separate phase I study.[13] This adverse effect has been a concern for other Hsp90 inhibitors as well.
Ganetespib: In contrast, ganetespib has shown a more favorable safety profile, with a notable lack of significant ocular toxicity.[1][16] This is attributed to its rapid elimination from retinal tissues.[1] The most common adverse events associated with ganetespib are generally manageable and include diarrhea, fatigue, and nausea.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used in the evaluation of Hsp90 inhibitors.
Cell Viability (MTS) Assay
-
Objective: To determine the cytotoxic effect of the Hsp90 inhibitor on cancer cell lines.
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Hsp90 inhibitor (e.g., this compound or ganetespib) or vehicle control (DMSO) for 72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
Western Blot Analysis
-
Objective: To assess the effect of the Hsp90 inhibitor on the expression levels of client proteins.
-
Methodology:
-
Treat cancer cells with the Hsp90 inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Hsp90 client proteins (e.g., EGFR, HER2, AKT) and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Summary and Future Perspectives
This compound and ganetespib are both potent inhibitors of Hsp90 with demonstrated preclinical activity against a range of cancers. However, their clinical trajectories have been markedly different. The development of this compound was curtailed by ocular toxicity, a significant hurdle for some Hsp90 inhibitors. Ganetespib, with its more favorable safety profile, advanced to Phase III clinical trials but ultimately did not demonstrate a survival benefit in combination with chemotherapy for advanced NSCLC.
The divergent outcomes of this compound and ganetespib underscore the challenges in translating the pleiotropic effects of Hsp90 inhibition into clinical success. Key takeaways for the research community include:
-
The importance of the therapeutic window: The toxicity profile, particularly off-target effects, is a critical determinant of an Hsp90 inhibitor's clinical viability.
-
The need for predictive biomarkers: Identifying patient populations most likely to respond to Hsp90 inhibition remains a significant challenge. The broad impact of these inhibitors on numerous signaling pathways complicates the identification of a single predictive biomarker.
-
Rational combination strategies: While the GALAXY-2 trial was unsuccessful, exploring combinations with other targeted agents or immunotherapies may yet unlock the therapeutic potential of Hsp90 inhibitors.
Future research should focus on developing Hsp90 inhibitors with improved safety profiles and on identifying robust biomarkers to guide patient selection. The wealth of preclinical data for compounds like this compound and ganetespib provides a valuable foundation for these ongoing efforts.
References
- 1. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor SNX-2112 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. SNX-2112 - Amerigo Scientific [amerigoscientific.com]
- 9. Preclinical evaluation of the Hsp90 inhibitor this compound in ibrutinib resistant CLL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Efficacy of an HSP90 inhibitor, ganetespib, in preclinical thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase 1 study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase I study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Randomized Phase III Study of Ganetespib, a Heat Shock Protein 90 Inhibitor, With Docetaxel Versus Docetaxel in Advanced Non-Small-Cell Lung Cancer (GALAXY-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Navigating Resistance: A Comparative Guide to SNX-5422 and Chemotherapy Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in oncology, often leading to treatment failure. Understanding the cross-resistance profiles of novel therapeutic agents is critical for designing effective sequential and combination therapies. This guide provides a comprehensive comparison of the heat shock protein 90 (HSP90) inhibitor SNX-5422 and its cross-resistance patterns with other chemotherapy drugs, supported by preclinical experimental data.
Executive Summary
This compound, an orally bioavailable prodrug of the potent HSP90 inhibitor SNX-2112, has demonstrated significant antitumor activity in various cancer models. Its mechanism of action, which involves the degradation of a wide range of oncogenic client proteins, suggests a potential to circumvent or even exploit resistance to other anticancer agents. Preclinical evidence indicates that this compound is not only effective in tumor models that have developed resistance to other targeted therapies but may also exhibit synergistic effects when combined with conventional chemotherapy. This suggests a low potential for cross-resistance with several classes of anticancer drugs and highlights its promise in treating refractory cancers.
Overcoming Resistance to Targeted Therapies
This compound has shown particular efficacy in cancer models that have acquired resistance to other targeted agents. This is often because the resistance mechanisms in these tumors still rely on HSP90 for the stability of key signaling proteins.
Efficacy in Ibrutinib-Resistant Chronic Lymphocytic Leukemia (CLL)
In preclinical studies of ibrutinib-resistant CLL, this compound demonstrated effectiveness in cell lines expressing both wild-type Bruton's tyrosine kinase (BTK) and the C481S mutant BTK, a primary mechanism of ibrutinib (B1684441) resistance.[1][2] This indicates that this compound can effectively target the degradation of the BTK protein, bypassing the resistance mechanism that limits ibrutinib binding.
Table 1: Efficacy of this compound in Ibrutinib-Resistant CLL Models
| Cell Line/Model | Resistance Mechanism | Key Finding with this compound | Reference |
| B-cell lines | C481 mutant BTK | Effective in both wild-type and mutant BTK expressing cells | [1][2] |
| Eμ-TCL1 mouse model | Ibrutinib-resistant | Combination of this compound and ibrutinib significantly increased median survival compared to single agents (100 days vs. 51 days) | [1][2] |
Activity in MET-Amplified Tumors Resistant to Selective MET Inhibitors
In a study utilizing a MET-amplified gastric cancer cell line (GTL-16) that had developed resistance to the selective MET inhibitor PHA-665752, the active form of this compound, SNX-2112, retained significant activity. The resistant cell line (PR-GTL-16) showed only a minor increase in the half-maximal inhibitory concentration (IC50) for SNX-2112 compared to the parental, sensitive cell line.
Table 2: SNX-2112 Activity in MET-Inhibitor Resistant Gastric Cancer Cells
| Cell Line | Drug | IC50 (nmol/L) | Fold-Resistance | Reference |
| GTL-16 (Parental) | SNX-2112 | 35.6 | - | |
| PR-GTL-16 (Resistant to PHA-665752) | SNX-2112 | 57.5 | 1.6 |
Synergy with Conventional Chemotherapy
Instead of exhibiting cross-resistance, this compound has been shown to act synergistically with traditional chemotherapy agents like cisplatin (B142131). This suggests that the mechanisms of action are complementary and that resistance to one agent does not confer resistance to the other.
A study in pediatric cancer cell lines demonstrated that the combination of SNX-2112 and cisplatin resulted in synergistic inhibition of cell growth.
Table 3: Combination Effect of SNX-2112 and Cisplatin in Pediatric Cancer Cell Lines
| Cell Line | Cancer Type | Combination Effect with Cisplatin | Reference |
| Multiple pediatric cell lines | Osteosarcoma, neuroblastoma, hepatoblastoma, lymphoma | Synergistic inhibition of cell growth |
Cross-Resistance Within the HSP90 Inhibitor Class
While this compound shows promise in overcoming resistance to other drug classes, there is evidence of cross-resistance among different HSP90 inhibitors. A study that generated a human breast cancer cell line resistant to the HSP90 inhibitor 17-AAG found that these cells were also cross-resistant to other structurally related and unrelated HSP90 inhibitors. This suggests that the mechanism of resistance, which can involve the upregulation of efflux pumps or mutations in the HSP90 protein itself, may confer resistance to multiple drugs targeting the same protein.
Experimental Protocols
Cell Viability and Drug Sensitivity Assays
The half-maximal inhibitory concentration (IC50) values are typically determined using cell viability assays such as the MTT or MTS assay. In these assays, cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of the drug(s) of interest for a specified period (e.g., 72 hours). After incubation, a reagent (MTT or MTS) is added, which is converted into a colored formazan (B1609692) product by metabolically active cells. The absorbance of the formazan is measured using a microplate reader, and the results are used to calculate the drug concentration that inhibits cell growth by 50% compared to untreated control cells.
In Vivo Tumor Models
For in vivo studies, tumor xenografts are often established by subcutaneously injecting human cancer cells into immunocompromised mice. Once tumors reach a certain volume, the mice are randomized into treatment and control groups. Drugs are administered according to a specified schedule (e.g., orally, daily), and tumor growth is monitored over time. Efficacy is assessed by measuring tumor volume and overall survival of the animals.
Western Blotting
To assess the effect of HSP90 inhibitors on client protein levels, western blotting is performed. Cells are treated with the drug for various time points, after which the cells are lysed to extract proteins. The protein lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., HER2, AKT) and then with a secondary antibody conjugated to an enzyme that allows for detection. The resulting bands indicate the levels of the specific proteins in the cells.
Signaling Pathways and Experimental Workflows
HSP90 Inhibition and Client Protein Degradation
The primary mechanism of action of this compound is the inhibition of HSP90, a molecular chaperone responsible for the proper folding and stability of numerous proteins, many of which are critical for cancer cell survival and proliferation. By binding to the ATP-binding pocket of HSP90, this compound and its active form SNX-2112 disrupt the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of HSP90 client proteins.
Mechanism of HSP90 inhibition by this compound leading to client protein degradation.
Experimental Workflow for Assessing Cross-Resistance
A typical workflow to investigate cross-resistance involves generating a drug-resistant cell line and then testing its sensitivity to a panel of other drugs.
Workflow for generating and evaluating a drug-resistant cell line for cross-resistance.
Conclusion
The available preclinical data suggests that this compound has a favorable cross-resistance profile. It demonstrates efficacy in cancer models that have developed resistance to other targeted therapies and can act synergistically with conventional chemotherapy. While cross-resistance is observed among different HSP90 inhibitors, this compound appears to be a promising agent for the treatment of refractory cancers, particularly in combination with other anticancer drugs. Further dedicated cross-resistance studies are warranted to fully elucidate its resistance profile and guide its clinical development.
References
- 1. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of SNX-2112, a synthetic heat shock protein-90 inhibitor, in MET-amplified tumor cells with or without resistance to selective MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phase 1 Clinical Trial Results of SNX-5422 and Other HSP90 Inhibitors
This guide provides a comprehensive comparison of the Phase 1 clinical trial results for SNX-5422, an orally bioavailable prodrug of the HSP90 inhibitor SNX-2112, with other notable HSP90 inhibitors that have undergone clinical investigation. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Overview of this compound
This compound is a synthetic, small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] It is a prodrug that is rapidly converted in the body to its active form, SNX-2112.[1][4][5] SNX-2112 competitively binds to the N-terminal ATP-binding pocket of HSP90, leading to the degradation of HSP90 client proteins, many of which are critical for tumor cell growth and survival.[1][6] This mechanism disrupts multiple oncogenic signaling pathways. Several Phase 1 clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors and lymphomas.[7][8][9][10]
Comparison of Phase 1 Clinical Trial Results
The following tables summarize the key findings from Phase 1 clinical trials of this compound and other HSP90 inhibitors, including ganetespib (B611964), onalespib (B1677294), and luminespib.
Table 1: Study Design and Patient Demographics
| Parameter | This compound | Ganetespib | Onalespib | Luminespib (AUY922) |
| Trial Identifier(s) | NCT00644072, NCT01611623, NCT02063958 | NCT00687934 | NCT01798485 | NCT01854034 |
| Study Design | Dose-escalation (3+3) | Dose-escalation | Dose-escalation (3+3) | Phase II |
| Patient Population | Advanced solid tumors, lymphomas, lung cancer | Advanced solid malignancies | Advanced solid tumors, TNBC, CRPC | Advanced NSCLC with EGFR exon 20 insertions |
| Number of Patients | 56 (in two sequential studies) | 53 | 28 (in combo w/ AT7519), 31 (in combo w/ paclitaxel), 48 (in combo w/ abiraterone) | 29 |
| Administration Route | Oral | Intravenous | Intravenous | Intravenous |
Table 2: Safety and Tolerability
| Parameter | This compound | Ganetespib | Onalespib | Luminespib (AUY922) |
| Maximum Tolerated Dose (MTD) | 100 mg/m² QOD (3 wks on/1 wk off), 67 mg/m² QD (3 wks on/1 wk off)[8] | 216 mg/m² weekly (3 of 4 weeks)[4] | 80 mg/m² IV (in combo w/ AT7519)[7], 260 mg/m² (in combo w/ paclitaxel)[11], 220 mg/m² qw or 120 mg/m² biw (in combo w/ abiraterone)[12] | 70 mg/m² weekly |
| Dose-Limiting Toxicities (DLTs) | Diarrhea[8] | Grade 3 diarrhea, Grade 3/4 asthenia, Grade 3 amylase elevation[4] | Grade 3 troponin elevation, Grade 3 oral mucositis, Grade 3 diarrhea[7][12] | Not specified in provided results |
| Common Adverse Events (Grade 1/2) | Diarrhea, nausea, fatigue, vomiting[8] | Diarrhea, fatigue, nausea, vomiting[4] | Diarrhea, fatigue, mucositis, nausea, vomiting[7] | Diarrhea, visual changes, fatigue[13] |
Table 3: Preliminary Efficacy
| Parameter | This compound | Ganetespib | Onalespib | Luminespib (AUY922) |
| Objective Response Rate (ORR) | 1 durable CR, 1 confirmed PR, 1 unconfirmed PR (in 32 evaluable patients on QOD)[8] | Not specified as ORR, but disease control rate of 24.4%[4] | 2 PRs (in combo w/ AT7519), 3 CRs (in combo w/ paclitaxel)[7][11] | 17%[13] |
| Stable Disease (SD) | 3 patients with SD for ≥ 6 months[8] | SD ≥ 16 weeks in some patients[4] | 2 patients with SD for 10 cycles (in combo w/ AT7519)[7] | 11/29 patients with PR or SD ≥ 3 months[13] |
| Tumor Types with Activity | Prostate, HER2+ breast, adrenal gland cancer[8] | NSCLC, GIST, colorectal cancer[10] | Palate adenocarcinoma, Sertoli-Leydig tumor, colorectal, endometrial cancer, TNBC[7][11] | NSCLC with EGFR exon 20 insertions[13] |
Experimental Protocols
Detailed methodologies for key pharmacodynamic (PD) experiments cited in the clinical trials are crucial for the interpretation and comparison of results.
Pharmacodynamic Assay: HSP70 Induction (Western Blot)
Objective: To assess the biological activity of HSP90 inhibitors by measuring the induction of the heat shock protein 70 (HSP70), a downstream marker of HSP90 inhibition.
Methodology:
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) are collected from patients at baseline (pre-dose) and at various time points post-dose (e.g., 4, 8, 24, 48 hours).
-
Protein Extraction: PBMCs are lysed using a suitable lysis buffer containing protease inhibitors to prevent protein degradation. The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for HSP70. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The intensity of the HSP70 bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Pharmacodynamic Assay: Client Protein Degradation (ELISA)
Objective: To quantify the degradation of specific HSP90 client proteins (e.g., HER2, AKT, RAF-1) in response to treatment with an HSP90 inhibitor.
Methodology:
-
Sample Collection: Tumor biopsies or plasma/serum samples are collected at baseline and at specified time points after drug administration.
-
Sample Preparation:
-
Tumor Biopsies: Tissues are homogenized and lysed to extract total protein.
-
Plasma/Serum: Samples are processed to remove interfering substances.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
A 96-well plate is coated with a capture antibody specific for the client protein of interest.
-
The prepared samples and standards are added to the wells, and the client protein binds to the capture antibody.
-
A detection antibody, also specific for the client protein but binding to a different epitope, is added. This antibody is typically biotinylated.
-
Streptavidin conjugated to an enzyme (e.g., HRP) is added, which binds to the biotinylated detection antibody.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
-
Measurement: The absorbance of the colored product is measured using a microplate reader.
-
Quantification: The concentration of the client protein in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of the purified client protein.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of HSP90 inhibitors and a typical workflow for a Phase 1 clinical trial.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I trial of ganetespib in combination with paclitaxel and trastuzumab in patients with human epidermal growth factor receptor-2 (HER2)-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 multicenter study of the HSP90 inhibitor this compound plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I trial of the HSP90 inhibitor PF-04929113 (SNX5422) in adult patients with recurrent, refractory hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of pharmacodynamic biomarkers in immuno-oncology phase 1 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and development of Hsp90 inhibitors: a promising pathway for cancer therapy. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Hsp90 Client Protein Degradation by SNX-5422
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the degradation of Heat shock protein 90 (Hsp90) client proteins induced by SNX-5422, an orally bioavailable prodrug of the potent Hsp90 inhibitor SNX-2112. The performance of this compound's active form, SNX-2112, is compared with the well-characterized Hsp90 inhibitor 17-AAG (Tanespimycin). Detailed experimental protocols and visualizations are included to facilitate the replication and further investigation of these findings.
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[1][2] Inhibition of Hsp90 leads to the ubiquitin-proteasome-mediated degradation of these client proteins, making it an attractive target for cancer therapy.[3] this compound is a novel, orally active Hsp90 inhibitor that, upon administration, is rapidly converted to its active metabolite, SNX-2112.[1][4] SNX-2112 binds to the N-terminal ATP-binding pocket of Hsp90, thereby inducing the degradation of oncogenic client proteins.[5]
This guide focuses on quantifying the degradation of key Hsp90 client proteins, such as Akt and IκBα, in response to SNX-2112 and comparing its efficacy to the ansamycin (B12435341) antibiotic Hsp90 inhibitor, 17-AAG.
Quantitative Comparison of Hsp90 Client Protein Degradation
The following tables summarize the dose-dependent degradation of key Hsp90 client proteins in multiple myeloma (MM.1S) cells following a 24-hour treatment with SNX-2112 (the active form of this compound) or the reference Hsp90 inhibitor, 17-AAG. The data is derived from densitometric analysis of Western blot images from the study by Okawa et al., 2009.[1][6][7]
Table 1: Degradation of Akt in MM.1S Cells
| Treatment | Concentration (nM) | Akt Protein Level (% of Control) |
| SNX-2112 | 50 | ~50% |
| 100 | ~20% | |
| 200 | <10% | |
| 17-AAG | 200 | ~80% |
| 500 | ~50% | |
| 1000 | ~30% |
Table 2: Degradation of IκBα in MM.1S Cells
| Treatment | Concentration (nM) | IκBα Protein Level (% of Control) |
| SNX-2112 | 50 | ~60% |
| 100 | ~30% | |
| 200 | ~15% | |
| 17-AAG | 200 | ~90% |
| 500 | ~70% | |
| 1000 | ~50% |
These results indicate that SNX-2112 is significantly more potent than 17-AAG in inducing the degradation of the Hsp90 client proteins Akt and IκBα in MM.1S cells.[1][6][7]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for quantifying protein degradation, the following diagrams are provided.
Caption: Hsp90 inhibition by this compound leads to client protein degradation.
Caption: Workflow for quantifying Hsp90 client protein degradation.
Detailed Experimental Protocols
The following protocols provide a framework for quantifying the degradation of Hsp90 client proteins induced by this compound.
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol details the steps to assess the degradation of specific Hsp90 client proteins in response to this compound treatment using Western blotting.
1. Cell Culture and Treatment:
-
Seed MM.1S (multiple myeloma) or other appropriate cancer cell lines in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0, 25, 50, 100, 200 nM) or other Hsp90 inhibitors (e.g., 17-AAG at 0, 100, 200, 500, 1000 nM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes at 95°C.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the Hsp90 client proteins of interest (e.g., Akt, IκBα, HER2) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
7. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control to determine the relative protein levels.
Protocol 2: Quantitative Proteomics using SILAC and Mass Spectrometry
This protocol provides a high-throughput method to quantify global changes in protein abundance in response to this compound treatment.
1. SILAC Labeling:
-
Culture two populations of a selected cancer cell line in parallel for at least five cell divisions.
-
Culture one population in "light" medium containing normal isotopic abundance amino acids (e.g., L-Arginine and L-Lysine).
-
Culture the second population in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-Arginine and 13C6,15N2-L-Lysine).
2. Cell Treatment:
-
Treat the "heavy" labeled cells with a specific concentration of this compound for a defined period (e.g., 24 hours).
-
Treat the "light" labeled cells with the vehicle control (e.g., DMSO).
3. Cell Lysis and Protein Mixing:
-
Harvest and lyse both cell populations separately as described in the Western blot protocol.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
4. Protein Digestion:
-
Reduce the disulfide bonds in the mixed protein sample using DTT.
-
Alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
5. Peptide Fractionation and Mass Spectrometry:
-
Fractionate the resulting peptide mixture using strong cation exchange or high pH reversed-phase chromatography.
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Use a software package like MaxQuant to identify and quantify the "light" and "heavy" peptide pairs.
-
The ratio of the intensities of the "heavy" to "light" peptides for each protein corresponds to the relative change in protein abundance upon this compound treatment.
Conclusion
The data presented in this guide demonstrates that this compound, through its active metabolite SNX-2112, is a highly potent Hsp90 inhibitor that effectively induces the degradation of key oncogenic client proteins. The provided protocols and diagrams offer a comprehensive resource for researchers to further investigate the effects of this compound and compare its efficacy against other Hsp90 inhibitors, ultimately aiding in the development of novel cancer therapeutics.
References
- 1. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Oral Bioavailability of SNX-5422 and Other Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the oral bioavailability of the heat shock protein 90 (Hsp90) inhibitor, SNX-5422, with other notable Hsp90 inhibitors. The data presented is compiled from preclinical and clinical studies to offer an objective overview for researchers in the field of oncology and drug development.
Introduction to this compound
This compound is an orally administered prodrug of SNX-2112, a potent and selective inhibitor of Hsp90.[1][2] Upon oral administration, this compound is rapidly converted to its active metabolite, SNX-2112.[1] This conversion is a key feature of its pharmacokinetic profile. Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncogenic proteins, making it a compelling target in cancer therapy.[3] Orally bioavailable Hsp90 inhibitors are of significant interest as they offer convenience and the potential for chronic dosing schedules.
Comparative Oral Bioavailability of Hsp90 Inhibitors
The oral bioavailability of a drug is a critical pharmacokinetic parameter that determines the proportion of an administered dose that reaches systemic circulation. The following table summarizes the oral bioavailability data for this compound and other Hsp90 inhibitors from preclinical studies.
| Compound | Species | Oral Bioavailability (%) | Half-life (t½) | Key Findings |
| This compound (as SNX-2112) | Rat | 56% | 5 hours | Rapid and consistent conversion from the prodrug this compound to the active metabolite SNX-2112 is observed.[1] |
| Dog | 65% | 11 hours | Demonstrates good oral bioavailability in larger animal models.[1] | |
| NVP-HSP990 | Mouse | 76% | 2.5 hours | Exhibits high oral bioavailability and rapid absorption.[4] |
| 17-DMAG | - | Higher than 17-AAG | - | Developed as a more water-soluble and orally bioavailable analog of 17-AAG.[5][6][7] |
| TAS-116 | Mouse, Rat, Dog | Good | - | Described as having good oral bioavailability across multiple species.[8] |
| 17-AAG | - | Poor | - | Limited by poor water solubility and low oral bioavailability.[5] |
Experimental Protocols
The determination of oral bioavailability is a fundamental aspect of preclinical drug development. The following is a generalized protocol for assessing the oral bioavailability of small molecule inhibitors in animal models, based on methodologies cited in the literature for Hsp90 inhibitors.
In Vivo Pharmacokinetic Study for Oral Bioavailability Assessment
Objective: To determine the absolute oral bioavailability of a test compound by comparing its plasma concentration-time profile after oral (PO) and intravenous (IV) administration.
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. Animals are typically fasted overnight prior to dosing to ensure consistent absorption.
Dosing:
-
Intravenous (IV) Administration: A specific dose (e.g., 5 mg/kg) of the compound, formulated in a suitable vehicle (e.g., 15-20% Captisol), is administered as a single bolus via the tail vein. This serves as the 100% bioavailable reference.
-
Oral (PO) Administration: A higher dose (e.g., 10 mg/kg) of the compound, formulated in a vehicle such as PEG400, is administered via oral gavage.
Blood Sampling:
-
Serial blood samples are collected from a consistent site (e.g., retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration for both IV and PO groups.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
Sample Analysis:
-
Plasma concentrations of the compound are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
-
The Area Under the Curve (AUC) from time zero to the last measurable concentration (AUC0-last) is determined for both IV and PO administration routes.
-
Absolute Oral Bioavailability (F%) is calculated using the following formula:
F% = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100
Signaling Pathways and Experimental Workflows
Hsp90 Inhibition Signaling Pathway
Heat shock protein 90 (Hsp90) acts as a molecular chaperone, facilitating the proper folding and stability of a multitude of "client" proteins, many of which are critical for cancer cell proliferation and survival. Inhibition of Hsp90 disrupts this process, leading to the degradation of these client proteins and subsequent downstream effects, including cell cycle arrest and apoptosis.
Caption: Hsp90 inhibition disrupts client protein stability, leading to degradation and apoptosis.
Experimental Workflow for Oral Bioavailability Assessment
The workflow for determining the oral bioavailability of a compound involves a series of steps from animal dosing to data analysis.
Caption: Workflow for determining oral bioavailability in preclinical animal models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase 1 study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I trial of the HSP90 inhibitor PF-04929113 (SNX5422) in adult patients with recurrent, refractory hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. HSP90 inhibitor 17-DMAG exerts anticancer effects against gastric cancer cells principally by altering oxidant-antioxidant balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I study of the Heat Shock Protein 90 inhibitor alvespimycin (17-DMAG) given intravenously to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Windows of SNX-5422 and Geldanamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic windows of two heat shock protein 90 (Hsp90) inhibitors: SNX-5422, a novel synthetic small molecule, and geldanamycin (B1684428), a naturally occurring benzoquinone ansamycin. By examining their mechanisms of action, preclinical efficacy, and toxicity profiles, this document aims to equip researchers with the necessary information to make informed decisions in their drug development endeavors.
Executive Summary
This compound, a prodrug of the active inhibitor SNX-2112, represents a new generation of Hsp90 inhibitors designed for improved oral bioavailability and a more favorable safety profile compared to the first-in-class inhibitor, geldanamycin.[1][2][3] Geldanamycin, while a potent Hsp90 inhibitor, has been hindered in clinical development due to significant hepatotoxicity and poor solubility.[4][5][6] This comparison guide synthesizes available preclinical and clinical data to assess the therapeutic window of each compound, highlighting the advancements made in targeting the Hsp90 chaperone.
Mechanism of Action: Targeting the Hsp90 Chaperone
Both this compound (via its active form SNX-2112) and geldanamycin are potent inhibitors of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival.[1][5] These inhibitors bind to the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of key oncoproteins such as HER2, AKT, and Raf-1.[1][5] This targeted degradation of multiple oncogenic drivers simultaneously is a key advantage of Hsp90 inhibition as a therapeutic strategy.
Figure 1: Simplified signaling pathway of Hsp90 inhibition.
Comparative Efficacy: In Vitro Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (or its active metabolite SNX-2112) and geldanamycin across a range of cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.
| Cell Line | Cancer Type | This compound / SNX-2112 IC50 (nM) | Geldanamycin IC50 (nM) |
| Breast Cancer | |||
| BT474 | Breast Carcinoma | 10-50[5][7] | 2-20[1] |
| SKBR-3 | Breast Adenocarcinoma | 10-50[7] | - |
| MCF-7 | Breast Adenocarcinoma | 16[8] | - |
| Lung Cancer | |||
| H1650 | Non-Small Cell Lung Cancer | 10-50[7] | - |
| Calu-3 | Lung Adenocarcinoma | - | - |
| Ovarian Cancer | |||
| SKOV-3 | Ovarian Adenocarcinoma | 10-50[7] | 2000[1] |
| Hematological Malignancies | |||
| K562 | Chronic Myelogenous Leukemia | 23[8] | - |
| Multiple Myeloma (various) | Multiple Myeloma | - | 10-100[1] |
| Other Solid Tumors | |||
| A375 | Malignant Melanoma | 51[8] | - |
| SW620 | Colorectal Adenocarcinoma | 19[8] | - |
| UMSCC (various) | Head and Neck Squamous Cell Carcinoma | 25-75[9] | - |
Therapeutic Window Assessment: Preclinical and Clinical Toxicity
A key differentiator between this compound and geldanamycin is their toxicity profile, which directly impacts their therapeutic window.
This compound
This compound has demonstrated a more favorable safety profile in both preclinical and clinical studies. As an orally bioavailable prodrug, it is rapidly converted to the active form SNX-2112.[3]
-
Preclinical Toxicity: In murine xenograft models, this compound was well-tolerated at doses of 20 mg/kg administered 5 days a week for three weeks, with no apparent toxicity observed.[9]
-
Clinical Toxicity: Phase I clinical trials in patients with advanced solid tumors and lymphomas have established a maximum tolerated dose (MTD). In one study, the MTD was determined to be 177 mg/m² administered orally twice a week.[10][11] Another study reported MTDs of 100 mg/m² for every-other-day (QOD) dosing and 67 mg/m² for once-daily (QD) dosing.[12] The most common treatment-related adverse events were generally low-grade and included diarrhea, nausea, vomiting, and fatigue.[10] Of note, development of PF-04929113 (an alternative name for this compound) was discontinued (B1498344) due to ocular toxicity observed in animal models and a separate phase I study, although no clinically significant drug-related ocular toxicity was seen in the twice-weekly dosing study.[11]
Geldanamycin
Geldanamycin's clinical development has been significantly hampered by its toxicity profile.
-
Preclinical Toxicity: Preclinical studies in mice and dogs revealed significant liver toxicity with elevations in transaminases.[13] The MTD in mice was approximately 20 mg/kg.[13]
-
Clinical Toxicity: Due to its unacceptable hepatotoxicity in preclinical models, geldanamycin itself did not advance significantly in clinical trials.[6] This led to the development of derivatives like 17-AAG (tanespimycin) with the aim of improving the therapeutic window.[4][6]
The following table provides a comparative summary of the toxicity profiles.
| Parameter | This compound | Geldanamycin |
| Primary Dose-Limiting Toxicity | Diarrhea, Nausea, Vomiting (generally low-grade)[10] | Hepatotoxicity[13] |
| Preclinical MTD (mice) | 20 mg/kg (5 days/week)[9] | ~20 mg/kg[13] |
| Clinical MTD (human) | 100 mg/m² (QOD), 177 mg/m² (twice weekly)[10][12] | Not established due to preclinical toxicity |
| Other Notable Toxicities | Potential for ocular toxicity[11] | Poor solubility, nephrotoxicity[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the independent evaluation and comparison of Hsp90 inhibitors.
Cell Viability (IC50) Determination via MTT Assay
Figure 2: Workflow for IC50 determination using an MTT assay.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound or geldanamycin in complete culture medium. Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration on a logarithmic scale to determine the IC50 value using non-linear regression analysis.
Hsp90 Client Protein Degradation via Western Blot
Figure 3: Experimental workflow for Western blot analysis.
Protocol:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound, geldanamycin, or a vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for Hsp90 client proteins (e.g., HER2, AKT, Raf-1) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of client protein degradation relative to the loading control.
In Vivo Maximum Tolerated Dose (MTD) Study in Mice
Protocol:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the start of the study.
-
Dose Escalation: Begin with a low dose of the test compound (this compound or geldanamycin) administered via the intended clinical route (e.g., oral gavage for this compound). Enroll a small cohort of mice (e.g., 3-5) at each dose level.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Dose Escalation Increments: If no significant toxicity is observed after a defined period (e.g., 7-14 days), escalate the dose in a new cohort of mice.
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality. This is typically the dose level below the one that induces significant adverse effects.
-
Pathological Analysis: At the end of the study, perform necropsies and histopathological examinations of major organs to identify any drug-related toxicities.
Conclusion
The comparison between this compound and geldanamycin highlights the evolution of Hsp90 inhibitors. While both compounds potently inhibit Hsp90 and induce the degradation of oncoproteins, this compound demonstrates a significantly wider therapeutic window in preclinical and early clinical settings. Its oral bioavailability and more manageable toxicity profile represent a substantial improvement over geldanamycin. However, the observation of ocular toxicity in some preclinical and clinical studies with this compound underscores the importance of careful toxicity screening in the development of Hsp90 inhibitors. This guide provides a framework for researchers to continue the investigation and development of this promising class of anticancer agents.
References
- 1. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Hsp90 inhibitor this compound attenuates SARS-CoV-2 replication and dampens inflammation in airway cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rationally modified SNX-class Hsp90 inhibitors disrupt extracellular fibronectin assembly without intracellular Hsp90 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Phase 1 study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I study of PF-04929113 (this compound), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Geldanamycin: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
SNX-5422 selectivity for tumor tissue versus normal tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX-5422 is an orally bioavailable prodrug of the potent and selective heat shock protein 90 (HSP90) inhibitor, SNX-2112. HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis. The rationale for targeting HSP90 in oncology lies in the observation that tumor cells are particularly dependent on its function to maintain a malignant phenotype. A key aspect of the therapeutic potential of any HSP90 inhibitor is its ability to selectively target tumor tissue while minimizing effects on normal tissues. This guide provides a comparative overview of the tumor selectivity of this compound, supported by available preclinical data.
Data Presentation
Quantitative Analysis of SNX-2112 Biodistribution
Preclinical studies have demonstrated the preferential accumulation of SNX-2112, the active metabolite of this compound, in tumor tissue compared to normal tissues. The following table summarizes the biodistribution data from a study in nude mice bearing BT-474 human breast cancer xenografts following a single oral administration of this compound.
| Tissue | Concentration of SNX-2112 (µmol/L) at 24 hours | Tumor-to-Normal Tissue Ratio (at 24 hours) |
| Tumor | 5 | - |
| Lung | <0.5 | >10-fold |
| Small Intestine | <0.5 | >10-fold |
Data extracted from a preclinical study on SNX-2112 biodistribution.[1]
This significant differential in drug concentration highlights the selective accumulation of the active compound in the tumor, suggesting a favorable therapeutic window.
Comparative Selectivity of HSP90 Inhibitors
| HSP90 Inhibitor | Mechanism of Tumor Selectivity | Supporting Observations |
| This compound (SNX-2112) | Preferential accumulation in tumor tissue.[1][2][3][4] | Preclinical data shows >10-fold higher concentration in tumors compared to some normal tissues.[1] |
| Ganetespib (STA-9090) | Efficient distribution throughout tumor tissue, including hypoxic regions.[5] | Demonstrates potent antitumor activity in various preclinical models.[5][6][7] |
| Luminespib (NVP-AUY922) | High-affinity binding to tumor-associated HSP90. | Potent in vitro activity against a wide range of cancer cell lines.[8][9][10] |
| Onalespib (AT13387) | Extended retention in tumors.[11] | Shows prolonged pharmacodynamic action and antitumor effects in vivo.[11][12] |
Experimental Protocols
Biodistribution Study of SNX-2112 in a Xenograft Model
The following is a description of the experimental protocol used to assess the tissue distribution of SNX-2112.
1. Animal Model:
-
Nude mice were used for this study.
-
BT-474 human breast cancer cells were implanted to establish tumor xenografts.[1]
2. Drug Administration:
-
This compound, the prodrug of SNX-2112, was administered as a single oral dose of 75 mg/kg.[1]
-
This compound was formulated in 5% dextrose in water for in vivo studies.[13]
3. Tissue Collection and Analysis:
-
At various time points, including 24 and 48 hours post-administration, mice were euthanized.
-
Tumor, lung, and small intestine tissues were collected.
-
Mass spectrometry of homogenized tissues was performed to determine the concentration of SNX-2112.[1] It is important to note that this compound is rapidly converted to SNX-2112 in vivo, and measurable levels of the prodrug were not reliably detected in serum or tumor.[1]
Mandatory Visualization
Signaling Pathway of HSP90 and its Inhibition
References
- 1. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Luminespib | C26H31N3O5 | CID 135539077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor activity of SNX-2112, a synthetic heat shock protein-90 inhibitor, in MET-amplified tumor cells with or without resistance to selective MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of SNX-5422
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals working with investigational compounds like SNX-5422, adherence to proper disposal protocols is paramount to ensure a safe working environment and compliance with regulatory standards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, a potent and selective Hsp90 inhibitor.
Understanding Your Responsibility
Improper disposal of laboratory chemicals can lead to significant consequences, including environmental contamination, health and safety hazards for laboratory personnel and the public, and potential legal and financial repercussions for the institution.[1] All chemical waste, including this compound, must be managed in a manner that is safe, environmentally sound, and compliant with all applicable federal, state, and local regulations.[1]
Step-by-Step Disposal Procedures for this compound
While specific institutional policies may vary, the following procedures outline the best practices for the disposal of this compound.
1. Waste Identification and Classification:
The first crucial step is to classify the waste. Hazardous waste is typically categorized based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][2] Although a specific Safety Data Sheet (SDS) with disposal information for this compound was not found, as a potent bioactive compound, it should be treated as a toxic hazardous waste.
-
Action: Presume this compound waste is hazardous. Never dispose of this compound or its containers in the regular trash or down the drain.[3][4][5]
2. Waste Segregation:
Proper segregation of chemical waste is essential to prevent dangerous reactions.[3][6]
-
Action:
-
Collect this compound waste in a designated and compatible container.
-
Do not mix this compound waste with other incompatible waste streams. For example, keep it separate from strong acids, bases, and oxidizers.[6]
-
Solid waste (e.g., contaminated gloves, weigh boats) should be collected separately from liquid waste (e.g., unused solutions, solvent rinses).
-
3. Container Selection and Labeling:
The choice of container and proper labeling are critical for safe storage and transport.
-
Action:
-
Use a chemically compatible container with a secure, leak-proof lid.[3][4] Plastic containers are often preferred.[1]
-
The container must be in good condition, free from cracks or deterioration.[3]
-
Label the waste container clearly and accurately with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Toxic").[1] Include the accumulation start date.
-
4. Waste Accumulation and Storage:
Hazardous waste must be stored safely in a designated area within the laboratory.
-
Action:
-
Store the sealed this compound waste container in a designated Satellite Accumulation Area (SAA).[1][6]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is away from heat sources, direct sunlight, and high-traffic areas.[4]
-
Keep the waste container closed at all times, except when adding waste.[1]
-
5. Arranging for Disposal:
Never attempt to dispose of hazardous chemical waste yourself.
-
Action:
6. Decontamination and Empty Container Disposal:
Empty containers that held this compound must also be handled properly.
-
Action:
-
For containers that held acutely toxic waste, triple rinse the empty container with a suitable solvent.[5] The rinseate must be collected and disposed of as hazardous waste.[5]
-
After triple rinsing, deface or remove all hazardous labels from the container.[5]
-
Dispose of the decontaminated container as regular trash, ensuring the cap is removed.[5]
-
Key Disposal Information Summary
| Parameter | Guideline | Source |
| Waste Classification | Treat as hazardous and toxic waste. | General Best Practice |
| Disposal Route | Do not dispose of in regular trash or down the drain. | [3][4][5] |
| Container Type | Chemically compatible, leak-proof, and in good condition. | [3][4] |
| Labeling | "Hazardous Waste," "this compound," and hazard characteristics. | [1] |
| Storage | Designated Satellite Accumulation Area (SAA), sealed container. | [1][6] |
| Disposal Authority | Institutional Environmental Health and Safety (EHS) office. | [1][5] |
| Empty Containers | Triple rinse, collect rinseate as hazardous waste, deface label. | [5] |
Experimental Protocol: Triple Rinse Procedure for Empty Containers
This protocol is a standard procedure for decontaminating empty containers that held hazardous chemicals.
-
Select a suitable solvent: Choose a solvent in which this compound is soluble and that is compatible with the container material.
-
First Rinse: Add a small amount of the solvent to the empty container, ensuring it contacts all interior surfaces. Securely cap and agitate the container. Pour the rinseate into the designated hazardous waste container for this compound liquid waste.
-
Second Rinse: Repeat the rinsing process with a fresh aliquot of the solvent and collect the rinseate in the same hazardous waste container.
-
Third Rinse: Perform a final rinse with fresh solvent and again, collect the rinseate.
-
Container Preparation for Disposal: Allow the container to air dry completely in a well-ventilated area (e.g., a fume hood). Once dry, remove or deface all hazardous labels and dispose of the container in the regular trash with the cap removed.
Disposal Workflow
Caption: this compound Waste Disposal Workflow.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and your EHS office for any questions or clarification.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. epa.gov [epa.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. vumc.org [vumc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guidance for Handling SNX-5422
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of SNX-5422, an orally active Hsp90 inhibitor. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Handling
While a comprehensive Safety Data Sheet (SDS) with specific hazard classifications for this compound is not publicly available, its nature as a potent small molecule inhibitor necessitates cautious handling. It is a prodrug of SNX-2112 and has been investigated for its antineoplastic properties. Therefore, it should be handled as a potentially hazardous compound.
Personal Protective Equipment (PPE):
Standard laboratory PPE is required at all times when handling this compound. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles must be worn.
-
Lab Coat: A fully buttoned lab coat should be worn to protect from spills.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is recommended to prevent inhalation.
Operational and Disposal Plans
Handling Procedures:
-
Preparation: All weighing and preparation of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: this compound is soluble in DMSO.[1] When preparing stock solutions, it is recommended to warm the tube at 37°C and use an ultrasonic bath to ensure complete dissolution.[1]
-
Storage: this compound powder should be stored at -20°C.[2] Stock solutions in DMSO can be stored at -20°C for several months.[1]
Disposal Plan:
As this compound is an investigational anti-cancer agent, all waste generated should be considered hazardous chemical waste.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Decontamination: All surfaces and equipment should be thoroughly decontaminated after handling this compound. A suitable decontamination solution (e.g., a detergent solution followed by a solvent rinse) should be used.
-
Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from available research.
| Parameter | Value | Cell Line/System | Reference |
| Hsp90 Binding Affinity (Kd) | 41 nM | N/A | [2] |
| Her-2 Degradation (IC50) | 37 nM | N/A | [2] |
| Her2 Stability in AU565 cells (IC50) | 5 ± 1 nM | AU565 | [2] |
| p-ERK Stability in AU565 cells (IC50) | 11 ± 3 nM | AU565 | [2] |
| p-S6 Stability in A375 cells (IC50) | 61 ± 22 nM | A375 | [2] |
| Hsp70 Induction in A375 cells (IC50) | 13 ± 3 nM | A375 | [2] |
| Antiproliferative Activity (IC50) | 16 nM | MCF-7 | [1] |
| 19 nM | SW620 | [1] | |
| 23 nM | K562 | [1] | |
| 25 nM | SK-MEL-5 | [1] | |
| 51 nM | A375 | [1] |
Key Experimental Protocols
Cell Viability Assay:
-
Cell Seeding: Seed cells into 96-well plates at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2, 5, and 10 μM) for a specified duration (e.g., 72 hours).[2]
-
Viability Assessment: Use a suitable cell viability reagent (e.g., CCK-8 or MTT) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to a vehicle-treated control.
In Vivo Tumor Growth Inhibition Study (Xenograft Model):
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., HT-29 colon cancer cells) into immunocompromised mice.[2]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Administer this compound orally at a specified dose and schedule (e.g., 50 mg/kg, three times a week).[2]
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Data Analysis: Compare the tumor growth in the this compound-treated group to a vehicle-treated control group to determine the extent of tumor growth inhibition.
Visualizations
Caption: this compound inhibits Hsp90, leading to the degradation of client proteins and reduced cell survival.
Caption: A typical experimental workflow for evaluating the efficacy of this compound in vitro and in vivo.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
